molecular formula C18H22O8P2 B1259541 Stilphostrol CAS No. 5965-09-3

Stilphostrol

货号: B1259541
CAS 编号: 5965-09-3
分子量: 428.3 g/mol
InChI 键: NLORYLAYLIXTID-ISLYRVAYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Diethylstilbestrol diphosphate is an odorless off-white crystalline powder. (NTP, 1992)
Diethylstilbestrol diphosphate is an aryl phosphate. It is functionally related to a diethylstilbestrol.
Fosfestrol is the diphosphate ester of a synthetic, nonsteroidal form of estrogen. A well-known teratogen and carcinogen, diethylstilbestrol inhibits the hypothalamic-pituitary-gonadal axis, thereby blocking the testicular synthesis of testosterone, lowering plasma testosterone, and inducing a chemical castration.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

[4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O8P2/c1-3-17(13-5-9-15(10-6-13)25-27(19,20)21)18(4-2)14-7-11-16(12-8-14)26-28(22,23)24/h5-12H,3-4H2,1-2H3,(H2,19,20,21)(H2,22,23,24)/b18-17+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLORYLAYLIXTID-ISLYRVAYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(CC)C1=CC=C(C=C1)OP(=O)(O)O)C2=CC=C(C=C2)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/CC)\C1=CC=C(C=C1)OP(=O)(O)O)/C2=CC=C(C=C2)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O8P2
Record name DIETHYLSTILBESTROL DIPHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20195
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046906
Record name Diethylstilbestrol diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Diethylstilbestrol diphosphate is an odorless off-white crystalline powder. (NTP, 1992)
Record name DIETHYLSTILBESTROL DIPHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20195
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name DIETHYLSTILBESTROL DIPHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20195
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

1 (NTP, 1992)
Record name DIETHYLSTILBESTROL DIPHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20195
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

522-40-7
Record name DIETHYLSTILBESTROL DIPHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20195
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Fosfestrol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=522-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethylstilbestrol diphosphate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylstilbestrol diphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Fosfestrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSFESTROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0E0NMA80F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

399 to 403 °F (decomposes) (NTP, 1992)
Record name DIETHYLSTILBESTROL DIPHOSPHATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20195
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

Stilphostrol's Core Mechanism of Action on Prostate Cancer Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilphostrol® (diethylstilbestrol diphosphate (B83284) or fosfestrol) has been a therapeutic option for advanced prostate cancer for decades. While its systemic hormonal effects are well-documented, its direct molecular actions on prostate cancer cells are complex and multifaceted, contributing significantly to its clinical efficacy, particularly in castration-resistant prostate cancer (CRPC). This technical guide provides an in-depth exploration of the core cellular and molecular mechanisms by which this compound, through its active metabolite diethylstilbestrol (B1670540) (DES), exerts its anti-neoplastic effects. It consolidates key quantitative data, details essential experimental protocols for mechanism-of-action studies, and visualizes the intricate signaling pathways involved.

Introduction: From Prodrug to Active Cytotoxic Agent

This compound is a synthetic, non-steroidal estrogen that acts as a water-soluble prodrug.[1] Upon administration, it is dephosphorylated by phosphatases, which are often abundant in the prostate cancer microenvironment, into its active form, diethylstilbestrol (DES).[2][3] While historically recognized for its ability to suppress the hypothalamic-pituitary-gonadal axis and reduce systemic androgen levels, a significant body of evidence demonstrates that DES also possesses direct, potent cytotoxic and cytostatic effects on prostate cancer cells, independent of their androgen sensitivity or estrogen receptor status.[4][5] These direct actions are critical to its utility in patients who have relapsed on conventional hormone therapy.[2]

The primary direct mechanisms of DES on prostate cancer cells include:

  • Induction of Apoptosis: Triggering programmed cell death through intrinsic pathways.[4]

  • Cell Cycle Arrest: Halting cell proliferation at the G2/M phase.[4]

  • Mitochondrial Dysfunction: Disrupting cellular energy metabolism.[3]

  • Modulation of Key Signaling Pathways: Altering kinase cascades that control cell growth and survival.[4]

  • Inhibition of Telomerase: Affecting the machinery of cellular immortalization.[6]

This guide will dissect these core mechanisms, presenting the supporting data and methodologies for their investigation.

Direct Cytotoxic Mechanisms of Diethylstilbestrol (DES)

Mitochondrial Targeting and Disruption of Cellular Respiration

A foundational cytotoxic mechanism of DES is its ability to interfere with cellular energy metabolism by targeting the mitochondria.[3]

  • Inhibition of the bc1-Complex: DES has been shown to inhibit the electron flow from ubiquinone to cytochrome c1 within Complex III (the bc1-complex) of the mitochondrial respiratory chain.[3] This action is not as an uncoupler but as a direct inhibitor of the electron transport chain.

  • Distortion of Energy Metabolism: This inhibition disrupts the mitochondrial membrane potential, impairs ATP synthesis, and leads to an increase in the production of reactive oxygen species (ROS).[7] The resulting cellular energy crisis is a potent trigger for apoptosis.

Proteomic analyses of DES-treated prostate cancer cells have confirmed that a majority of the differentially regulated proteins are implicated in redox processes and have a predicted mitochondrial localization, underscoring the significance of this organelle as a primary target.[2][5]

Induction of Apoptosis

DES is a potent inducer of apoptosis in both androgen-sensitive (e.g., LNCaP) and androgen-insensitive (e.g., PC-3, DU145) prostate cancer cells.[4][8] This effect is crucial for its efficacy in castration-resistant disease.

  • Estrogen Receptor-Independent Pathway: The apoptotic effect of DES is not dependent on the presence of estrogen receptors (ERα or ERβ), as ER-negative cells are equally responsive.[2][4]

  • Cell Cycle Arrest and Apoptotic Bodies: Treatment with DES leads to the appearance of hypodiploid (apoptotic) nuclei and DNA fragmentation, which are hallmarks of apoptosis.[4][8]

  • Role of Bcl-2 Family Proteins: The expression level of the anti-apoptotic protein Bcl-2 appears to be a critical determinant of sensitivity to DES-induced apoptosis. Lower pre-treatment levels of Bcl-2 in prostate cancer tissue are associated with a more prominent therapeutic effect.[9] Conversely, the targeted downregulation of Bcl-2 using antisense oligonucleotides has been shown to significantly enhance DES-induced cytotoxicity in PC-3 cells.[10]

Cell Cycle Arrest at G2/M Phase

In addition to inducing cell death, DES exerts a cytostatic effect by arresting prostate cancer cells in the G2/M phase of the cell cycle.

  • Differential Effects: Fluorescence flow cytometry analysis has revealed that in androgen-insensitive prostate cancer cells (PC-3, DU145, 1-LN), treatment with DES leads to a depletion of cells in the G1 and S phases and a significant accumulation in the G2/M phase.[4][8]

  • Androgen-Sensitive Cells: Interestingly, in the androgen-sensitive LNCaP cell line, this pronounced G2/M accumulation is not observed; instead, a lesser degree of apoptosis occurs without a significant shift in the cell cycle distribution.[4]

Modulation of Intracellular Signaling Pathways

DES-induced cytotoxicity is mediated through the modulation of specific intracellular signaling cascades, most notably the p38 MAP Kinase pathway.

Activation of p38 MAPK and Degradation of Cyclin D1
  • p38 MAP Kinase Activation: In both androgen-dependent (LAPC-4) and androgen-independent (PC-3) prostate cancer cells, DES treatment leads to the activation (phosphorylation) of p38 MAP kinase.[4] This activation is thought to be a response to cellular stress, potentially initiated by mitochondrial ROS production.[7]

  • Cyclin D1 Phosphorylation and Degradation: Activated p38 kinase subsequently phosphorylates Cyclin D1.[4] Cyclin D1 is a key regulatory protein that promotes the transition from the G1 to the S phase of the cell cycle. Its phosphorylation by p38 tags it for ubiquitination and rapid degradation by the proteasome. The resulting loss of Cyclin D1 contributes significantly to the disruption of cell cycle progression.[4][11]

Inhibition of Telomerase Activity

Telomerase is an enzyme essential for maintaining telomere length and is a hallmark of cellular immortalization, being highly up-regulated in the vast majority of cancers.

  • Direct Inhibition: DES has been demonstrated to significantly inhibit telomerase activity and the expression of its catalytic subunit, hTERT, in both LNCaP and PC-3 prostate cancer cells.[6]

  • Synergy with Androgens: In the androgen-dependent LNCaP cell line, the combination of DES and testosterone (B1683101) functions synergistically, leading to a complete inhibition of telomerase activity.[6] This suggests that androgens do not counteract this specific inhibitory effect of DES.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on the effects of DES on prostate cancer cells.

Table 1: Cytotoxicity of Diethylstilbestrol (DES) and its Prodrug (DESdP) in Prostate Cancer Cell Lines

CompoundCell LineAssay TypeMetricValue (µM)Reference(s)
DESLNCaPMTT AssayLD5019-25[8]
DESDU145MTT AssayLD5019-25[8]
DESPC-3MTT AssayLD5019-25[8]
DES1-LNMTT AssayLD5019-25[8]
DESdPLNCaPMTT AssayLD5019-25[8]
DESdPDU145MTT AssayLD5019-25[8]
DESdPPC-3MTT AssayLD5019-25[8]
DESdP1-LNMTT AssayLD5019-25[8]
DES22RV1Clonogenic AssayIC5011.75[2]

Table 2: Effect of Diethylstilbestrol (DES) on Cell Cycle Distribution

Cell Line (Androgen Status)Treatment (48h)% Hypodiploid (Apoptotic)% G1 Phase% S Phase% G2/M PhaseReference(s)
PC-3 (Insensitive)Control2.558.721.320.0[12]
15 µM DES15.328.516.255.3[12]
30 µM DES30.120.414.565.1[12]
DU145 (Insensitive)Control4.355.424.620.0[12]
15 µM DES12.540.218.341.5[12]
30 µM DES25.435.115.549.4[12]
LNCaP (Sensitive)Control3.165.220.714.1[12]
15 µM DES8.963.821.15.1[12]
30 µM DES15.264.119.56.4[12]

Key Experimental Protocols

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the dose at which 50% of cells are no longer viable (LD50).

  • Cell Plating: Seed prostate cancer cells (e.g., LNCaP, PC-3, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of DES or DESdP (e.g., 0-50 µM). Include a vehicle control (e.g., ethanol).

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the LD50 value using dose-response curve fitting software.

Apoptosis Detection by DNA Fragmentation Analysis

This method visualizes the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

  • Cell Culture and Treatment: Plate cells (e.g., PC-3) in 100-mm dishes. Once they reach logarithmic growth, treat with DES (e.g., 15 µM and 30 µM) for various time points (e.g., 24, 48, 72 hours).

  • Cell Harvesting: Collect both adherent and non-adherent cells, wash with PBS, and pellet by centrifugation.

  • DNA Extraction: Lyse the cells and extract genomic DNA using a suitable kit or standard phenol-chloroform extraction protocols.

  • Gel Electrophoresis: Load equal amounts of DNA into the wells of a 1.5-2% agarose (B213101) gel containing an intercalating dye (e.g., ethidium (B1194527) bromide or SYBR Safe).

  • Visualization: Run the gel and visualize the DNA under UV light. Apoptotic samples will show a characteristic laddering pattern of DNA fragments in multiples of ~180-200 base pairs.

Cell Cycle Analysis by Flow Cytometry

This protocol quantifies the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Treat cells with DES at concentrations bracketing the LD50 value (e.g., 15 µM and 30 µM) for 48 hours. Harvest cells by trypsinization.

  • Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C.

  • Staining: Rehydrate the cells by washing with PBS. Resuspend the cell pellet in a staining solution containing a DNA intercalating dye (e.g., Propidium (B1200493) Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained nuclei using a flow cytometer. The fluorescence intensity of the propidium iodide is directly proportional to the DNA content.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in the sub-G1 (hypodiploid/apoptotic), G1, S, and G2/M phases.

Western Blotting for Protein Expression Analysis

This protocol is used to detect and quantify the expression levels of specific proteins (e.g., p-p38, Cyclin D1, Bcl-2).

  • Cell Lysis: After treatment with DES, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., rabbit anti-p-p38 MAPK, rabbit anti-Cyclin D1, or mouse anti-Bcl-2) at an optimized dilution (typically 1:1000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify band intensities using densitometry software, normalizing to a loading control (e.g., β-actin or GAPDH).

Visualization of Core Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes described.

Stilphostrol_Mechanism cluster_extracellular Extracellular cluster_cell Prostate Cancer Cell cluster_mito Mitochondrion cluster_nucleus Nucleus This compound This compound (Diethylstilbestrol Diphosphate) DES DES (Diethylstilbestrol) This compound->DES Dephosphorylation Phosphatase Phosphatases Mito bc1-Complex (Complex III) DES->Mito Telomerase Telomerase DES->Telomerase ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS ATP ↓ ATP Production Mito->ATP Apoptosis Apoptosis Mito->Apoptosis p38 p38 MAPK Activation ROS->p38 ATP->Apoptosis Telomerase_Inhibition Telomerase Inhibition Telomerase->Telomerase_Inhibition DNA_Frag DNA Fragmentation CyclinD1 Cyclin D1 Degradation p38->CyclinD1 CellCycleArrest G2/M Cell Cycle Arrest CyclinD1->CellCycleArrest Apoptosis->DNA_Frag

Fig. 1: Overall mechanism of this compound action on prostate cancer cells.

p38_CyclinD1_Pathway DES DES Mito_Stress Mitochondrial Stress (e.g., ↑ ROS) DES->Mito_Stress p38 p38 MAPK Mito_Stress->p38 Activates p_p38 p-p38 MAPK (Active) p38->p_p38 Phosphorylation CyclinD1 Cyclin D1 p_p38->CyclinD1 Phosphorylates p_CyclinD1 p-Cyclin D1 (Phosphorylated) CyclinD1->p_CyclinD1 Proteasome Proteasomal Degradation p_CyclinD1->Proteasome Tagged for G1_S_Block Block of G1/S Transition (Contributes to Arrest) Proteasome->G1_S_Block Leads to Apoptosis_Workflow cluster_assays Apoptosis Assays cluster_flow Flow Cytometry cluster_dna DNA Fragmentation start Plate Prostate Cancer Cells (e.g., PC-3) treat Treat with DES (e.g., 15-30 µM for 48h) start->treat harvest_flow Harvest & Fix Cells treat->harvest_flow harvest_dna Harvest Cells treat->harvest_dna stain_pi Stain with Propidium Iodide harvest_flow->stain_pi analyze_flow Analyze DNA Content stain_pi->analyze_flow result_flow Quantify Hypodiploid (Sub-G1) Population analyze_flow->result_flow extract_dna Extract Genomic DNA harvest_dna->extract_dna gel Agarose Gel Electrophoresis extract_dna->gel result_dna Visualize DNA Ladder gel->result_dna

References

A Technical Guide to the Estrogen Receptor Binding Affinity of Diethylstilbestrol Diphosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the estrogen receptor (ER) binding affinity of diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP), a synthetic nonsteroidal estrogen. It is established that DES-DP is a prodrug, which undergoes in vivo enzymatic hydrolysis to its active form, diethylstilbestrol (DES).[1][2] Consequently, the biological activity and receptor binding affinity are attributable to DES. This document details the quantitative binding affinity of DES for estrogen receptors, outlines the experimental protocols for determining these values, and illustrates the relevant signaling pathways.

Introduction: From Prodrug to Potent Estrogen

Diethylstilbestrol diphosphate (Fosfestrol) is a water-soluble prodrug that is dephosphorylated in the body to release the highly potent synthetic estrogen, diethylstilbestrol.[2][3] The conversion is a critical step for its biological activity, as DES is the molecule that directly interacts with estrogen receptors.[2] Historically, DES-DP has been used in the treatment of hormone-responsive cancers, particularly prostate cancer, due to the potent estrogenic effects of its active metabolite.[3] Understanding the binding affinity of DES for the estrogen receptor is paramount to comprehending its mechanism of action and toxicological profile.

Diethylstilbestrol (DES) Binding Affinity for Estrogen Receptors

DES is a potent agonist for both major estrogen receptor isoforms, ERα and ERβ.[2][4] Its binding affinity has been shown to be greater than that of the endogenous ligand, 17β-estradiol.[1][5]

Quantitative Binding Affinity Data

The binding affinity of DES for estrogen receptors has been quantified using various experimental approaches. The following tables summarize key findings from competitive binding assays.

CompoundReceptor SourceMethodRelative Binding Affinity (RBA) (%)Reference
Diethylstilbestrol (DES) Rat Uterine NucleiCompetitive Binding Assay245 ± 36[1]
17β-Estradiol Rat Uterine NucleiCompetitive Binding Assay100[1]
Diethylstilbestrol (DES) Rat Uterine CytosolCompetitive Binding Assay399.56[5]
CompoundReceptor SourceMethodDissociation Constant (Kd) (nM)Reference
Diethylstilbestrol (DES) Mouse Uterine CytosolSaturation Binding Assay0.71[6]

Experimental Protocols: Determining Estrogen Receptor Binding Affinity

The data presented above are primarily derived from competitive radioligand binding assays. This technique quantifies the ability of a test compound (in this case, DES) to displace a radiolabeled ligand (typically [³H]-17β-estradiol) from the estrogen receptor.

Protocol: Competitive Radioligand Binding Assay for Estrogen Receptor

This protocol provides a generalized workflow for determining the relative binding affinity of a test compound for the estrogen receptor using rat uterine cytosol as the receptor source.

  • Preparation of Rat Uterine Cytosol:

    • Uteri are obtained from ovariectomized female rats (7-10 days post-ovariectomy).

    • The tissue is homogenized in an ice-cold buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

    • The homogenate is subjected to ultracentrifugation (e.g., 105,000 x g for 60 minutes at 4°C) to pellet the nuclear fraction and other cellular debris.

    • The resulting supernatant, which contains the cytosolic estrogen receptors, is carefully collected.

    • The protein concentration of the cytosol is determined using a suitable protein assay.[7]

  • Competitive Binding Assay:

    • A fixed concentration of radiolabeled 17β-estradiol (e.g., 0.5-1.0 nM [³H]-E₂) is incubated with a specific amount of the prepared uterine cytosol (e.g., 50-100 µg of protein).

    • Varying concentrations of the unlabeled test compound (DES) are added to compete with the radiolabeled estradiol (B170435) for binding to the ER. A wide concentration range is used (e.g., 1 x 10⁻¹¹ to 1 x 10⁻⁷ M for high-affinity compounds).[7]

    • The mixture is incubated to allow binding to reach equilibrium (e.g., overnight at 4°C).

  • Separation of Bound and Free Ligand:

    • A method to separate the receptor-bound radioligand from the unbound radioligand is employed. A common method is the use of a hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes.

  • Quantification and Data Analysis:

    • The amount of radioactivity in the bound fraction is measured using a scintillation counter.

    • The data are plotted as the percentage of specifically bound radioligand versus the logarithm of the competitor concentration.

    • A sigmoidal dose-response curve is generated, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) is determined.

    • The Relative Binding Affinity (RBA) is calculated using the following formula: RBA (%) = (IC₅₀ of 17β-estradiol / IC₅₀ of test compound) x 100 [8]

Signaling Pathways and Mechanisms of Action

As a potent estrogen receptor agonist, DES, the active form of DES-DP, initiates the same signaling cascades as endogenous estrogens. This primarily occurs through the genomic pathway.

Genomic Estrogen Receptor Signaling Pathway

The classical or genomic pathway involves the binding of DES to ERα or ERβ in the cytoplasm or nucleus.[9] This binding event triggers a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[10] The DES-ER complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[2] This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of these genes and leading to a physiological response.[2][11]

Visualizations

Metabolic Activation of Diethylstilbestrol Diphosphate

metabolic_activation DES_DP Diethylstilbestrol Diphosphate (DES-DP) Enzyme Enzymatic Hydrolysis (Phosphatases) DES_DP->Enzyme DES Diethylstilbestrol (DES) Enzyme->DES Dephosphorylation

Caption: Metabolic conversion of DES-DP to its active form, DES.

Experimental Workflow for Competitive Binding Assay

competitive_binding_assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Uterine_Tissue Rat Uterine Tissue Homogenization Homogenization Uterine_Tissue->Homogenization Centrifugation Ultracentrifugation Homogenization->Centrifugation Cytosol Uterine Cytosol (ER Source) Centrifugation->Cytosol Incubation Incubation: - Uterine Cytosol - [3H]-Estradiol (Radioligand) - DES (Competitor) Cytosol->Incubation Separation Separation of Bound/ Free Ligand (HAP) Incubation->Separation Quantification Quantification of Bound Radioactivity Separation->Quantification Curve_Fitting Dose-Response Curve Fitting Quantification->Curve_Fitting IC50 Determination of IC50 Curve_Fitting->IC50 RBA Calculation of RBA IC50->RBA

Caption: Workflow for determining ER binding affinity via competitive assay.

Genomic Estrogen Receptor Signaling Pathway

estrogen_signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES Diethylstilbestrol (DES) ER Estrogen Receptor (ERα/ERβ) DES->ER Binding DES_ER_complex DES-ER Complex ER->DES_ER_complex Dimerization Dimerization DES_ER_complex->Dimerization Translocation ERE Estrogen Response Element (ERE) on DNA Dimerization->ERE Binding Transcription Modulation of Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response Protein->Response

Caption: Genomic signaling pathway of Diethylstilbestrol via Estrogen Receptors.

Conclusion

The binding affinity and biological effects of diethylstilbestrol diphosphate are a function of its active metabolite, diethylstilbestrol. DES is a highly potent estrogen receptor agonist with a binding affinity that surpasses that of endogenous estradiol. The established methodologies, such as competitive radioligand binding assays, are crucial for quantifying this interaction. The primary mechanism of action for DES is through the genomic estrogen receptor signaling pathway, leading to the modulation of gene expression. The information provided in this guide serves as a foundational resource for professionals engaged in research and development in endocrinology and pharmacology.

References

The In Vivo Conversion of Fosfestrol to Diethylstilbestrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fosfestrol (B1227026), a hydrophilic prodrug of diethylstilbestrol (B1670540) (DES), has been utilized in the treatment of prostate cancer. Its therapeutic efficacy is contingent upon its in vivo conversion to the biologically active estrogen, diethylstilbestrol. This technical guide provides an in-depth exploration of the enzymatic conversion of fosfestrol, its pharmacokinetic profile, and the subsequent signaling pathways activated by DES. Detailed experimental methodologies are presented to facilitate further research in this area.

Introduction

Fosfestrol (diethylstilbestrol diphosphate) is a synthetic, non-steroidal estrogen that acts as a prodrug.[1] In the body, it undergoes enzymatic dephosphorylation to yield the active metabolite, diethylstilbestrol (DES).[2] This conversion is a critical step for its therapeutic effects, which include potent antigonadotropic activity, leading to a significant reduction in testosterone (B1683101) levels, and direct cytotoxic effects on prostate cancer cells.[2][3] Understanding the dynamics of this conversion is paramount for optimizing treatment strategies and developing novel therapeutic approaches.

The Enzymatic Conversion of Fosfestrol to Diethylstilbestrol

The primary mechanism for the in vivo activation of fosfestrol is dephosphorylation, a process catalyzed by phosphatases.[4] Both acid and alkaline phosphatases, which are ubiquitous enzymes, are implicated in this conversion.

Role of Phosphatases
  • Acid Phosphatases (ACPs): Prostatic acid phosphatase (PAcP) is found in high concentrations in the prostate gland and in prostate cancer cells.[5] Its enzymatic activity, which involves the hydrolysis of phosphomonoesters at an acidic pH, contributes to the dephosphorylation of fosfestrol within the tumor microenvironment.[6]

  • Alkaline Phosphatases (ALPs): These enzymes are present in various tissues, including bone, which is a common site of prostate cancer metastasis.[7] Elevated levels of ALP are often observed in patients with bone metastases, and this enzyme can also facilitate the conversion of fosfestrol to DES at these sites.[8]

The enzymatic conversion process is a two-step dephosphorylation reaction:

  • Fosfestrol (Diethylstilbestrol Diphosphate) → Diethylstilbestrol Monophosphate + Pi

  • Diethylstilbestrol Monophosphate → Diethylstilbestrol + Pi

Fosfestrol_Conversion cluster_enzymes Phosphatases Fosfestrol Fosfestrol (Diethylstilbestrol Diphosphate) DES_MP Diethylstilbestrol Monophosphate Fosfestrol->DES_MP Dephosphorylation DES Diethylstilbestrol (Active Drug) DES_MP->DES Dephosphorylation AcidP Acid Phosphatase AcidP->Fosfestrol AcidP->DES_MP AlkP Alkaline Phosphatase AlkP->Fosfestrol AlkP->DES_MP

Pharmacokinetics of Fosfestrol and Diethylstilbestrol

The route of administration significantly impacts the pharmacokinetic profile of fosfestrol and its conversion to DES.

Intravenous Administration

Following intravenous infusion, serum levels of fosfestrol rise rapidly and are maintained at high concentrations during the infusion period.[9] Subsequently, fosfestrol is quickly cleared from the plasma. The appearance of DES in the blood is also rapid, with its concentration peaking as the infusion of fosfestrol concludes.[9] However, both fosfestrol and DES are often undetectable in the blood by the following day, suggesting a relatively short half-life for the active metabolite.[9]

Oral Administration

After oral administration, fosfestrol and its monophosphate metabolite are often undetectable in the plasma.[10] This is attributed to extensive first-pass metabolism by phosphatases present in the gut wall.[10] Despite this, measurable plasma concentrations of DES are achieved, typically ranging from 250 to 1600 ng/mL within 60 to 110 minutes after a 360 mg oral dose.[10] The metabolites of DES, including its glucuronide and sulfate (B86663) conjugates, are also detected in the plasma following oral administration.[10]

Quantitative Pharmacokinetic Data
ParameterFosfestrol (Intravenous)Diethylstilbestrol (from IV Fosfestrol)Diethylstilbestrol (Oral)
Time to Peak Concentration (Tmax) During infusion[9]End of infusion[9]60-110 minutes[10]
Peak Concentration (Cmax) High during infusion[9]Peaks at end of infusion[9]250-1600 ng/mL[10]
Clearance Rapid post-infusion[9]Rapid-
Metabolites Diethylstilbestrol monophosphate, Diethylstilbestrol[4]Glucuronide and sulfate conjugates[10]Glucuronide and sulfate conjugates[10]

Diethylstilbestrol Signaling Pathway

The therapeutic and adverse effects of DES are primarily mediated through its interaction with estrogen receptors (ERα and ERβ).[11]

DES_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Examples of Cellular Effects DES Diethylstilbestrol (DES) ER Estrogen Receptor (ERα / ERβ) DES->ER DES_ER_complex DES-ER Complex ER->DES_ER_complex Nucleus Nucleus DES_ER_complex->Nucleus ERE Estrogen Response Elements (EREs) Nucleus->ERE Binds to Gene_Transcription Target Gene Transcription ERE->Gene_Transcription Initiates Cellular_Effects Cellular Effects Gene_Transcription->Cellular_Effects Leads to Apoptosis Apoptosis Cellular_Effects->Apoptosis Growth_Inhibition Cell Growth Inhibition Cellular_Effects->Growth_Inhibition Gene_Expression Altered Gene Expression Cellular_Effects->Gene_Expression

Upon binding to estrogen receptors, DES induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[11] In the nucleus, the DES-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes.[11] This interaction modulates gene transcription, resulting in a variety of cellular responses, including the inhibition of prostate cancer cell growth and the induction of apoptosis.[2][12]

Experimental Protocols

In Vitro Enzymatic Conversion of Fosfestrol

This protocol outlines a method to study the dephosphorylation of fosfestrol to DES using purified phosphatases or cell lysates.

Experimental_Workflow start Start prepare_reaction Prepare Reaction Mixture: - Fosfestrol Solution - Buffer (pH specific) - Enzyme (Phosphatase) start->prepare_reaction incubate Incubate at 37°C prepare_reaction->incubate stop_reaction Stop Reaction (e.g., add acid/base or heat) incubate->stop_reaction extract Extract Analytes (e.g., with organic solvent) stop_reaction->extract analyze Analyze by HPLC extract->analyze quantify Quantify Fosfestrol, DES Monophosphate, and DES analyze->quantify end End quantify->end

Materials:

  • Fosfestrol tetrasodium (B8768297) salt

  • Purified acid phosphatase (e.g., from potato) or alkaline phosphatase (e.g., from bovine intestinal mucosa)

  • Cell lysates from prostate cancer cell lines (e.g., LNCaP, PC-3)

  • Appropriate buffer (e.g., citrate (B86180) buffer for acid phosphatase, Tris-HCl buffer for alkaline phosphatase)

  • High-performance liquid chromatography (HPLC) system with a UV detector

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing a known concentration of fosfestrol in the appropriate buffer.

  • Enzyme Addition: Initiate the reaction by adding the purified phosphatase or cell lysate to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for various time points.

  • Reaction Termination: Stop the reaction by adding a strong acid or base, or by heat inactivation.

  • Sample Preparation: Extract the analytes (fosfestrol, DES monophosphate, and DES) from the reaction mixture using a suitable organic solvent.

  • HPLC Analysis: Analyze the extracted samples by HPLC to separate and quantify the different compounds. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. Detection is performed using a UV detector at a wavelength of approximately 230-240 nm.[13]

Quantification of Fosfestrol and Diethylstilbestrol in Plasma

This protocol describes a method for the simultaneous determination of fosfestrol and DES in plasma samples.

Materials:

  • Plasma samples from subjects treated with fosfestrol

  • Internal standard

  • Extraction solvent (e.g., methyl tert-butyl ether)

  • HPLC system with a UV or mass spectrometry (MS) detector

Procedure:

  • Sample Preparation: To a known volume of plasma, add the internal standard.

  • Extraction: Perform a liquid-liquid extraction to isolate the analytes from the plasma matrix.

  • Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • HPLC Analysis: Inject the reconstituted sample into the HPLC system for analysis. The use of tandem mass spectrometry (LC-MS/MS) provides high sensitivity and specificity for quantification.[14]

Conclusion

The conversion of the prodrug fosfestrol to the active estrogen diethylstilbestrol is a critical step in its therapeutic action against prostate cancer. This process is mediated by acid and alkaline phosphatases, which are present in the prostate and other tissues. The pharmacokinetic profile of fosfestrol and DES is highly dependent on the route of administration, with oral delivery leading to extensive first-pass metabolism. The resulting DES exerts its effects through the estrogen receptor signaling pathway. The experimental protocols provided in this guide offer a framework for further investigation into the metabolism and mechanism of action of this important therapeutic agent.

References

An In-depth Technical Guide to the Molecular Structure of Stilphostrol and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, biological activity, and mechanisms of action of Stilphostrol (fosfestrol) and its primary active metabolite, diethylstilbestrol (B1670540) (DES), along with key derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, particularly in the fields of oncology and endocrinology.

Molecular Structure and Physicochemical Properties

This compound, also known as fosfestrol (B1227026) or diethylstilbestrol diphosphate, is a synthetic, nonsteroidal estrogen. It is a prodrug that is dephosphorylated in the body to its active form, diethylstilbestrol (DES). The molecular structures and key properties of this compound, DES, and selected derivatives are detailed below.

CompoundIUPAC NameMolecular FormulaMolecular Weight ( g/mol )Structure
This compound (Fosfestrol) [4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphateC₁₈H₂₂O₈P₂428.3this compound Structure - Placeholder
Diethylstilbestrol (DES) 4-[(E)-4-(4-hydroxyphenyl)hex-3-en-3-yl]phenolC₁₈H₂₀O₂268.35DES Structure - Placeholder
Tetrafluorodiethylstilbestrol (TF-DES) 4-[(E)-4-(2,6-difluoro-4-hydroxyphenyl)hex-3-en-3-yl]-3,5-difluorophenolC₁₈H₁₆F₄O₂356.31TF-DES Structure - Placeholder
Indenestrol A (IA) 1-(4-hydroxyphenyl)-2-ethyl-6-indanolC₁₇H₁₈O₂254.32Indenestrol A Structure - Placeholder
Indenestrol B (IB) 1-(4-hydroxyphenyl)-2-ethyl-5-indanolC₁₇H₁₈O₂254.32Indenestrol B Structure - Placeholder

Quantitative Biological Activity

The primary mechanism of action for this compound's active form, DES, and its derivatives is through interaction with estrogen receptors (ERα and ERβ). The binding affinities and functional activities of these compounds are critical determinants of their biological effects.

CompoundReceptorBinding Affinity (Relative to Estradiol=100)EC₅₀ (nM)IC₅₀ (µg/mL) - LNCaP cellsReference
Diethylstilbestrol (DES) ERα~468%0.18-[1]
ERβ~295%0.06-[1]
Fosfestrol ---22.37±1.82[2]
Fosfestrol (Cubosomes) ---8.30±0.62[2]
Tetrafluorodiethylstilbestrol (TF-DES) Uterine ERReduced 20-25 fold vs. DES--[3]
Indenestrol A (IA) ERHigh--[4]
Indenestrol B (IB) ERHigh--[4]

Signaling Pathways

This compound, through its active metabolite DES, exerts its effects via both genomic and non-genomic signaling pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the binding of DES to estrogen receptors in the cytoplasm. This complex then translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA, leading to the transcription of target genes.[1] In the context of prostate cancer, this leads to a reduction in testosterone (B1683101) production.[5]

genomic_pathway DES Diethylstilbestrol (DES) ER Estrogen Receptor (ERα/ERβ) DES->ER Binds DES_ER_complex DES-ER Complex ER->DES_ER_complex Nucleus Nucleus DES_ER_complex->Nucleus Translocation ERE Estrogen Response Element (ERE) DES_ER_complex->ERE Binds Gene_Transcription Target Gene Transcription (e.g., c-fos, c-jun, c-myc) ERE->Gene_Transcription Initiates Biological_Response Biological Response (e.g., ↓ Testosterone) Gene_Transcription->Biological_Response non_genomic_pathway DES Diethylstilbestrol (DES) mER Membrane Estrogen Receptor (mER) DES->mER Activates cSrc c-Src mER->cSrc Activates p21ras p21ras cSrc->p21ras Activates MAPKKK MAPKKK p21ras->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (erk-1/erk-2) MAPKK->MAPK Cellular_Response Cellular Response (Proliferation, Apoptosis) MAPK->Cellular_Response binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis reagent_prep Prepare Reagents (Buffers, [3H]E2, Test Compounds) incubation Incubate Cytosol, [3H]E2, and Test Compound reagent_prep->incubation cytosol_prep Prepare Rat Uterine Cytosol cytosol_prep->incubation separation Separate Bound and Free Ligand (HAP Slurry) incubation->separation washing Wash HAP Pellet separation->washing quantification Quantify Radioactivity (Scintillation Counting) washing->quantification data_analysis Calculate IC50 from Dose-Response Curve quantification->data_analysis mtt_assay_workflow cell_seeding Seed Cells in 96-well Plate compound_treatment Treat with Serial Dilutions of Test Compound cell_seeding->compound_treatment mtt_addition Add MTT Solution and Incubate compound_treatment->mtt_addition formazan_solubilization Solubilize Formazan Crystals with DMSO mtt_addition->formazan_solubilization absorbance_measurement Measure Absorbance at 570 nm formazan_solubilization->absorbance_measurement data_analysis Calculate IC50 from Viability Curve absorbance_measurement->data_analysis western_blot_workflow treatment_lysis Cell Treatment and Lysis protein_quant Protein Quantification treatment_lysis->protein_quant sds_page SDS-PAGE protein_quant->sds_page transfer Protein Transfer to PVDF sds_page->transfer blocking Blocking transfer->blocking antibody_incubation Primary and Secondary Antibody Incubation blocking->antibody_incubation detection Chemiluminescent Detection antibody_incubation->detection analysis Densitometry Analysis detection->analysis

References

An In-depth Technical Guide to the Pharmacology and Pharmacokinetics of Stilphostrol in Humans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stilphostrol®, the brand name for fosfestrol (B1227026) (diethylstilbestrol diphosphate), is a synthetic, nonsteroidal estrogen prodrug. Following administration, it undergoes rapid dephosphorylation to its active metabolite, diethylstilbestrol (B1670540) (DES), a potent estrogen receptor agonist. This guide provides a comprehensive overview of the pharmacology and pharmacokinetics of this compound in humans, with a focus on its application in the treatment of prostate cancer. Quantitative data are summarized in structured tables for comparative analysis, and key experimental methodologies are detailed. Signaling pathways and metabolic processes are visualized through diagrams to facilitate understanding of the complex mechanisms of action and biotransformation.

Pharmacology

Mechanism of Action

The pharmacological activity of this compound is attributable to its active metabolite, diethylstilbestrol (DES). DES exerts its effects through a multi-faceted mechanism, primarily involving both hormonal and direct cellular pathways.

1.1.1 Hormonal Effects: Hypothalamic-Pituitary-Testicular Axis Suppression

DES acts as a potent estrogen, leading to negative feedback on the hypothalamic-pituitary axis. This results in a significant reduction in the secretion of luteinizing hormone (LH), which in turn suppresses testicular androgen production, a key driver of prostate cancer growth. This hormonal suppression is a cornerstone of its therapeutic efficacy in androgen-dependent prostate cancer.

1.1.2 Direct Cellular Effects on Prostate Cancer Cells

In addition to its systemic hormonal effects, DES has been shown to exert direct effects on prostate cancer cells, which are particularly relevant in the context of castration-resistant prostate cancer (CRPC). These effects are, in part, independent of the estrogen receptor.

  • Induction of Apoptosis: DES has been demonstrated to induce programmed cell death (apoptosis) in hormone-insensitive prostate cancer cells. This is characterized by the appearance of apoptotic bodies in the cell nuclei.

  • Cell Cycle Arrest: Treatment with DES leads to an accumulation of prostate cancer cells in the G2/M phase of the cell cycle and a depletion of cells in the G1 and S phases, indicating a halt in cell proliferation.[1]

  • Telomerase Inhibition: DES has been shown to inhibit the activity and gene expression of telomerase, an enzyme crucial for maintaining telomere length and enabling the immortality of cancer cells.[2]

Signaling Pathways

The signaling pathways activated by DES in prostate cancer cells are complex and involve both estrogen receptor (ER)-dependent and -independent mechanisms. DES can bind to both ERα and ERβ. The ER-dependent pathway involves the binding of DES to the estrogen receptor, leading to the modulation of gene expression. In some contexts, this involves the androgen receptor (AR) and growth factors like Epidermal Growth Factor (EGF) and Insulin-like Growth-Factor 1 (IGF-1).[3] The ER-independent pathways contribute to the direct cytotoxic effects observed in hormone-refractory prostate cancer.

G cluster_hormonal Hormonal Effects cluster_cellular Direct Cellular Effects Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary - (Negative Feedback) Testes Testes Pituitary->Testes - (LH Secretion) Prostate Cancer Cell Prostate Cancer Cell Testes->Prostate Cancer Cell - (Testosterone) DES DES ER Estrogen Receptor (ERα/ERβ) DES->ER Telomerase Telomerase DES->Telomerase Inhibition Apoptosis Apoptosis DES->Apoptosis ER-independent CellCycleArrest Cell Cycle Arrest (G2/M) DES->CellCycleArrest ER-independent GrowthFactors EGF/IGF-1 ER->GrowthFactors Gene Expression Modulation Gene Expression Modulation ER->Gene Expression Modulation AR Androgen Receptor AR->Prostate Cancer Cell GrowthFactors->AR Gene Expression Modulation->Apoptosis Gene Expression Modulation->CellCycleArrest

Figure 1: Signaling Pathways of Diethylstilbestrol (DES) in Prostate Cancer.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)
  • Absorption: this compound is administered both orally and intravenously. Following oral administration, the prodrug is rapidly dephosphorylated in the gut, and the parent compound is generally not detected in the plasma. Intravenous administration leads to transient plasma levels of fosfestrol and its monophosphate.

  • Distribution: Information on the volume of distribution is limited.

  • Metabolism: The primary metabolic pathway for this compound is dephosphorylation to DES by phosphatases, such as acid and alkaline phosphatases.[4] DES itself undergoes further metabolism.

  • Excretion: The route of excretion of DES and its metabolites is not fully detailed in the provided search results.

Metabolic Conversion of this compound

This compound (fosfestrol) is a prodrug that requires enzymatic conversion to its active form, diethylstilbestrol (DES). This biotransformation is a critical step in its pharmacological activity.

G This compound This compound (Fosfestrol) Phosphatases Acid & Alkaline Phosphatases This compound->Phosphatases DES Diethylstilbestrol (DES) (Active Metabolite) Phosphatases->DES Dephosphorylation

Figure 2: Metabolic Conversion of this compound to Diethylstilbestrol.
Pharmacokinetic Parameters

The pharmacokinetic profile of DES varies significantly with the route of administration of this compound. Intravenous infusion results in substantially higher plasma concentrations of DES compared to oral administration of DES itself.[1]

Table 1: Pharmacokinetic Parameters of Diethylstilbestrol (DES) Following Intravenous Administration of this compound in Humans

Dose of this compoundResulting DES Plasma ConcentrationHalf-life (t½)Reference(s)
1000 mg (infusion)1500 times higher than conventional oral DES dosesPhase 1: ~1 hourPhase 2: ~1 day[1]
250 mg (drip infusion in hemodialysis patients)Peaked at the end of infusion, not detected the next dayNot specified[5]

Table 2: Pharmacokinetic Parameters of Diethylstilbestrol (DES) Following Oral Administration in Humans

FormulationDoseCmax (ng/mL)Tmax (hr)AUC (ng·h/mL)Reference(s)
Oral Suspension (in rats)1 mg6.84 ± 2.452.16 ± 1.4255.98 ± 3.99[6]
Oral Dissolving Film (ODF) (in rats)1 mg25.82 ± 8.736.67 ± 2.31213.76 ± 73.09[6]
Fosfestrol Tablets120 mg three times dailyNot specifiedNot specifiedNot specified[7][8]

Key Experimental Protocols

Quantification of Diethylstilbestrol in Human Plasma by LC-MS/MS

A sensitive and rapid method for the determination of DES in human plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation: Plasma samples are alkalified with sodium tetraborate (B1243019) solution and then extracted with methyl tert-butyl ether. 3,5-dihydroxy-4-isopropyl toluylene is used as an internal standard.[9]

  • Chromatography:

    • Column: Restek C-18 column (2.1mm x 150mm, 5.0 µm) with a Hypersil Gold pre-column (2.1mm x 10mm, 3 µm).[9]

    • Mobile Phase: Acetonitrile-water (85:15, containing 0.2 mmol/L ammonium (B1175870) acetate).[9]

    • Flow Rate: 0.3 mL/min.[9]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in negative multiple reaction monitoring (MRM) mode.[9]

    • Mass Transitions:

      • DES: [M-H]⁻ m/z 267.2 → 237.2[9]

      • Internal Standard: [M-H]⁻ m/z 253.2 → 211.0[9]

  • Validation: The method demonstrated accuracy over a concentration range of 0.1-50 ng/mL, with a lower limit of quantification (LLOQ) of 0.1 ng/mL. The total run time is approximately 5 minutes per sample.[9]

Quantification of Diethylstilbestrol and its Phosphorylated Precursors by GC-MS

A gas chromatography-mass spectrometry (GC-MS) method has been developed for the analysis of DES and its phosphorylated precursors in plasma and tissues.

  • Sample Preparation and Analysis Workflow:

    • Direct DES Assay: A direct assay is performed to measure the existing DES concentration.

    • Total DES Assay: A second assay is conducted after hydrolysis of the sample with alkaline phosphatase. This step converts the phosphorylated precursors (this compound and its monophosphate) to DES.

    • Calculation of Phosphorylated Precursors: The concentration of phosphorylated DES is determined by subtracting the result of the direct DES assay from the total DES assay.

  • Derivatization: For GC-MS analysis, estrogenic compounds are often derivatized to their trimethylsilyl (B98337) (TMS) derivatives using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst. The derivatization is typically carried out by incubation at an elevated temperature (e.g., 80°C for 30 minutes).[10]

  • GC-MS System: The specifics of the GC column, temperature program, and MS parameters were not detailed in the provided search results. However, a general workflow can be inferred.

G cluster_lcms LC-MS/MS Protocol cluster_gcms GC-MS Protocol Plasma Sample Plasma Sample Alkalinization & Extraction Alkalinization & Extraction Plasma Sample->Alkalinization & Extraction LC Separation LC Separation Alkalinization & Extraction->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Plasma Sample_GC Plasma Sample Hydrolysis (Alkaline Phosphatase) Hydrolysis (Alkaline Phosphatase) Plasma Sample_GC->Hydrolysis (Alkaline Phosphatase) Derivatization (TMS) Derivatization (TMS) Hydrolysis (Alkaline Phosphatase)->Derivatization (TMS) GC Separation GC Separation Derivatization (TMS)->GC Separation MS Detection MS Detection GC Separation->MS Detection

Figure 3: Analytical Workflows for DES Quantification.

Conclusion

This compound, through its active metabolite diethylstilbestrol, remains a compound of significant interest in the management of advanced prostate cancer. Its pharmacological profile is characterized by a dual mechanism of action involving both profound hormonal suppression and direct cytotoxic effects on cancer cells. The pharmacokinetic properties, particularly the high plasma concentrations of DES achieved with intravenous administration of this compound, underscore its potential utility in patients refractory to other therapies. The analytical methodologies outlined provide a robust framework for the continued investigation of this compound in clinical and research settings. Further research to elucidate the specific human phosphatases involved in its activation and more detailed pharmacokinetic studies of intravenous formulations will enhance our understanding and optimize the therapeutic application of this compound.

References

An In-depth Technical Guide to the Biochemical Pathway of Diethylstilbestrol Diphosphate Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP), also known as fosfestrol (B1227026), is a synthetic, nonsteroidal estrogen prodrug.[1][2][3][4] Historically used in the treatment of hormone-responsive cancers, particularly advanced prostate cancer, its clinical application relies on its metabolic conversion to the pharmacologically active form, diethylstilbestrol (DES).[1][5] Understanding the intricate biochemical pathway of DES-DP metabolism is critical for elucidating its mechanism of action, toxicity profile, and potential for drug-drug interactions. This guide provides a detailed overview of the metabolic activation of DES-DP, the subsequent Phase I and Phase II reactions of DES, and the formation of reactive intermediates implicated in its carcinogenicity.

Core Metabolic Pathway

The metabolism of DES-DP is a multi-step process initiated by the dephosphorylation of the prodrug to release active DES, followed by extensive oxidative metabolism and subsequent conjugation for detoxification and elimination.

Step 1: Prodrug Activation via Dephosphorylation

DES-DP is an inactive compound that requires enzymatic hydrolysis to become active.[4] The primary activation step involves the cleavage of the two phosphate (B84403) groups to yield the active estrogen, diethylstilbestrol. This bioactivation is catalyzed by phosphatases, particularly alkaline phosphatase (ALP), which is found in high concentrations in specific tissues, including bone and certain tumor microenvironments.[6]

  • Reaction: Diethylstilbestrol Diphosphate → Diethylstilbestrol + 2 Pi

  • Enzyme: Alkaline Phosphatase (and other phosphatases)

  • Significance: This initial conversion is the rate-limiting step for the pharmacological activity of DES-DP. After oral administration, DES-DP is so rapidly metabolized by enzymes in the gut wall that the prodrug itself is often undetectable in plasma.[7]

Step 2: Phase I Oxidative Metabolism

Once formed, DES undergoes extensive Phase I metabolism, primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[2][5] This oxidative phase is a critical juncture, leading to both detoxification and the formation of toxic, reactive metabolites.

  • Aromatic Hydroxylation: CYP enzymes catalyze the hydroxylation of the aromatic rings of DES to form catechol metabolites, such as 3'-hydroxyDES.[1][6]

  • Quinone Formation: The catechol intermediates are further oxidized to highly reactive electrophilic quinones, such as DES-3',4'-quinone and 4',4"-diethylstilbestrol quinone (DES quinone).[1][2][6][8] This oxidation can be catalyzed by CYP enzymes, particularly the CYP1A family, as well as peroxidases.[8][9]

  • Isomerization: The unstable DES quinone can spontaneously rearrange to form Z,Z-dienestrol (β-DIES), which serves as a marker for the formation of the transient quinone intermediate.[2][8]

Step 3: Phase II Conjugation (Detoxification)

Glucuronidation represents the predominant Phase II metabolic pathway for DES in humans, serving as an efficient detoxification mechanism.[3][10]

  • Reaction: DES + UDPGA → DES-glucuronide + UDP

  • Enzymes: UDP-glucuronosyltransferases (UGTs) are responsible for catalyzing the transfer of glucuronic acid to DES.[10]

  • Key Isoforms: In vitro studies have identified UGT1A1, UGT1A3, UGT1A8, and UGT2B7 as capable of catalyzing DES glucuronidation.[10] UGT2B7 appears to be the major enzyme responsible for this reaction in the human liver.[10]

  • Significance: The addition of the bulky, polar glucuronide moiety significantly increases the water solubility of DES, facilitating its excretion. The glucuronidated form can account for over 96% of the circulating drug following administration.[10]

Formation of Reactive Metabolites and Adducts

The metabolic activation of DES to its quinone form is intrinsically linked to its carcinogenic properties.[1][6]

  • DNA Adducts: DES quinones are potent electrophiles that can covalently bind to cellular macromolecules, including DNA.[8] This reaction forms depurinating DNA adducts, such as 3'-OH-DES-6'-N3Ade and 3'-OH-DES-6'-N7Gua, which are considered critical initiating events in DES-induced carcinogenesis.[1][6]

  • Protein Adducts: Reactive DES metabolites can also bind to proteins. Studies have shown that DES is converted by nuclear enzymes to metabolites that irreversibly bind to all five histone proteins, potentially influencing gene function.[11]

Quantitative Metabolic Data

The following table summarizes key quantitative parameters associated with DES-DP and DES metabolism.

ParameterValueMatrix / ConditionReference
DES Glucuronidation
Intrinsic Clearance (HLM)459 µL/min/mg proteinHuman Liver Microsomes[10]
Intrinsic Clearance (HIM)14 µL/min/mg proteinHuman Intestinal Microsomes[10]
DES Quinone
Half-life (in water)~40 minutesAqueous Solution[8]
Half-life (in methanol)~70 minutesMethanolic Solution[8]
Pharmacokinetics
Peak Serum DES Level~18.7 µMHuman Plasma (after 500 mg DES-DP infusion)[5]
Enzyme Kinetics
DES Inhibition of E2-3-O-glucuronidation (Ki)2.1 ± 0.3 µMHuman Liver Microsomes (Competitive Inhibition)
Histone Binding Km10 µMRat Nuclei (with cumene (B47948) hydroperoxide)[11]
Histone Binding Vmax750 pmol/mg protein/30 minRat Nuclei (with cumene hydroperoxide)[11]
DES Oxidation Rate (β-NF induced microsomes)14.0 nmol/mg protein/minRat Liver Microsomes[9]
DES Oxidation Rate (CYP1A1)6.4 pmol/min/pmol P450Purified Enzyme[9]
Cofactor Km (Cumene Hydroperoxide)77 µMβ-NF induced microsomes / CYP1A1[9]

Experimental Protocols

Protocol: In Vitro DES Glucuronidation Assay using Human Liver Microsomes (HLM)

This protocol is adapted from methodologies used to characterize the UGT enzymes involved in DES metabolism.[10]

  • Preparation of Incubation Mixture: Prepare a reaction mixture in a microcentrifuge tube containing 50 mM Tris-HCl buffer (pH 7.4), 10 mM MgCl₂, and human liver microsomes (e.g., 0.5 mg/mL).

  • Substrate Addition: Add DES (from a stock solution in methanol, final concentration range e.g., 1-100 µM) to the mixture.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the reaction by adding the cofactor UDP-glucuronic acid (UDPGA, e.g., final concentration 2 mM).

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Sample Processing: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to an HPLC vial for quantification of the DES-glucuronide metabolite using a validated LC-MS/MS method.

Protocol: Synthesis and DNA Binding of DES Quinone

This protocol summarizes the methods for generating and testing the reactivity of the key DES metabolite, DES quinone.[8]

  • Synthesis of DES Quinone:

    • Dissolve E-diethylstilbestrol in chloroform.

    • Add silver oxide (Ag₂O) as an oxidizing agent.

    • Stir the reaction at room temperature while monitoring the reaction progress (e.g., by TLC).

    • Upon completion, filter the reaction mixture to remove the silver salts.

    • Evaporate the solvent to obtain the DES quinone product.

    • Note: DES quinone is unstable in protic solvents.[8]

  • Structural Characterization:

    • Confirm the structure of the synthesized DES quinone using spectroscopic methods such as UV, IR, NMR, and mass spectrometry.[8]

  • DNA Binding Assay:

    • Dissolve calf thymus DNA in a suitable buffer (e.g., Tris-HCl).

    • Add the synthesized DES quinone (dissolved in a non-protic solvent like chloroform, then diluted).

    • Incubate the mixture at 37°C for a specified time.

    • Precipitate the DNA using cold ethanol (B145695) to remove unbound DES quinone.

    • Wash the DNA pellet repeatedly with ethanol.

    • Quantify the amount of DES quinone bound to DNA, for example, by using radiolabeled [³H]DES and liquid scintillation counting.

Visualizations: Pathways and Workflows

Diethylstilbestrol Diphosphate Metabolic Pathway

DES_Metabolism cluster_activation Prodrug Activation cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Detoxification) cluster_toxicity Toxicity Pathway DES_DP Diethylstilbestrol Diphosphate (Fosfestrol) DES Diethylstilbestrol (DES) (Active Drug) DES_DP->DES Alkaline Phosphatase Catechol 3'-hydroxyDES (Catechol Metabolite) DES->Catechol CYP450 Glucuronide DES-Glucuronide (Excretable Metabolite) DES->Glucuronide UGT Enzymes (e.g., UGT2B7) Quinone DES-3',4'-Quinone (Reactive Electrophile) Catechol->Quinone CYP450, Peroxidases Adducts DNA & Protein Adducts Quinone->Adducts Covalent Binding Carcinogenesis Carcinogenesis Adducts->Carcinogenesis

Caption: The core metabolic pathway of Diethylstilbestrol Diphosphate (DES-DP).

DES-Mediated Estrogen Receptor Signaling

Estrogen_Signaling cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES Diethylstilbestrol (DES) ER Estrogen Receptor (ERα / ERβ) DES->ER Binding Complex DES-ER Complex ER->Complex ERE Estrogen Response Element (ERE) on DNA Complex->ERE Binding & Dimerization Transcription Modulation of Gene Transcription ERE->Transcription CellularResponse Cellular Responses (Growth, Differentiation) Transcription->CellularResponse leads to Experimental_Workflow start Start: Prepare Reaction Mixture (Buffer, MgCl₂, Microsomes) add_des Add DES Substrate start->add_des preincubate Pre-incubate at 37°C add_des->preincubate add_udpga Initiate Reaction with UDPGA Cofactor preincubate->add_udpga incubate Incubate at 37°C add_udpga->incubate terminate Terminate Reaction (Ice-cold Acetonitrile) incubate->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze end End: Quantify Metabolite analyze->end

References

The Phoenix Drug: Stilphostrol's Historical Journey in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Stilphostrol, the diphosphate (B83284) salt of diethylstilbestrol (B1670540) (DES), holds a significant, albeit complex, position in the history of cancer therapeutics. Initially heralded as a breakthrough in the hormonal management of prostate cancer, its trajectory has been marked by remarkable efficacy, significant toxicity, and a continuing legacy in understanding hormone-sensitive cancers. This technical guide provides an in-depth exploration of the historical development of this compound, focusing on its mechanism of action, clinical applications, and the experimental underpinnings of its use.

The Dawn of Hormonal Therapy: The Huggins and Hodges Era

The story of this compound is inextricably linked to the pioneering work of Charles B. Huggins and Clarence V. Hodges. In 1941, they published a landmark study demonstrating the androgen dependence of prostate cancer.[1][2][3][4] Their research established that reducing androgen levels through castration or estrogen administration could lead to tumor regression. This pivotal discovery earned Huggins the Nobel Prize in Physiology or Medicine in 1966 and laid the foundation for hormonal therapy in oncology.[1]

Key Experimental Findings by Huggins and Hodges:
  • Biomarker Identification: They utilized serum acid and alkaline phosphatase levels as biomarkers to monitor disease activity and response to treatment.[1][4]

  • Hormonal Manipulation: Their experiments showed that androgen deprivation (via castration or estrogen administration) decreased acid phosphatase levels, indicating a reduction in tumor activity. Conversely, androgen administration exacerbated the disease.[1]

This compound: A Prodrug Strategy

This compound, or diethylstilbestrol diphosphate (DES-DP), was developed as a water-soluble prodrug of diethylstilbestrol (DES).[5][6] The rationale was to facilitate intravenous administration and potentially achieve higher concentrations of the active DES at the tumor site.[7] The conversion of this compound to DES is catalyzed by phosphatases, which are often present at high levels in prostate cancer tissue.[7][8]

Mechanism of Action: A Dual Approach

The anti-neoplastic effects of this compound are primarily attributed to the actions of its active form, DES, which exerts its influence through two main pathways:

  • Systemic Androgen Deprivation: DES acts on the hypothalamic-pituitary-gonadal axis, suppressing the secretion of luteinizing hormone (LH) and consequently reducing testicular androgen production.[9][10] This systemic effect mimics surgical castration.

  • Direct Cellular Effects: Emerging evidence revealed that DES has direct cytotoxic effects on cancer cells, independent of its systemic hormonal actions.[5][8][10][11] These effects are observed in both androgen-sensitive and androgen-insensitive prostate cancer cell lines.[5][8]

Signaling Pathways Involved in this compound's Action

The following diagram illustrates the systemic and direct cellular mechanisms of this compound.

Stilphostrol_Mechanism cluster_systemic Systemic Androgen Deprivation cluster_direct Direct Cellular Effects Hypothalamus Hypothalamus Pituitary Pituitary Hypothalamus->Pituitary GnRH Testes Testes Pituitary->Testes LH Prostate_Cancer_Cell Prostate_Cancer_Cell Testes->Prostate_Cancer_Cell Testosterone Tumor_Regression Tumor_Regression Prostate_Cancer_Cell->Tumor_Regression Leads to Stilphostrol_Systemic This compound (DES) Stilphostrol_Systemic->Pituitary Negative Feedback Stilphostrol_Direct This compound Phosphatases Phosphatases Stilphostrol_Direct->Phosphatases DES DES Phosphatases->DES DES->Prostate_Cancer_Cell Induces Apoptosis & Cell Cycle Arrest Stilphostrol_Admin This compound Administration

Caption: Systemic and direct anti-cancer mechanisms of this compound.

Clinical Development and Efficacy

This compound and DES were widely used for advanced prostate cancer from the 1940s through the 1980s.[9][12] Clinical studies demonstrated significant efficacy, particularly in relieving bone pain and inducing tumor regression.[5]

Quantitative Data from Clinical Studies

The following tables summarize the efficacy of this compound (DES-DP) and DES in the treatment of prostate cancer.

Table 1: Efficacy of this compound (DES-DP) in Hormone-Refractory Prostate Cancer

Study/AuthorNumber of PatientsDosage and AdministrationResponse CriteriaObjective Response RateSubjective ImprovementMedian SurvivalKey Adverse Events
Phase II Study (1985)[13][14]25High-dose intravenous DES-DPEstablished response criteria17%22%-Moderate GI toxicity (40%), Thromboembolism (8%)
Retrospective Study (ST 52)[15]32Intravenous infusion (1.2 to 3 g/day for 10 days), then oral administrationPain, general status, PSA50% (at 3 months)-8 monthsMinor complications (e.g., nausea) in 12 cases
Controlled Study (1990)[16]51 (Group A)1.5 g/24 hr intravenous infusion for 7 daysNPCP Criteria80% (Partial Response + No Change)-40 weeksMild to moderate toxicity

Table 2: Efficacy of Diethylstilbestrol (DES) in Castration-Resistant Prostate Cancer (CRPC)

Study/AuthorNumber of PatientsDosage and AdministrationPSA Response (≥50% decline)Median Time to Progression (TTP)Median Overall Survival (OS)Key Adverse Events
Retrospective Study (2011)[17]292 mg daily (oral)27.5%4 months-Gynecomastia (34.5%), Deep vein thrombosis (10.3%)
Retrospective Study (1976-2010)[18]1941 mg daily (oral)48.9%250 days (for responders)576 daysNot specified
Review of Contemporary Studies[10]17 to 38-55% (average)6.4 months-Cardiovascular toxicity (10-30%), Edema, Gynecomastia
Review of Phase II Trials[9]-DES, DES-diphosphateUp to 86%--Significant cardiovascular side effects

Experimental Protocols

The investigation of this compound's effects has relied on a variety of in vitro and in vivo experimental techniques.

Cell Viability and Cytotoxicity Assays

A standard method to quantify the cytotoxic effects of DES and this compound on cancer cells is the microculture tetrazolium (MTT) assay.[8]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate prostate cancer cells (e.g., DU145, PC-3, LNCaP) in 96-well microtiter plates at a desired density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a range of concentrations of DES or this compound for a specified duration (e.g., 24, 48, 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan (B1609692).

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 540-570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Apoptosis Detection

The induction of apoptosis by DES can be assessed through DNA fragmentation analysis and flow cytometry.[8]

Protocol: DNA Fragmentation Analysis

  • Cell Lysis: Lyse DES-treated and control cells in a lysis buffer containing detergents and proteases.

  • DNA Extraction: Extract the DNA using phenol-chloroform extraction or a commercial DNA extraction kit.

  • Agarose (B213101) Gel Electrophoresis: Run the extracted DNA on an agarose gel. Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of approximately 180-200 base pairs.

Protocol: Flow Cytometry for Apoptosis

  • Cell Staining: Stain DES-treated and control cells with a fluorescent DNA-binding dye such as propidium (B1200493) iodide (PI).

  • Flow Cytometric Analysis: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to their fragmented DNA.

The following diagram outlines the experimental workflow for assessing the direct cellular effects of this compound.

Experimental_Workflow start Prostate Cancer Cell Lines (Androgen-Sensitive & -Insensitive) treatment Treatment with This compound/DES start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assays treatment->apoptosis results Assessment of Cytotoxicity, Apoptosis Induction, and Cell Cycle Arrest viability->results dna_frag DNA Fragmentation (Gel Electrophoresis) apoptosis->dna_frag flow_cyto Flow Cytometry (Propidium Iodide) apoptosis->flow_cyto dna_frag->results flow_cyto->results

Caption: Workflow for in vitro assessment of this compound's effects.

Decline and Resurgence of Interest

The use of high-dose DES and this compound declined significantly due to the high incidence of cardiovascular and thromboembolic side effects.[9][10] The advent of LHRH agonists and other less toxic hormonal agents further displaced its use. However, there has been a renewed interest in low-dose DES for castration-resistant prostate cancer, as it has shown efficacy with a more manageable side effect profile.[9]

This compound in Breast Cancer

While most prominently used for prostate cancer, DES was also investigated for the treatment of postmenopausal breast cancer.[12] The typical dosage was higher than that used for prostate cancer, generally in the range of 10-20 mg daily.[12] However, its use in breast cancer has also been largely superseded by more effective and less toxic hormonal therapies like tamoxifen (B1202) and aromatase inhibitors.

Conclusion

The historical development of this compound for cancer therapy is a compelling narrative of scientific discovery, clinical innovation, and the evolving understanding of cancer biology and therapeutic risk-benefit. From its origins in the foundational work of Huggins and Hodges to its complex legacy of efficacy and toxicity, this compound remains a significant molecule in the history of oncology. The ongoing exploration of its direct cytotoxic mechanisms and the use of low-dose regimens in advanced prostate cancer underscore the enduring relevance of this "phoenix drug" in the quest for effective cancer treatments.

References

An In-depth Technical Guide to the Chemical Properties and Stability of Stilphostrol (Fosfestrol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and stability of Stilphostrol (fosfestrol), a synthetic nonsteroidal estrogen utilized in the therapeutic management of prostate cancer. Fosfestrol (B1227026), a diphosphate (B83284) ester of diethylstilbestrol (B1670540) (DES), functions as a prodrug, undergoing in vivo hydrolysis to its active form, DES. This document consolidates critical data on its chemical characteristics, stability under various stress conditions, and analytical methodologies for its quantification. Detailed experimental protocols, signaling pathway diagrams, and structured data tables are presented to support research and development activities.

Chemical Properties of Fosfestrol

Fosfestrol, chemically known as (E)-4,4'-(1,2-diethyl-1,2-ethenediyl)bis(phenol) bis(dihydrogen phosphate), is a synthetic estrogen belonging to the stilbestrol group.[1] It is an odorless, off-white crystalline powder.[2] Key chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name [4-[(E)-4-(4-phosphonooxyphenyl)hex-3-en-3-yl]phenyl] dihydrogen phosphate (B84403)[2]
Synonyms Diethylstilbestrol diphosphate, Stilbestrol diphosphate, Honvan[2]
Chemical Formula C₁₈H₂₂O₈P₂[2]
Molecular Weight 428.31 g/mol [2]
Physical Description Odorless, off-white crystalline powder[2]
Melting Point Decomposes at 204-206 °C (399-403 °F)[2]
Solubility Less than 1 mg/mL in water at 19 °C (66 °F)[2]
Storage Should be stored at refrigerated temperatures and protected from light.[2]

Stability Profile of Fosfestrol

Fosfestrol's stability is a critical factor in its formulation, storage, and therapeutic efficacy. As a phosphate ester, its primary degradation pathway is hydrolysis to its active metabolite, diethylstilbestrol (DES).[3] The stability of fosfestrol is influenced by pH, temperature, and light.

Hydrolytic Stability

The phosphate ester linkages in fosfestrol are susceptible to hydrolysis, a reaction catalyzed by both acidic and basic conditions. In vivo, this hydrolysis is facilitated by phosphatases.[3] While specific kinetic data for the chemical hydrolysis of fosfestrol under various pH conditions are not extensively published, it is understood that alkaline conditions can lead to the liberation of the parent diethylstilbestrol compound.[4]

Photostability

Fosfestrol should be protected from light.[2] While specific photostability studies on fosfestrol are limited, studies on its active metabolite, DES, provide insights into potential photodegradation pathways. Ultraviolet (UV) irradiation of DES can lead to the formation of several degradation products, including the cis-isomer of DES, Z,Z-dienestrol, and 9,10-diethylphenanthrene-3,6-diol.[1][2]

Thermal Stability

Fosfestrol decomposes at elevated temperatures, as indicated by its melting point.[2] Thermal degradation studies on related endogenous estrogens suggest that the degradation process can be complex, involving multiple steps.[5] For fosfestrol, thermal stress would likely accelerate the hydrolysis of the phosphate groups and could potentially lead to further degradation of the resulting diethylstilbestrol.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6] Based on ICH guidelines, a typical forced degradation study for fosfestrol would involve the following conditions:[1][6]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature for 1-4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 2-8 hours.

  • Thermal Degradation: Dry heat at 105°C for 24-48 hours.

  • Photodegradation: Exposure to UV light (254 nm) and visible light as per ICH Q1B guidelines.

Samples from each stress condition should be analyzed by a stability-indicating HPLC method to quantify the degradation and identify the degradation products.

Stability-Indicating HPLC Method
  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength of approximately 240 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

Signaling Pathway

Fosfestrol acts as a prodrug and is dephosphorylated in the body to the active estrogen, diethylstilbestrol (DES).[3] DES then binds to estrogen receptors (ERα and ERβ), which are intracellular transcription factors. This binding initiates a cascade of events leading to the modulation of gene expression.

Fosfestrol/DES Estrogen Receptor Signaling Pathway.

Upon entering the cell, DES binds to the estrogen receptor, causing the dissociation of heat shock proteins. The receptor-ligand complex then dimerizes and translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes, ultimately leading to a cellular response, which in the context of prostate cancer therapy includes the suppression of testosterone (B1683101) production.

ExperimentalWorkflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_results Results & Interpretation Fosfestrol_Sample Fosfestrol Bulk Drug or Formulation Stress_Conditions Forced Degradation (Acid, Base, H2O2, Heat, Light) Fosfestrol_Sample->Stress_Conditions Stressed_Samples Stressed Samples Stress_Conditions->Stressed_Samples HPLC Stability-Indicating HPLC Method Stressed_Samples->HPLC Data_Analysis Data Analysis HPLC->Data_Analysis Degradation_Profile Degradation Profile (% Degradation) Data_Analysis->Degradation_Profile Degradation_Pathway Degradation Pathway (Identification of Products) Data_Analysis->Degradation_Pathway Stability_Assessment Overall Stability Assessment Degradation_Profile->Stability_Assessment Degradation_Pathway->Stability_Assessment

References

In Vitro Cytotoxic Effects of Stilphostrol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxic effects of Stilphostrol (diethylstilbestrol diphosphate, DESdP) and its active metabolite, diethylstilbestrol (B1670540) (DES). The document focuses on the quantitative data from cytotoxicity assays, detailed experimental protocols, and the underlying molecular signaling pathways.

Quantitative Cytotoxicity Data

The cytotoxic and growth-inhibitory effects of this compound and its active form, DES, have been evaluated across various human cancer cell lines. The following tables summarize the reported 50% lethal dose (LD50) and 50% inhibitory concentration (IC50) values.

Table 1: LD50 Values for Diethylstilbestrol (DES) and Diethylstilbestrol Diphosphate (DESdP) in Prostate Cancer Cell Lines

Cell LineCompoundLD50 (µM)Comments
DU145 (Prostate)DES19 - 25Androgen-insensitive.[1]
PC-3 (Prostate)DES19 - 25Androgen-insensitive.[1]
LNCaP (Prostate)DES19 - 25Androgen-sensitive.[1]
1-LN (Prostate)DES19 - 25Androgen-insensitive.[1]
DU145 (Prostate)DESdP19 - 25Activity dependent on heat-labile phosphatases in fetal calf serum to convert DESdP to DES.[1]
PC-3 (Prostate)DESdP19 - 25Activity dependent on heat-labile phosphatases in fetal calf serum to convert DESdP to DES.[1]
LNCaP (Prostate)DESdP19 - 25Activity dependent on heat-labile phosphatases in fetal calf serum to convert DESdP to DES.[1]
1-LN (Prostate)DESdP19 - 25Activity dependent on heat-labile phosphatases in fetal calf serum to convert DESdP to DES.[1]

Note: this compound (DESdP) is a prodrug that is dephosphorylated to the active DES by phosphatases. In vitro activity of DESdP is dependent on the presence of these enzymes in the culture serum.[1]

Key Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the cytotoxic effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of this compound (DESdP) or DES in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC50/LD50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of the cell cycle distribution of a cell population.

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound or DES for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at 500 x g for 5 minutes.

  • Cell Fixation: Wash the cells with cold PBS and fix them in 70% ethanol (B145695) on ice for at least 30 minutes.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle. A sub-G1 peak can indicate apoptotic cells.[2]

  • Data Analysis: Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.

Apoptosis Detection by DNA Fragmentation Analysis

This method detects the characteristic ladder pattern of DNA fragmentation that occurs during apoptosis.

  • Cell Treatment and Lysis: Treat cells with this compound or DES as described above. After treatment, lyse the cells in a buffer containing detergents and proteases to release the DNA.

  • DNA Extraction: Extract the DNA from the cell lysate using a phenol-chloroform extraction or a commercial DNA extraction kit.

  • Agarose (B213101) Gel Electrophoresis: Load the extracted DNA onto a 1.5-2% agarose gel containing an intercalating dye such as ethidium (B1194527) bromide.

  • Visualization: Run the gel and visualize the DNA under UV light. Apoptotic cells will show a characteristic ladder pattern of DNA fragments in multiples of approximately 180-200 base pairs.

Signaling Pathways and Mechanisms of Action

This compound exerts its cytotoxic effects through multiple mechanisms, primarily involving the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in cancer cells.[1][3] This programmed cell death is triggered through pathways that can be independent of the estrogen receptor.[1] One identified mechanism involves the upregulation of the Fas/FasL system, which initiates a caspase cascade leading to cell death.[4] Another study suggests that DES can induce apoptosis through the generation of oxidative DNA damage.[5]

apoptosis_pathway This compound This compound (DES) OxidativeStress Oxidative Stress / DNA Damage This compound->OxidativeStress FasL_up FasL Upregulation This compound->FasL_up Caspase_cascade Executioner Caspase Activation (e.g., Caspase-3) OxidativeStress->Caspase_cascade Fas_receptor Fas Receptor FasL_up->Fas_receptor binds Caspase8 Caspase-8 Activation Fas_receptor->Caspase8 Caspase8->Caspase_cascade Apoptosis Apoptosis Caspase_cascade->Apoptosis

Caption: this compound-induced apoptotic signaling pathways.

Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest, particularly at the G2/M phase in some cancer cell lines.[6] This arrest prevents the cells from progressing through mitosis and ultimately leads to cell death. The mechanism can involve the modulation of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). For instance, some stilbenoid compounds have been shown to down-regulate cyclin B1, a critical protein for G2/M transition.[6] In other cell types, DES has been observed to cause a G1 phase arrest by downregulating cyclin D1 and cyclin E.[7]

cell_cycle_arrest This compound This compound (DES) CyclinD_E Cyclin D1 / Cyclin E Downregulation This compound->CyclinD_E CyclinB1 Cyclin B1 Downregulation This compound->CyclinB1 G1_Arrest G1 Phase Arrest CyclinD_E->G1_Arrest leads to G2M_Arrest G2/M Phase Arrest CyclinB1->G2M_Arrest leads to

Caption: Mechanisms of this compound-induced cell cycle arrest.

Other Mechanisms
  • Microtubule Disruption: Some early studies suggested that DES could disrupt microtubule formation, similar to other chemotherapeutic agents.[2] However, later research indicated that in prostate cancer cells, the cytotoxic effects of DES are not primarily due to microtubule disruption.[1]

  • Telomerase Inhibition: DES has been shown to inhibit telomerase activity and gene expression in both androgen-dependent and androgen-independent prostate cancer cells, which could contribute to its long-term anti-cancer effects.[8]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of this compound's cytotoxic effects.

experimental_workflow cluster_assays Cytotoxicity and Mechanistic Assays start Select Cancer Cell Lines culture Cell Culture and Seeding start->culture treat Treatment with This compound (DES) culture->treat viability Cell Viability (MTT Assay) treat->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle apoptosis Apoptosis Detection (DNA Fragmentation, etc.) treat->apoptosis data_analysis Data Analysis (IC50, Cell Cycle Distribution, Apoptosis Rate) viability->data_analysis cell_cycle->data_analysis apoptosis->data_analysis conclusion Conclusion on Cytotoxic Effects and Mechanism data_analysis->conclusion

Caption: General workflow for in vitro cytotoxicity studies.

References

Genetic and Molecular Targets of Diethylstilbestrol Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen, was prescribed to pregnant women from the 1940s to the 1970s to prevent pregnancy complications.[1] Its use was discontinued (B1498344) after the discovery of its association with a rare vaginal cancer, clear-cell adenocarcinoma, in the daughters of women who used the drug during pregnancy.[2] Subsequent research has revealed a wide range of adverse health effects in individuals exposed to DES in utero, including reproductive tract abnormalities, infertility, and an increased risk of certain cancers.[1] This guide provides an in-depth overview of the genetic and molecular targets of DES, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways involved in its action.

DES exerts its biological effects through a multi-faceted mechanism that includes direct interaction with estrogen receptors, metabolic activation to genotoxic intermediates, and disruption of critical developmental signaling pathways. Understanding these molecular targets is crucial for assessing the risks associated with endocrine-disrupting chemicals and for the development of therapeutic strategies for DES-related health issues.

Data Presentation: Quantitative Effects of Diethylstilbestrol

The following tables summarize the quantitative data on the interaction of DES with its primary molecular targets and its biological effects.

Table 1: Receptor Binding Affinity and Potency of Diethylstilbestrol
ReceptorLigandBinding Affinity (Relative to Estradiol)Kd (nM)EC50 (nM)Reference(s)
Estrogen Receptor α (ERα)Diethylstilbestrol245%~0.71~0.18[3]
Estrogen Receptor β (ERβ)Diethylstilbestrol--~0.06[3]
Estrogen Receptor (unspecified)Indenestrol A (DES metabolite)High~0.67 (IA-S enantiomer)-[4]

Kd (Dissociation Constant): A measure of binding affinity; a lower Kd indicates higher affinity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

Table 2: Dose-Dependent Uterine Adenocarcinoma Incidence in Mice Following Neonatal DES Exposure
Neonatal DES Dose (µg/kg/day)Tumor Incidence at 18 monthsReference(s)
0 (Control)0%[5][6]
1>0% (specific % not stated)[5][6]
10>0% (specific % not stated)[5][6]
1000>90%[5][6]
Table 3: Alterations in Gene Expression Following DES Exposure
GeneTissue/Cell TypeExposure ConditionsFold Change (approximate)Reference(s)
HOXA9Human Uterine CellsIn vitro~2-fold increase (vs. Estradiol)[7]
HOXA10Human Cervical CellsIn vitro~2-fold increase (vs. Estradiol)[7]
Hoxa10Mouse UterusIn uteroRepressed and shifted caudally[4][8]
Wnt7aMouse Müllerian DuctIn vivo/organ cultureRepressed[3][9]
Lactoferrin (Ltf)Mouse UterusNeonatalIncreased[5][6]
Cyclin D1 (Ccnd1)Mouse UterusNeonatalDecreased[5][6]
c-fosMouse UterusNeonatalIncreased[3]
c-junMouse UterusNeonatalIncreased[3]

Signaling Pathways and Mechanisms of Action

DES impacts cellular function through several interconnected pathways. The primary mechanisms include classical estrogen receptor signaling, metabolic activation leading to genotoxicity, and the disruption of developmental gene regulatory networks.

Estrogen Receptor-Mediated Signaling

DES is a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1] Upon binding, the DES-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to either activation or repression of transcription. This results in changes in cell proliferation, differentiation, and other physiological processes.[1]

Estrogen_Receptor_Signaling cluster_nucleus DES Diethylstilbestrol (DES) ER Estrogen Receptor (ERα / ERβ) DES->ER Binds DES_ER_complex DES-ER Complex ER->DES_ER_complex ERE Estrogen Response Element (ERE) DES_ER_complex->ERE Translocates & Binds Nucleus Nucleus Gene_Expression Altered Gene Expression (e.g., c-fos, c-jun, Ltf) ERE->Gene_Expression Regulates Cellular_Response Cellular Response (Proliferation, Differentiation) Gene_Expression->Cellular_Response Leads to

Canonical estrogen receptor signaling pathway activated by DES.
Metabolic Activation and Genotoxicity

DES can be metabolized, primarily in the liver, to reactive quinone intermediates.[10][11][12] These electrophilic metabolites can covalently bind to DNA, forming DNA adducts.[11][12] The formation of these adducts can lead to mutations and genomic instability, contributing to the carcinogenic effects of DES.[2][12]

Metabolic_Activation DES Diethylstilbestrol (DES) Metabolism Metabolic Oxidation (e.g., by Cytochrome P450) DES->Metabolism DES_Quinone DES-Quinone Intermediate Metabolism->DES_Quinone DNA DNA DES_Quinone->DNA Covalently binds to DNA_Adducts DNA Adducts DNA->DNA_Adducts Genomic_Instability Genomic Instability & Mutations DNA_Adducts->Genomic_Instability Carcinogenesis Carcinogenesis Genomic_Instability->Carcinogenesis

Metabolic activation of DES leading to genotoxicity.
Disruption of Developmental Pathways

Exposure to DES during critical periods of embryonic development can permanently alter the expression of key developmental genes, such as the Hox and Wnt gene families.[3][7][9][13] These genes are crucial for the proper patterning and differentiation of the reproductive tract. DES-induced disruption of these pathways is thought to be a primary mechanism behind the observed reproductive tract abnormalities in exposed individuals.[7][13]

Developmental_Disruption DES_Exposure Developmental DES Exposure Wnt_Signaling Wnt Signaling Pathway (e.g., Wnt7a) DES_Exposure->Wnt_Signaling Represses Hox_Genes Hox Gene Expression (e.g., Hoxa10) DES_Exposure->Hox_Genes Alters Expression Reproductive_Tract_Development Normal Reproductive Tract Development Wnt_Signaling->Reproductive_Tract_Development Regulates Abnormal_Development Abnormal Reproductive Tract Development (Malformations) Wnt_Signaling->Abnormal_Development Hox_Genes->Reproductive_Tract_Development Regulates Hox_Genes->Abnormal_Development

Disruption of Wnt and Hox signaling pathways by developmental DES exposure.
Epigenetic Modifications

DES can induce long-lasting changes in gene expression through epigenetic mechanisms, primarily DNA methylation.[3][8][14] For example, neonatal DES exposure in mice leads to the demethylation of the estrogen-responsive lactoferrin gene promoter and hypomethylation of the c-fos gene, contributing to their persistent expression.[3][15] Conversely, DES can cause hypermethylation of other genes, such as Hoxa10, leading to their repression.[4][8] These epigenetic alterations can be heritable and may contribute to the transgenerational effects of DES.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of DES's molecular targets.

Competitive Estrogen Receptor Binding Assay

Objective: To determine the relative binding affinity of DES and its metabolites for the estrogen receptor.

Methodology:

  • Preparation of Uterine Cytosol: Uteri are collected from ovariectomized rats and homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4). The homogenate is centrifuged to obtain a cytosolic fraction containing the estrogen receptors.

  • Competitive Binding: A constant concentration of radiolabeled estradiol (B170435) (e.g., [3H]-E2) is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled competitor (DES or its metabolites).

  • Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the free radioligand using a method such as hydroxylapatite (HAP) adsorption.

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of bound radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is calculated from this curve. The relative binding affinity (RBA) is then calculated as (IC50 of estradiol / IC50 of competitor) x 100.

Reporter Gene Assay for Estrogenic Activity

Objective: To measure the ability of DES to activate estrogen receptor-mediated gene transcription.

Methodology:

  • Cell Culture and Transfection: A suitable cell line that expresses estrogen receptors (e.g., MCF-7 breast cancer cells) is cultured. The cells are transfected with a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase or green fluorescent protein).

  • Compound Treatment: The transfected cells are treated with various concentrations of DES or a vehicle control.

  • Cell Lysis and Reporter Gene Assay: After an incubation period (typically 24-48 hours), the cells are lysed, and the activity of the reporter gene product is measured (e.g., luminescence for luciferase).

  • Data Analysis: The reporter gene activity is normalized to a control (e.g., total protein concentration or a co-transfected control plasmid). A dose-response curve is generated, and the EC50 value is determined.

In Vivo Mouse Model for DES Effects

Objective: To study the long-term effects of developmental DES exposure on gene expression and tumorigenesis.

Methodology:

  • Animal Dosing: Neonatal mice are subcutaneously injected with DES dissolved in a vehicle (e.g., corn oil) at various doses for a specified period (e.g., days 1-5 of life). A control group receives the vehicle only.

  • Tissue Collection: At different time points (e.g., prepubertal, adult), mice are euthanized, and target tissues (e.g., uterus, vagina) are collected.

  • Gene Expression Analysis: RNA is extracted from the tissues, and the expression levels of target genes are quantified using methods such as real-time quantitative PCR (RT-qPCR) or microarray analysis.

  • Histopathological Analysis: Tissues from long-term studies are fixed, sectioned, and stained (e.g., with hematoxylin (B73222) and eosin) to assess for pathological changes, including the presence of tumors.

  • Data Analysis: Gene expression data is analyzed for statistically significant changes between DES-treated and control groups. Tumor incidence is calculated for each dose group.

Analysis of DNA Adducts

Objective: To detect and quantify the formation of DES-DNA adducts in target tissues.

Methodology:

  • DNA Isolation: DNA is extracted from the tissues of DES-exposed animals.

  • 32P-Postlabeling Assay: This is a highly sensitive method for detecting bulky DNA adducts.

    • DNA is enzymatically digested to deoxynucleoside 3'-monophosphates.

    • The adducted nucleotides are enriched and then labeled at the 5'-hydroxyl group with 32P from [γ-32P]ATP using T4 polynucleotide kinase.

    • The 32P-labeled adducted nucleotides are separated by multidirectional thin-layer chromatography (TLC).

    • The adducts are visualized by autoradiography and quantified by scintillation counting or phosphorimaging.

  • Mass Spectrometry-Based Methods (e.g., LC-MS/MS): These methods provide structural information about the adducts.

    • DNA is digested, and the adducted nucleosides or bases are enriched.

    • The samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the specific adducts based on their mass-to-charge ratio and fragmentation patterns.

DNA Methylation Analysis

Objective: To investigate DES-induced changes in the DNA methylation patterns of specific genes.

Methodology:

  • Genomic DNA Isolation: DNA is extracted from the target tissues of DES-treated and control animals.

  • Bisulfite Conversion: Genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosines to uracils, while methylated cytosines remain unchanged.

  • PCR Amplification: The promoter regions or other regions of interest of target genes are amplified by PCR using primers specific for the bisulfite-converted DNA.

  • Sequencing or Methylation-Specific PCR:

    • Bisulfite Sequencing: The PCR products are cloned and sequenced to determine the methylation status of individual CpG sites.

    • Methylation-Specific PCR (MSP): Two pairs of primers are designed: one pair that recognizes the methylated sequence and another that recognizes the unmethylated sequence after bisulfite treatment. The presence of a PCR product indicates the methylation status.

  • Quantitative Analysis: The percentage of methylation at specific CpG sites is calculated.

Conclusion

The molecular mechanisms underlying the actions of diethylstilbestrol are complex and multifaceted, involving a combination of receptor-mediated signaling, metabolic activation to genotoxic intermediates, and the disruption of critical developmental pathways through both genetic and epigenetic modifications. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and professionals working to understand the long-term health consequences of DES exposure and to develop strategies for prevention and treatment. The continued study of DES serves as a critical model for understanding the broader implications of endocrine-disrupting chemicals on human health.

References

Synthesis of Diethylstilbestrol Metabolic Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of key metabolic intermediates of diethylstilbestrol (B1670540) (DES), a synthetic nonsteroidal estrogen with a history of therapeutic use and significant toxicological implications. The focus is on the chemical and enzymatic preparation of major metabolites, including Z,Z-dienestrol (β-dienestrol) and diethylstilbestrol quinone (DES-quinone), which are crucial for studying the mechanisms of DES-induced carcinogenesis and endocrine disruption. This document outlines the primary metabolic pathways, details available synthetic and analytical methodologies, and presents quantitative data on the biological activity of these compounds. Furthermore, it includes diagrams of pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the synthesis and biological actions of DES metabolites.

Introduction

Diethylstilbestrol (DES) is a potent synthetic estrogen that was prescribed to pregnant women to prevent miscarriages.[1] However, its use was linked to the development of clear cell adenocarcinoma of the vagina and cervix in the daughters of women who used the drug during pregnancy.[2] The carcinogenic and endocrine-disrupting effects of DES are believed to be mediated, in part, by its metabolic activation to reactive intermediates that can interact with cellular macromolecules, including DNA.[3] Understanding the synthesis and biological activity of these metabolites is paramount for elucidating the mechanisms of DES toxicity and for developing strategies to mitigate its adverse effects.

This guide focuses on the synthesis of two pivotal metabolic intermediates: Z,Z-dienestrol and DES-quinone. Z,Z-dienestrol is a significant metabolite formed via the oxidative metabolism of DES.[4] DES-quinone is a highly reactive intermediate implicated in the formation of DNA adducts.[5] The synthesis of these and other metabolites is essential for their use as standards in metabolic studies, for toxicological research, and in the development of new therapeutic agents.

Metabolic Pathways of Diethylstilbestrol

The metabolism of DES proceeds primarily through two pathways: oxidative metabolism and conjugation. The oxidative pathway, which is of particular interest for the generation of reactive intermediates, involves the enzymatic conversion of DES to various hydroxylated and quinone-type metabolites.

The cooxidative metabolism of DES, for instance by prostaglandin (B15479496) synthetase, leads to the formation of Z,Z-dienestrol as a major extractable metabolite.[4] Another critical metabolic activation step is the oxidation of DES to DES-quinone.[5] This conversion can be catalyzed by peroxidases, such as horseradish peroxidase, in the presence of hydrogen peroxide.[5]

dot

DES_Metabolism cluster_oxidative Oxidative Metabolism cluster_conjugation Conjugation DES Diethylstilbestrol (DES) ZZ_Dienestrol Z,Z-Dienestrol (β-Dienestrol) DES->ZZ_Dienestrol Prostaglandin Synthetase DES_Quinone DES-Quinone DES->DES_Quinone Peroxidases (e.g., HRP) Conjugates Conjugated Metabolites (e.g., Glucuronides) DES->Conjugates UGTs DES_Quinone->ZZ_Dienestrol Rearrangement (in protic solvents) DNA_Adducts DNA Adducts DES_Quinone->DNA_Adducts Covalent Binding

Figure 1: Simplified metabolic pathways of Diethylstilbestrol (DES).

Synthesis of Key Metabolic Intermediates

Synthesis of Diethylstilbestrol Quinone (DES-Quinone)

DES-quinone is a critical, albeit unstable, metabolic intermediate. Its synthesis has been achieved through chemical oxidation.

Experimental Protocol: Silver Oxide Oxidation [5]

  • Dissolution: Dissolve E-diethylstilbestrol in a non-protic solvent such as chloroform.

  • Oxidation: Add silver oxide (Ag₂O) to the solution. The reaction proceeds with the oxidation of the hydroxyl groups of DES to form the corresponding quinone.

  • Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the silver salts. The solvent is then removed under reduced pressure. Due to the instability of DES-quinone in protic solvents, purification methods must be carefully chosen to avoid its rearrangement to Z,Z-dienestrol.

  • Characterization: The structure of the synthesized DES-quinone can be confirmed using spectroscopic methods, including infrared (IR), ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and mass spectrometry (MS).[5]

It is crucial to note that DES-quinone is unstable in protic solvents like water and methanol (B129727), with reported half-lives of approximately 40 and 70 minutes, respectively.[5] In the presence of acids, bases, or protic solvents, it rearranges to form Z,Z-dienestrol.[5]

Synthesis of Z,Z-Dienestrol (β-Dienestrol)

Z,Z-Dienestrol can be synthesized through the rearrangement of DES-quinone or via direct chemical synthesis.

Experimental Protocol: Rearrangement of DES-Quinone [5]

  • Preparation of DES-Quinone: Synthesize DES-quinone as described in the previous section, but do not rigorously exclude protic solvents during work-up.

  • Rearrangement: Dissolve the crude or purified DES-quinone in a protic solvent such as methanol or an aqueous solution.

  • Isolation: After a sufficient period for the rearrangement to occur (which can be monitored by HPLC), the Z,Z-dienestrol can be extracted into an organic solvent.

  • Purification: The product can be purified by standard techniques such as column chromatography or recrystallization.

  • Characterization: The identity and purity of the synthesized Z,Z-dienestrol should be confirmed by NMR, MS, and comparison to a known standard.

Quantitative Data on Biological Activity

The biological activity of DES and its metabolites, particularly their estrogenicity, is a critical aspect of their toxicological profile. This activity is often assessed by their binding affinity to the estrogen receptor (ER).

CompoundRelative Binding Affinity (RBA) vs. EstradiolEstrogenic Activity Rank (in vivo)Reference
Diethylstilbestrol (DES)High1[6]
α-DienestrolHigh2[6]
DES-epoxideModerate3[6]
Indanyl-DESHigh4[6]
Dihydroxy DESLow5[6]
β-Dienestrol (Z,Z-Dienestrol)Low6[6]
DES-phenanthreneVery Low7[6]

Table 1: Comparative estrogenic activity and receptor binding of DES and its metabolites.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Synthesis and Analysis

The synthesis and analysis of DES metabolites typically follow a structured workflow, from the initial synthetic steps to purification and final characterization.

dot

Synthesis_Workflow Start Start: Diethylstilbestrol (DES) Oxidation Chemical Oxidation (e.g., Ag₂O in Chloroform) Start->Oxidation Reaction_Mixture Crude Reaction Mixture Oxidation->Reaction_Mixture Filtration Filtration (Removal of solid reagents) Reaction_Mixture->Filtration Solvent_Removal Solvent Removal (Evaporation) Filtration->Solvent_Removal Purification Purification (e.g., Column Chromatography) Solvent_Removal->Purification Characterization Structural Characterization (NMR, MS, IR, UV-Vis) Purification->Characterization Final_Product Purified DES-Quinone Characterization->Final_Product

Figure 2: General experimental workflow for the synthesis of DES-Quinone.
Estrogen Receptor Signaling Pathway

DES and its estrogenic metabolites exert their effects primarily through the estrogen receptor (ER). The binding of these ligands to the ER initiates a cascade of events that lead to changes in gene expression.

dot

Estrogen_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES_Metabolite DES or Estrogenic Metabolite ER Estrogen Receptor (ER) (in cytoplasm) DES_Metabolite->ER ER_Complex Ligand-ER Complex ER->ER_Complex Binding Dimerization Dimerization ER_Complex->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation ERE Estrogen Response Element (ERE) (on DNA) Nuclear_Translocation->ERE Binding Transcription Modulation of Gene Transcription ERE->Transcription Recruitment of Co-activators/Co-repressors Biological_Response Biological Response (e.g., Cell Proliferation) Transcription->Biological_Response

Figure 3: Simplified diagram of the estrogen receptor signaling pathway.

Conclusion

The synthesis of diethylstilbestrol metabolic intermediates is a critical endeavor for advancing our understanding of the toxicological and carcinogenic properties of this potent synthetic estrogen. This guide has provided an overview of the key metabolic pathways, outlined available synthetic methods for producing Z,Z-dienestrol and DES-quinone, and presented comparative data on their biological activities. The provided diagrams of the experimental workflow and the estrogen receptor signaling pathway serve to visually encapsulate the core concepts discussed. Further research to fully elucidate detailed, high-yield synthetic protocols and to expand the library of synthesized DES metabolites will be invaluable for the fields of toxicology, drug development, and endocrine research.

References

Stilphostrol's Impact on the Hypothalamic-Pituitary-Gonadal Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stilphostrol, a synthetic nonsteroidal estrogen and a prodrug of diethylstilbestrol (B1670540) (DES), exerts profound effects on the hypothalamic-pituitary-gonadal (HPG) axis.[1][2] This technical guide provides an in-depth analysis of the mechanisms of action, supported by quantitative data from preclinical and clinical studies. It details the intricate signaling pathways affected by this compound and outlines the experimental protocols utilized to elucidate these effects. The primary mechanism involves potent negative feedback on the hypothalamus and pituitary gland, leading to a significant reduction in gonadotropin secretion and subsequent suppression of gonadal steroidogenesis.[3][4][5] Additionally, direct cytotoxic effects on gonadal and cancer cells contribute to its therapeutic efficacy, particularly in prostate cancer.[1][3] This document serves as a comprehensive resource for researchers and professionals in pharmacology and drug development, offering a detailed understanding of this compound's interaction with the HPG axis.

Introduction

This compound, also known as fosfestrol (B1227026) or diethylstilbestrol diphosphate (B83284) (DES-DP), is a synthetic estrogen that has been historically utilized in the management of advanced prostate cancer.[1][6] Its therapeutic utility stems from its potent modulation of the hypothalamic-pituitary-gonadal (HPG) axis, a critical regulatory system for reproduction and steroid hormone production.[7][8] this compound itself is an inactive prodrug that is rapidly metabolized in the body to its active form, diethylstilbestrol (DES).[2] DES, a powerful nonsteroidal estrogen, is responsible for the pharmacological effects of this compound.[2]

The HPG axis is a tightly regulated endocrine system involving the hypothalamus, the anterior pituitary gland, and the gonads.[7][8][9] The hypothalamus secretes gonadotropin-releasing hormone (GnRH) in a pulsatile manner, which stimulates the anterior pituitary to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[7][9][10] These gonadotropins, in turn, act on the gonads (testes in males, ovaries in females) to stimulate the production of sex steroids (testosterone and estrogen, respectively) and support gametogenesis.[7][9] Sex steroids exert negative feedback on the hypothalamus and pituitary to maintain hormonal homeostasis.[7][8]

This compound disrupts this delicate balance primarily through the potent estrogenic activity of its metabolite, DES.[3][4] This guide will explore the multifaceted impact of this compound on the HPG axis, presenting quantitative data on hormonal modulation, detailing the underlying signaling pathways, and providing an overview of the experimental methodologies used to study these interactions.

Mechanism of Action on the HPG Axis

The primary mechanism of this compound's action on the HPG axis is mediated by its active metabolite, DES. DES exerts its effects through several key pathways:

  • Negative Feedback on the Hypothalamus and Pituitary: As a potent estrogen agonist, DES strongly suppresses the release of GnRH from the hypothalamus and subsequently inhibits the secretion of LH and FSH from the anterior pituitary.[3][4][5] This antigonadotropic effect leads to a significant reduction in the stimulation of the gonads.[1]

  • Suppression of Gonadal Steroidogenesis: The decrease in circulating LH levels directly results in reduced androgen production by the Leydig cells in the testes.[3][4] This leads to a rapid decline in serum testosterone (B1683101) to castrate levels, often within 12 hours of initiating therapy.[1]

  • Increased Sex Hormone-Binding Globulin (SHBG): DES stimulates the hepatic production of SHBG.[3][6] Elevated SHBG levels lead to increased binding of circulating androgens, thereby reducing the bioavailability of free testosterone.[6]

  • Direct Cellular Effects: Beyond its systemic hormonal effects, DES has been shown to have direct cytotoxic effects on prostate cancer cells and may also directly suppress Leydig cell function.[1][3]

Signaling Pathways

The interaction of this compound (via DES) with the HPG axis can be visualized as a disruption of the normal regulatory feedback loops.

HPG_Axis_this compound Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary GnRH (+) Gonads Gonads (Testes) Pituitary->Gonads LH/FSH (+) Testosterone Testosterone Gonads->Testosterone synthesizes This compound This compound (DES) This compound->Hypothalamus Potent Inhibition (-) This compound->Pituitary Potent Inhibition (-) This compound->Gonads Direct Suppression (-) Liver Liver This compound->Liver Testosterone->Hypothalamus (-) Testosterone->Pituitary (-) SHBG SHBG SHBG->Testosterone binds (inactivates) Liver->SHBG produces

This compound's disruption of the HPG axis.

Quantitative Data on Hormonal and Clinical Effects

The administration of this compound leads to significant and measurable changes in various hormonal parameters and clinical markers. The following tables summarize key quantitative data from published studies.

Table 1: Impact of Diethylstilbestrol Diphosphate (DES-DP) on Serum Hormone Levels in Hormone-Refractory Prostate Cancer Patients
Hormone/ProteinPre-treatment Level (Mean ± SD)Post-treatment Level (Mean ± SD)P-value
Follicle-Stimulating Hormone (FSH) (mIU/mL)5.3 ± 3.53.5 ± 2.4p=0.04
Total Testosterone (T) (ng/dL)20.8 ± 12.511.5 ± 5.2p=0.02
Free Testosterone (T) (pg/mL)1.1 ± 0.6Undetectablep=0.04
Estradiol (E2) (pg/mL)8.9 ± 3.9Undetectablep=0.04
Dehydroepiandrosterone Sulfate (DHEA-S) (ng/mL)830 ± 450550 ± 300p=0.03
Sex Hormone-Binding Globulin (SHBG) (nmol/L)65 ± 25110 ± 40p=0.02
Cortisol (µg/dL)12.5 ± 4.518.0 ± 5.5p=0.02

Data adapted from a study on patients receiving high-dose intravenous DES-DP (500 or 1000 mg/day).[11]

Table 2: Clinical Efficacy of Oral Fosfestrol in Castration-Resistant Prostate Cancer (CRPC)
StudyDosageNumber of PatientsPSA Response Rate (≥50% decrease)Median Time to Progression
Orlando et al.100 mg three times a day3879%7 months
Siddiqui et al.Not specifiedNot specified50%12.7 months
Indian Study120 mg three times a day4755%Not reported

Data compiled from various clinical studies on oral fosfestrol in CRPC patients.[11][12]

Table 3: Receptor Binding Affinity of Diethylstilbestrol (DES)
CompoundRelative Binding Affinity (RBA) for Nuclear Estrogen Receptor (Estradiol = 100)
Diethylstilbestrol (DES)245 ± 36
DES in the presence of rat serum43 ± 1
DES in the presence of human serum52 ± 7

Data from a study on the relative binding affinity of DES to rat uterine nuclear estrogen receptors.[13]

Experimental Protocols

The elucidation of this compound's effects on the HPG axis has been achieved through a variety of in vivo and in vitro experimental protocols.

In Vivo Animal Models
  • Rodent Models (Mice and Rats):

    • Objective: To assess the impact of DES on reproductive development, HPG axis function, and tumorigenesis.

    • Methodology:

      • Animal Selection: Newborn or adult male and female mice or rats are used.

      • Dosing: DES is administered via subcutaneous injection or orally at varying doses (e.g., 0.1 mg/kg, 1 mg/kg).[14][15]

      • Duration: Exposure can be for a defined period (e.g., 5 consecutive days) or long-term.

      • Sample Collection: Blood samples are collected for hormone analysis (LH, FSH, testosterone, estradiol) using radioimmunoassay (RIA) or ELISA. Tissues such as the uterus, testes, and pituitary are harvested for histological examination and gene expression analysis (e.g., qPCR for genes involved in the HPG axis).[16][17]

      • Endpoints: Assessment of implantation sites in pregnant females, organ weights, sperm parameters, and histopathological changes in reproductive organs.[14][15][18]

  • Zebrafish Model:

    • Objective: To study the endocrine-disrupting effects of DES during different developmental stages.

    • Methodology:

      • Exposure: Zebrafish larvae are exposed to varying concentrations of DES in the water.

      • Gene Expression Analysis: At different developmental time points (e.g., 25, 45, 60, and 90 days post-fertilization), whole-body or specific tissues are collected for quantitative real-time PCR (qPCR) to measure the expression of genes related to the HPG axis (e.g., gnrh, lhb, fshb), sex hormone receptors, and gonadal development.[17]

      • Histology: Gonadal tissues are examined histologically to assess developmental changes.

In Vitro Assays
  • Cell Culture Studies:

    • Objective: To investigate the direct cytotoxic effects and mechanisms of action of DES on cancer cells.

    • Methodology:

      • Cell Lines: Hormone-sensitive (e.g., MCF-7) and hormone-insensitive (e.g., MDA-MB 231) breast cancer cell lines, or prostate cancer cell lines are used.[19]

      • Treatment: Cells are treated with varying concentrations of DES, DES monophosphate, or DES diphosphate.[19]

      • Assays: Cell growth inhibition is measured using assays like the MTT assay. Apoptosis can be assessed by flow cytometry or TUNEL staining.[20]

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity of DES for estrogen receptors.

    • Methodology:

      • Preparation: Nuclear fractions containing estrogen receptors are isolated from target tissues (e.g., rat uterus).

      • Competitive Binding: A radiolabeled estrogen (e.g., [3H]estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of unlabeled DES.

      • Quantification: The amount of bound radioligand is measured, and the concentration of DES required to inhibit 50% of the specific binding of the radioligand (IC50) is determined to calculate the relative binding affinity.[13]

Clinical Study Protocols in Humans
  • Objective: To evaluate the efficacy and safety of this compound in patients with advanced prostate cancer.

  • Methodology:

    • Patient Population: Patients with castration-resistant prostate cancer are typically enrolled.

    • Treatment Regimen: this compound (fosfestrol) is administered intravenously (e.g., 600-1200 mg/day) or orally (e.g., 100-120 mg three times a day).[1][12]

    • Monitoring: Serum PSA levels are monitored regularly to assess biochemical response. Hormonal profiles (testosterone, LH, FSH, SHBG) are measured at baseline and throughout the treatment period.[11]

    • Endpoints: Primary endpoints often include PSA response rate and time to disease progression. Secondary endpoints may include symptomatic improvement and overall survival.

Experimental_Workflow cluster_invivo In Vivo Studies cluster_invitro In Vitro Studies cluster_clinical Clinical Trials Animal_Model Animal Model Selection (e.g., Rodents, Zebrafish) Dosing This compound/DES Administration (Route, Dose, Duration) Animal_Model->Dosing Sample_Collection Sample Collection (Blood, Tissues) Dosing->Sample_Collection Analysis_InVivo Analysis: - Hormone Assays (RIA, ELISA) - Histopathology - Gene Expression (qPCR) Sample_Collection->Analysis_InVivo Cell_Culture Cell Line Culture (e.g., Cancer Cell Lines) Treatment DES Treatment (Concentration Gradient) Cell_Culture->Treatment Assays Functional Assays: - Cell Viability (MTT) - Apoptosis (FACS) - Receptor Binding Treatment->Assays Patient_Recruitment Patient Recruitment (e.g., CRPC) Treatment_Protocol This compound Administration (Oral/IV) Patient_Recruitment->Treatment_Protocol Monitoring Patient Monitoring (PSA, Hormones, Toxicity) Treatment_Protocol->Monitoring Endpoints Endpoint Analysis (Response Rate, TTP, OS) Monitoring->Endpoints

General experimental workflow for studying this compound.

Conclusion

This compound, through its active metabolite diethylstilbestrol, profoundly impacts the hypothalamic-pituitary-gonadal axis. Its primary mechanism of action involves a potent negative feedback inhibition on the hypothalamus and pituitary, leading to a significant reduction in gonadotropin secretion and subsequent suppression of gonadal testosterone production. This is further augmented by an increase in serum SHBG, which reduces the bioavailability of androgens. The quantitative data presented herein demonstrates the robust and rapid hormonal changes induced by this compound, which underpin its clinical efficacy in hormone-sensitive conditions like prostate cancer. The detailed experimental protocols provide a framework for future research into the nuanced effects of this and other estrogenic compounds on the HPG axis. This comprehensive guide serves as a valuable resource for scientists and clinicians working to understand and leverage the powerful endocrine-modulating properties of this compound.

References

Methodological & Application

Application Notes and Protocols for Stilphostrol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilphostrol, also known by its generic name fosfestrol (B1227026) (and as diethylstilbestrol (B1670540) diphosphate), is a synthetic, non-steroidal estrogen. It functions as a prodrug of diethylstilbestrol (DES), a potent estrogen receptor agonist. In cell culture, this compound is enzymatically converted by phosphatases present in the serum of the culture medium into its active form, DES. The liberated DES can then exert its biological effects, which are primarily mediated through interactions with estrogen receptors. These application notes provide detailed protocols for the preparation and use of this compound in in-vitro cell culture experiments.

Mechanism of Action

This compound (fosfestrol) passively enters cells where it is dephosphorylated by cellular phosphatases to its active metabolite, diethylstilbestrol (DES). DES, a potent estrogen mimic, binds to estrogen receptors (ERα and ERβ) in the cytoplasm. Upon binding, the receptor-ligand complex translocates to the nucleus, where it binds to estrogen response elements (EREs) on the DNA. This interaction modulates the transcription of target genes involved in cellular processes such as proliferation, differentiation, and apoptosis.

Data Presentation

The following tables summarize key quantitative data for the use of this compound and its active form, DES, in cell culture.

Table 1: Solubility of this compound (Fosfestrol Tetrasodium (B8768297) Salt) and Diethylstilbestrol (DES)

CompoundSolventSolubilityStorage of Stock Solution
This compound (Fosfestrol Tetrasodium Salt) Water100 g/L at 25°C[]-20°C[]
DMSOSoluble[2]-20°C[2]
EthanolInsoluble[]-
Diethylstilbestrol (DES) DMSO~30 mg/mL[3]-20°C
Ethanol~30 mg/mL[3]-20°C
WaterPractically insoluble[4]-
1:5 Ethanol:PBS (pH 7.2)~0.15 mg/mL[3]Not recommended for more than one day[3]

Table 2: Commonly Used Working Concentrations in Cell Culture

CompoundCell Line(s)Concentration RangeEffect
This compound (as DESDP) Prostatic carcinoma cells (LNCaP, DU 145, PC-3)1 to 20 µg/mLDose-dependent cytotoxicity[5]
Diethylstilbestrol (DES) Prostate cancer cells19-25 µMCytotoxicity, Apoptosis
Mouse stromal cells0.6 µM and 6 µMAffects decidualization[6]
RL1 rat liver cells5.0, 10.0, or 20.0 µg/mLClastogenic activity[]

Experimental Protocols

1. Preparation of this compound (Fosfestrol Tetrasodium Salt) Stock Solution

Materials:

  • This compound (Fosfestrol tetrasodium salt) powder

  • Sterile, nuclease-free water or DMSO

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Sterile-filtered pipette tips

  • Vortex mixer

Protocol:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution:

    • For an aqueous stock solution: Reconstitute the this compound powder in sterile, nuclease-free water to a desired concentration (e.g., 10 mg/mL). Vortex thoroughly until the powder is completely dissolved. Fosfestrol tetrasodium salt is water-soluble.[]

    • For a DMSO stock solution: Reconstitute the this compound powder in sterile DMSO to a desired concentration. Vortex thoroughly until the powder is completely dissolved.

  • Sterilization: Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.

2. Preparation of Working Solutions and Cell Treatment

Materials:

  • This compound stock solution

  • Complete cell culture medium (containing fetal bovine serum with active phosphatases)

  • Cultured cells in appropriate vessels (e.g., 96-well plates, T-75 flasks)

Protocol:

  • Thaw Stock Solution: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution to Working Concentration:

    • Calculate the volume of stock solution needed to achieve the desired final concentration in your cell culture vessel.

    • Serially dilute the stock solution in complete cell culture medium to prepare the final working concentrations. Note: It is crucial to use a serum-containing medium, as the conversion of this compound to its active form, DES, is dependent on the presence of phosphatases in the serum.

  • Cell Treatment:

    • Remove the existing medium from the cultured cells.

    • Add the complete medium containing the desired final concentration of this compound to the cells.

    • Include appropriate controls:

      • Vehicle Control: Treat cells with the same concentration of the solvent (water or DMSO) used to prepare the stock solution.

      • Untreated Control: Cells cultured in complete medium without any treatment.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the planned experimental analysis (e.g., viability assays, gene expression analysis, etc.).

Visualizations

Stilphostrol_Activation_and_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Fosfestrol) DES Diethylstilbestrol (DES) This compound->DES Dephosphorylation ER Estrogen Receptor (ERα / ERβ) DES->ER Binding Phosphatases Phosphatases (in serum) Phosphatases->this compound DES_ER_complex DES-ER Complex ER->DES_ER_complex ERE Estrogen Response Element (ERE) on DNA DES_ER_complex->ERE Translocation & Binding Gene_Transcription Modulation of Gene Transcription ERE->Gene_Transcription Initiates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Gene_Transcription->Cellular_Response Leads to

Caption: this compound activation and signaling pathway.

Stilphostrol_Solution_Preparation_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution & Treatment Start Weigh this compound (Fosfestrol Tetrasodium) Solvent Dissolve in Sterile Water or DMSO Start->Solvent Filter Sterile Filter (0.22 µm) Solvent->Filter Aliquot Aliquot & Store at -20°C Filter->Aliquot Thaw Thaw Stock Aliquot Aliquot->Thaw Dilute Dilute in Complete Cell Culture Medium Thaw->Dilute Treat Treat Cells Dilute->Treat Incubate Incubate Treat->Incubate Analyze Downstream Analysis Incubate->Analyze

Caption: Workflow for preparing this compound solutions.

References

Application Notes and Protocols for Diethylstilbestrol Diphosphate Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP) and its active form, diethylstilbestrol (DES), in various animal models for research purposes, particularly in the context of cancer and endocrinology. The following sections detail quantitative data from preclinical studies, experimental protocols for in vivo administration, and visualizations of relevant signaling pathways and workflows.

Data Presentation: Quantitative Summary of In Vivo Studies

The following tables summarize the administration of DES and DES-DP in different animal models, detailing the model, compound, dosage, route of administration, and key findings. This information is critical for designing new experiments and understanding the dose-response relationships of these compounds.

Animal ModelCompoundDosageRoute of AdministrationKey Findings
Mice (Newborn, Female) Diethylstilbestrol (DES)0.1 mg/kg/day for 5 daysSubcutaneousNo significant effect on the number of implantation sites.
1 mg/kg/day for 5 daysSubcutaneousAlmost no implantation sites detected; abnormal uterine receptivity.[1]
Mice Diethylstilbestrol (DES)Single neonatal injectionSubcutaneousDevelopment of cervical and vaginal tumors.[2]
Rats (Wistar, Female) Diethylstilbestrol (DES)0.1 mg/kg/dayOral (in combination with DMBA)Promoted hyperplasia and carcinogenesis of the mammary gland.[3]
0.2 mg/kg/dayOral (in combination with DMBA)Inhibited the proliferation of mammary epithelial cells.[3]
0.4 mg/kg/dayOral (in combination with DMBA)Weaker inhibitory effect on mammary epithelial cell proliferation compared to 0.2 mg/kg/day.[3]
Rats (with MtT/W15 pituitary tumors) Diethylstilbestrol (DES)10 mg for 3 weeksNot specifiedInhibition of tumor growth and decreased prolactin production by the tumor.[4]
Rats (Male) Diethylstilbestrol (DES)Daily injections for the first month of lifeSubcutaneousDevelopment of squamous-cell carcinoma of the reproductive tract.[2]
Hamsters (Male) Diethylstilbestrol (DES)0.01 mg/kg/day for 7 daysSubcutaneousNo significant changes in body weight.[5]
0.1 mg/kg/day for 7 daysSubcutaneousSignificant reduction in average daily gain.[5]
1.0 mg/kg/day for 7 daysSubcutaneousSignificant reduction in body weight and spleen index.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experiments. The following protocols are synthesized from published research and provide a guide for the preparation and administration of DES-DP.

Protocol 1: Subcutaneous Administration of Diethylstilbestrol in Rodent Models

This protocol is applicable for studies investigating the long-term effects of DES, such as carcinogenesis or developmental toxicity.

Materials:

  • Diethylstilbestrol (DES) powder

  • Sesame oil or olive oil (vehicle)[1][5]

  • Sterile glass vials

  • Magnetic stirrer and stir bar

  • Sterile filters (0.22 µm)

  • Syringes (1 mL) and needles (25-27 gauge)

  • Animal balance

  • 70% ethanol (B145695) for disinfection

Procedure:

  • Preparation of DES Solution:

    • Under a chemical fume hood, accurately weigh the required amount of DES powder.

    • In a sterile glass vial, add the desired volume of sesame or olive oil.

    • Slowly add the DES powder to the oil while stirring with a magnetic stirrer.

    • Gently heat the mixture if necessary to aid dissolution, but avoid high temperatures that could degrade the compound.

    • Once fully dissolved, filter the solution through a 0.22 µm sterile filter into a new sterile vial to ensure sterility for injection.

    • Store the prepared solution protected from light.

  • Animal Dosing:

    • Weigh each animal to determine the precise injection volume based on the desired mg/kg dosage.

    • Gently restrain the animal. For mice and rats, this can be done by scruffing the neck to expose the dorsal side.

    • Disinfect the injection site (typically the loose skin over the back or flank) with 70% ethanol.

    • Pinch the skin to form a tent and insert the needle at the base of the tent, parallel to the spine.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the DES solution subcutaneously.

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

    • Monitor the animal for any immediate adverse reactions.

Protocol 2: Intravenous Administration of Fosfestrol (Diethylstilbestrol Diphosphate) in Rodent Models

This protocol is adapted from clinical studies and can be used for investigating the acute effects or cytotoxic properties of high-dose DES-DP. Fosfestrol is the commercial name for DES-DP.

Materials:

  • Fosfestrol (Diethylstilbestrol Diphosphate) for injection

  • Sterile 0.9% saline solution

  • Sterile vials or infusion bags

  • Syringes and needles appropriate for intravenous injection in the chosen animal model (e.g., 27-30 gauge for mouse tail vein)

  • Animal restrainer (e.g., a rodent restrainer for tail vein injections)

  • Heat lamp or warming pad (to dilate the tail vein)

Procedure:

  • Preparation of Fosfestrol Solution:

    • Reconstitute the lyophilized Fosfestrol powder with sterile 0.9% saline to the desired concentration as per the product's instructions or study design.

    • Ensure the solution is clear and free of particulates before administration.

  • Animal Dosing (Tail Vein Injection in Mice/Rats):

    • Warm the animal under a heat lamp or on a warming pad for a few minutes to dilate the lateral tail veins.

    • Place the animal in a suitable restrainer, allowing access to the tail.

    • Disinfect the tail with 70% ethanol.

    • Visualize the lateral tail vein.

    • Carefully insert the needle, bevel up, into the vein. A successful insertion is often indicated by a small flash of blood in the needle hub.

    • Slowly inject the Fosfestrol solution. If significant resistance is met or a blister forms, the needle is not in the vein and should be repositioned.

    • After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse effects.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways affected by DES-DP and a general experimental workflow for its in vivo administration.

Signaling Pathways

Diethylstilbestrol diphosphate is a prodrug that is dephosphorylated to the active form, diethylstilbestrol (DES).[6] DES then acts as a potent estrogen receptor (ER) agonist, initiating both genomic and non-genomic signaling cascades.

DES_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES_DP DES-DP (Fosfestrol) DES DES DES_DP->DES Dephosphorylation MembraneER Membrane ER (e.g., GPER) Kinase_Cascade Kinase Cascades (e.g., MAPK, PI3K) MembraneER->Kinase_Cascade Activation DES->MembraneER Binding ER ERα / ERβ DES->ER Binding Phosphatases Phosphatases DES_ER_complex DES-ER Complex DES_ER_dimer Dimerized DES-ER Complex DES_ER_complex->DES_ER_dimer Dimerization & Translocation Cell_Effects Cellular Effects (Proliferation, Apoptosis, Differentiation) Kinase_Cascade->Cell_Effects Influences ERE Estrogen Response Element (ERE) DES_ER_dimer->ERE Binding Transcription Gene Transcription ERE->Transcription Modulation Transcription->Cell_Effects Leads to DES_Apoptosis DES Diethylstilbestrol (DES) ProstateCancerCell Hormone-Insensitive Prostate Cancer Cell DES->ProstateCancerCell Direct Cytotoxic Effect G2M_Arrest G2/M Phase Cell Cycle Arrest ProstateCancerCell->G2M_Arrest ApoptoticBodies Formation of Apoptotic Bodies ProstateCancerCell->ApoptoticBodies Apoptosis Apoptosis G2M_Arrest->Apoptosis ApoptoticBodies->Apoptosis Experimental_Workflow cluster_treatment Treatment Phase Start Start: Hypothesis Animal_Model Select Animal Model (e.g., Nude Mice) Start->Animal_Model Tumor_Implantation Tumor Cell Implantation (e.g., Prostate Cancer Cells) Animal_Model->Tumor_Implantation Tumor_Growth Allow Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomize Animals into Groups Tumor_Growth->Randomization Control_Group Control Group (Vehicle) Randomization->Control_Group Treatment_Group Treatment Group (DES-DP) Randomization->Treatment_Group Monitoring Monitor Tumor Growth, Body Weight, and Health Control_Group->Monitoring Treatment_Group->Monitoring Endpoint Endpoint Criteria Met (e.g., Tumor Size, Time) Monitoring->Endpoint Data_Collection Collect Tissues and Samples Endpoint->Data_Collection Analysis Data Analysis (e.g., Tumor Volume, IHC) Data_Collection->Analysis Conclusion Conclusion Analysis->Conclusion

References

Application Notes: Analytical Strategies for Fosfestrol and Metabolite Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Fosfestrol (B1227026), also known as diethylstilbestrol (B1670540) diphosphate, is a synthetic, non-steroidal estrogen prodrug utilized in the palliative treatment of metastatic, castration-resistant prostate cancer.[1][2][3] Its therapeutic efficacy relies on its in-vivo hydrolysis by phosphatases into the biologically active estrogen, diethylstilbestrol (DES). Monitoring fosfestrol and its primary metabolites—including DES monophosphate, free DES, and its subsequent conjugates (glucuronides and sulfates)—is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring treatment efficacy.

The analytical challenge lies in the rapid conversion of fosfestrol and the presence of multiple metabolites in complex biological matrices such as plasma and urine.[4][5] Early analytical methods relied on High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection.[4][6] Modern approaches, particularly for the active DES metabolite, leverage the superior sensitivity and specificity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7][8]

This document provides detailed protocols and comparative data for the principal analytical methods used to quantify fosfestrol and its key metabolites, tailored for researchers in pharmacology and drug development.

Metabolic Pathway of Fosfestrol

Fosfestrol is rapidly dephosphorylated in the body by acid and alkaline phosphatases. It is first converted to DES monophosphate and subsequently to the active compound, diethylstilbestrol (DES). DES then undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation, to form water-soluble conjugates that are excreted.[4][9]

Fosfestrol_Metabolism Fosfestrol Fosfestrol (Diethylstilbestrol Diphosphate) DES_MP DES Monophosphate Fosfestrol->DES_MP Hydrolysis (Phosphatases) DES Diethylstilbestrol (DES) (Active Metabolite) DES_MP->DES Hydrolysis (Phosphatases) Conjugates Conjugated Metabolites (e.g., DES-glucuronide, DES-sulfate) DES->Conjugates Phase II Metabolism (Glucuronidation, Sulfation)

Metabolic conversion of fosfestrol to its active form and conjugates.

Experimental Protocols

The following protocols provide detailed procedures for sample preparation and analysis. The LC-MS/MS method for diethylstilbestrol is highlighted as the current standard for its high sensitivity and specificity in biological matrices.[7][8]

Protocol 1: Quantification of Total Diethylstilbestrol (DES) in Human Plasma by LC-MS/MS

This protocol is designed for the sensitive quantification of total DES (free and deconjugated) in plasma, which is essential for accurately assessing the systemic exposure to the active drug.

1. Sample Preparation: Enzymatic Hydrolysis and Solid-Phase Extraction (SPE)

  • Objective: To deconjugate DES-glucuronide/sulfate metabolites back to free DES and to extract and concentrate the analyte from the plasma matrix.

  • Materials:

    • Human plasma samples.

    • β-glucuronidase enzyme solution (from Helix pomatia or similar).

    • 1.0 M Acetate (B1210297) buffer (pH 4.0).[10]

    • Internal Standard (IS) solution (e.g., Dienestrol (B18971) or a stable isotope-labeled DES).

    • Solid-Phase Extraction (SPE) C18 cartridges.

    • Methanol (B129727) (HPLC grade).

    • Acetonitrile (HPLC grade).

    • Formic acid.

    • Deionized water.

  • Procedure:

    • Pipette 500 µL of plasma into a centrifuge tube.

    • Add 20 µL of the internal standard solution and vortex briefly.

    • Add 100 µL of 1.0 M acetate buffer (pH 4.0) and 20 µL of β-glucuronidase solution.[10]

    • Vortex for 10 seconds and incubate the mixture in a water bath at 60-65°C for at least 30 minutes to ensure complete hydrolysis.[10]

    • Allow the sample to cool to room temperature.

    • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

    • Sample Loading: Load the hydrolyzed plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 3 mL of a 10% methanol-in-water solution to remove interferences.

    • Elution: Elute the analyte (DES) and internal standard from the cartridge using 2 mL of methanol into a clean collection tube.

    • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol/water with 0.1% formic acid) for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Objective: To chromatographically separate DES from other components and quantify it using tandem mass spectrometry.

  • Instrumentation:

    • HPLC system coupled with a tandem mass spectrometer (e.g., triple quadrupole).

    • Electrospray Ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 3.0 mm x 150 mm, 3.5 µm particle size).[7]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol/Acetonitrile (80:20, v/v) with 0.1% formic acid.[7]

    • Flow Rate: 0.6 mL/min.[7]

    • Injection Volume: 50 µL.[7]

    • Gradient Program:

      • Start at 35% B.

      • Ramp to 100% B over 10 minutes.

      • Hold at 100% B for 2 minutes.

      • Return to 35% B and re-equilibrate for 3 minutes.[7]

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[7][11]

    • Monitoring: Selected Reaction Monitoring (SRM).

    • Example SRM Transitions for DES: Precursor ion (m/z) → Product ion (m/z). Note: Specific transitions must be optimized in the laboratory. A common precursor for DES in negative mode is [M-H]⁻ at m/z 267.

    • Key Parameters: Capillary voltage, gas flow, and temperature should be optimized for the specific instrument to maximize signal intensity.[7][8]

General Analytical Workflow

The process of analyzing fosfestrol and its metabolites follows a structured workflow, from initial sample collection through to final data interpretation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Sample Collection (Plasma, Urine) B Addition of Internal Standard A->B C Enzymatic Hydrolysis (for Total DES) B->C D Extraction (SPE or LLE) C->D E LC-MS/MS Analysis D->E F Peak Integration & Quantification E->F G Result Reporting (Concentration) F->G

General workflow for the quantification of DES from biological samples.

Quantitative Performance Data

The choice of analytical method depends on the required sensitivity, selectivity, and available instrumentation. The tables below summarize the performance characteristics of various published methods.

Table 1: HPLC-Based Methods for Fosfestrol and Metabolites

Analyte(s)MatrixMethodDetection LimitQuantitative RangeRecovery (%)Citation
Fosfestrol & MetabolitesPlasmaHPLC-UV (236 nm)Lower microgram rangeNot Specified>90%[4][6]
Fosfestrol & MetabolitesPlasmaHPLC-ElectrochemicalLower nanogram rangeNot Specified>90%[4][5]
FosfestrolPharmaceutical FormulationsFlow Injection-Spectrophotometry5x10⁻⁶ mol/L2x10⁻⁵ to 2x10⁻⁴ mol/L99.2 - 101.2%[12]

Table 2: Capillary Electrophoresis and LC-MS/MS Methods

Analyte(s)MatrixMethodLimit of Detection (LOD)Linearity RangeRecovery (%)Citation
FosfestrolPharmaceutical FormulationsCapillary Electrophoresis1 mg/L3 - 150 mg/LNot Specified[13][14]
DES, Dienestrol, Hexestrol (B1673224)Environmental WaterSPE-LC-MS/MS0.05 - 0.10 ng/L0.1 ng/L - 1.0 mg/LNot Specified[11]
16 Phytoestrogens (incl. DES-like)SerumSPE-LC-MS0.01 - 1.77 ng/mL (LOQ)0.02 - 2000 ng/mL63 - 104%[7]
16 Phytoestrogens (incl. DES-like)UrineLLE-LC-MS0.003 - 0.251 ng/mL (LOQ)0.008 - 1200 ng/mL76 - 111%[7]

References

Application Notes & Protocols for the Measurement of Diethylstilbestrol (DES) using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diethylstilbestrol (B1670540) (DES) is a synthetic nonsteroidal estrogen that was prescribed to pregnant women in the mid-20th century to prevent miscarriages.[1][2] Its use was later linked to an increased risk of various cancers and reproductive tract abnormalities in the offspring of treated women.[1] As an endocrine disruptor, DES exerts its biological effects primarily by interacting with estrogen receptors.[2][3][4][5] Accurate and sensitive measurement of DES in various biological and environmental matrices is crucial for toxicological studies, monitoring programs, and in drug development to assess potential endocrine-disrupting activities of new chemical entities. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of DES due to its high sensitivity and specificity.[6][7][8] This document provides detailed application notes and protocols for the measurement of DES using GC-MS.

Quantitative Data Summary

The following table summarizes the quantitative performance data for DES analysis using GC-MS from various studies.

MatrixSample Preparation HighlightsDerivatizationGC-MS MethodRecovery (%)LOD (Limit of Detection)LOQ (Limit of Quantification)Linearity (r)Reference
Bovine LiverAnion exchange resin cleanup-Capillary GC/MS with Selected Ion Monitoring (SIM)88% (in the high parts per trillion range)---[6]
MeatEnzymatic digestion, diethyl ether extraction, liquid-liquid partitioningBis(heptafluorobutyryl)-DESElectron-impact MS~90%-0.1 ppb-[7]
Fish MeatEthyl acetate (B1210297) extraction, florisil (B1214189) cleanupN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)GC-MS/MS (Triple Quadrupole)86.1% - 106%0.0142 µg/kg0.0475 µg/kg0.9998 (1.00 to 100 µg/L)[8][9]
FeedEthyl ether extraction, HLB solid-phase extraction cleanupDerivatizedGC-MS76.34% - 96.33%-10-20 µg/kg≥ 0.990 (5 to 500 ng/mL)[10]

Experimental Protocols

This section provides a detailed methodology for the analysis of DES in biological samples. The protocol is a composite based on established methods and should be validated in the user's laboratory.

Protocol 1: Analysis of DES in Animal Tissue (e.g., Liver, Meat)

1. Sample Preparation: Extraction and Cleanup

  • Homogenization: Weigh 1-5 g of the tissue sample and homogenize it.

  • Enzymatic Digestion (for meat samples): Samples can be enzymatically digested with subtilisin to release DES from the matrix.[7]

  • Solvent Extraction:

    • For general tissues, a strong anion exchange polystyrene divinylbenzene (B73037) resin can be used for sample purification.[6]

    • Alternatively, extract the homogenized sample with a suitable organic solvent like diethyl ether or ethyl acetate.[7][8] This can be performed using liquid-liquid extraction (LLE).[11]

  • Cleanup:

    • Solid-Phase Extraction (SPE): Pass the extract through a cleanup column, such as a strong anion exchange resin or a florisil cartridge, to remove interfering substances.[6][8][11]

    • Liquid-Liquid Partitioning: Perform sequential liquid-liquid partitioning to further purify the extract.[7]

  • Solvent Evaporation: Evaporate the solvent from the cleaned extract under a gentle stream of nitrogen.[12]

2. Derivatization

To improve the volatility and thermal stability of DES for GC analysis, a derivatization step is necessary.[13]

  • Silylation: Reconstitute the dried extract in a suitable solvent and add a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[8] Heat the mixture to ensure complete derivatization.

  • Acylation: Alternatively, use an acylating agent like heptafluorobutyric anhydride (B1165640) to form bis(heptafluorobutyryl)-DES.[7]

3. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A capillary column, such as a Stabilwax (crossbond Carbowax) or equivalent, is suitable.[14]

    • Injector: Operate in splitless mode to enhance sensitivity.[15]

    • Oven Temperature Program: A typical program might be: initial temperature of 100°C held for 1 minute, then ramped to 250°C at 10°C/min, and held for 4 minutes.[14] This program should be optimized based on the specific column and derivatizing agent used.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Impact (EI) is commonly used.[7]

    • Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) is preferred for its higher sensitivity and specificity by monitoring characteristic ions of the derivatized DES.[6] For qualitative confirmation, full scan mode can be used.

4. Quantification

  • Prepare a calibration curve using DES standards that have undergone the same extraction and derivatization procedure.

  • An internal standard, such as a deuterated analog of DES (e.g., hexadeuteriated DES), should be added at the beginning of the sample preparation to correct for matrix effects and variations in extraction and derivatization efficiency.[7]

Visualizations

Signaling Pathway of Diethylstilbestrol (DES)

DES_Signaling_Pathway DES DES ER ER DES->ER Binds to Wnt_Genes Wnt_Genes DES->Wnt_Genes Represses Epigenetic Epigenetic DES->Epigenetic Induces ERE ERE ER->ERE Classical Pathway: Direct Binding TF TF ER->TF Tethered Pathway: Indirect Interaction Target_Genes Target_Genes ERE->Target_Genes Regulates TF->Target_Genes Regulates Epigenetic->Target_Genes Alters

Experimental Workflow for GC-MS Analysis of DES

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenization 1. Sample Homogenization Extraction 2. Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Cleanup 3. Extract Cleanup (e.g., SPE) Extraction->Cleanup Evaporation 4. Solvent Evaporation Cleanup->Evaporation Derivatization 5. Derivatization Evaporation->Derivatization GC_Injection 6. GC Injection Derivatization->GC_Injection Separation 7. Chromatographic Separation GC_Injection->Separation Ionization 8. Ionization (EI) Separation->Ionization Detection 9. Mass Detection (SIM/Scan) Ionization->Detection Quantification 10. Quantification Detection->Quantification Reporting 11. Reporting Quantification->Reporting

Discussion

The choice of sample preparation and derivatization method is critical for the successful analysis of DES. The protocols outlined above provide a general framework, but optimization may be required depending on the specific matrix and the desired level of sensitivity. For instance, the use of a deuterated internal standard is highly recommended to improve the accuracy and precision of the quantification.[7] Furthermore, tandem mass spectrometry (GC-MS/MS) can offer enhanced specificity and sensitivity, which is particularly beneficial for complex matrices.[8]

DES primarily acts as an estrogen mimic, and its signaling is mediated through estrogen receptors ERα and ERβ.[2][4][5] The classical mechanism involves the binding of the DES-ER complex to estrogen response elements (EREs) in the DNA, thereby regulating gene expression.[5] Additionally, DES can act through a "tethered" mechanism by interacting with other transcription factors.[4] It has also been shown to repress the Wnt signaling pathway, which is crucial for embryonic development, and to induce epigenetic changes such as DNA methylation.[1][5] Understanding these pathways is essential for interpreting the toxicological effects of DES.

References

Application Notes and Protocols: Stilphostrol as a Positive Control in Estrogen Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilphostrol, the diphosphate (B83284) prodrug of diethylstilbestrol (B1670540) (DES), serves as a critical positive control in a variety of estrogen receptor (ER) assays. Following administration or in in-vitro systems with appropriate enzymatic activity, this compound is dephosphorylated to its active form, DES. DES is a potent synthetic nonsteroidal estrogen that acts as a full agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][2][3] Its high affinity and robust activation of ER signaling pathways make it an ideal reference compound for validating assay performance, comparing the relative potencies of test compounds, and ensuring the reliability of screening data for potential endocrine-disrupting chemicals or novel therapeutics.

This document provides detailed application notes and protocols for utilizing this compound (via its active form, DES) as a positive control in two common estrogen receptor assays: the ER Competitive Binding Assay and the ER Reporter Gene Assay.

Mechanism of Action: Estrogen Receptor Signaling

Estrogens, including the active form of this compound (DES), exert their effects primarily through binding to and activating estrogen receptors.[2][4][5] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[3][5][6] In the nucleus, the ligand-receptor complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating their transcription.[2][6] This classical genomic pathway leads to the synthesis of proteins that mediate the physiological effects of estrogens. Additionally, estrogens can elicit rapid, non-genomic effects by activating signaling cascades at the cell membrane.[4][7][8]

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E Estrogen (e.g., DES) ER Estrogen Receptor (ER) E->ER Binding MembraneER Membrane ER E->MembraneER Binding Dimer ER Dimerization ER->Dimer Translocation Nuclear Translocation Dimer->Translocation ERE Estrogen Response Element (ERE) Translocation->ERE Binding Signaling Signal Transduction (e.g., MAPK, PI3K/AKT) MembraneER->Signaling Signaling->Dimer Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Physiological Response mRNA->Protein

Estrogen Receptor Signaling Pathway

Data Presentation: this compound/DES Activity

The following tables summarize the quantitative data for Diethylstilbestrol (DES), the active form of this compound, in estrogen receptor assays.

Table 1: Binding Affinity of DES for Estrogen Receptors

CompoundReceptorRelative Binding Affinity (%) (Estradiol = 100%)Reference
Diethylstilbestrol (DES)ERα~468%[1]
Diethylstilbestrol (DES)ERβ~295%[1]

Table 2: Potency (EC50/IC50) of DES in Estrogen Receptor Assays

Assay TypeReceptorCell LineEC50/IC50 (nM)Reference
Reporter Gene Assay (Activation)ERα-0.18[1]
Reporter Gene Assay (Activation)ERβ-0.06[1]
Competitive Binding Assay (Inhibition)ER (unspecified)-IC50 varies by assay conditions[9][10]

Note: EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values are highly dependent on specific assay conditions, including cell type, receptor concentration, and incubation time.[11][12]

Experimental Protocols

Protocol 1: Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, such as [³H]-17β-estradiol, for binding to the receptor.[13] Diethylstilbestrol (DES) is used as a high-affinity positive control.

Materials:

  • Rat uterine cytosol (source of ERα and ERβ)[13]

  • [³H]-17β-estradiol (radiolabeled ligand)

  • Diethylstilbestrol (DES) (positive control)

  • Test compounds

  • Assay Buffer (TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol (B142953), 10% glycerol, pH 7.4)[13]

  • Hydroxylapatite (HAP) slurry

  • Scintillation fluid

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare TEDG buffer. Add dithiothreitol just before use.[13]

    • Prepare a stock solution of DES in a suitable solvent (e.g., ethanol (B145695) or DMSO) and create a serial dilution series.

    • Prepare solutions of test compounds.

    • Dilute [³H]-17β-estradiol in TEDG buffer to the desired final concentration (e.g., 0.5-1.0 nM).[13]

    • Prepare rat uterine cytosol, ensuring a protein concentration of 50-100 µg per assay tube.[13]

  • Assay Setup:

    • In a 96-well plate, add the following to each well in order:

      • Assay buffer

      • Increasing concentrations of unlabeled DES (positive control) or test compound.

      • [³H]-17β-estradiol.

      • Rat uterine cytosol to initiate the binding reaction.

    • Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled estradiol).

  • Incubation:

    • Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Add cold HAP slurry to each well to adsorb the receptor-ligand complexes.

    • Wash the HAP slurry several times with cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Add scintillation fluid to each well.

    • Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specifically bound [³H]-17β-estradiol against the log concentration of the competitor (DES or test compound).

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand.

    • Calculate the relative binding affinity (RBA) of the test compound compared to DES.

Competitive_Binding_Workflow A Prepare Reagents (Cytosol, [3H]E2, DES, Test Compounds) B Set up Assay Plate (Buffer, Competitor, [3H]E2, Cytosol) A->B C Incubate at 4°C (18-24 hours) B->C D Separate Bound/Free Ligand (Add HAP slurry, Wash) C->D E Quantify Radioactivity (Scintillation Counting) D->E F Data Analysis (Plot Competition Curve, Determine IC50) E->F

ER Competitive Binding Assay Workflow
Protocol 2: Estrogen Receptor Reporter Gene Assay

This cell-based assay measures the transcriptional activity of the estrogen receptor. Cells are engineered to express a reporter gene (e.g., luciferase) under the control of an estrogen-responsive promoter.[14][15][16] The amount of reporter protein produced is proportional to the activation of the ER. DES is used as a potent positive control for ER agonistic activity.

Materials:

  • A suitable cell line stably expressing ER and an ERE-driven reporter gene (e.g., T47D-KBluc, MCF-7).[14][16]

  • Cell culture medium and supplements.

  • Diethylstilbestrol (DES) (positive control).

  • Test compounds.

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Seed the reporter cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of DES (positive control) and test compounds in the appropriate cell culture medium.

    • Remove the seeding medium from the cells and replace it with medium containing the various concentrations of the compounds.

    • Include a vehicle control (e.g., DMSO or ethanol).

  • Incubation:

    • Incubate the plate at 37°C in a humidified CO₂ incubator for 18-24 hours.

  • Cell Lysis and Reporter Gene Assay:

    • Remove the medium containing the compounds.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add cell lysis buffer and incubate according to the manufacturer's instructions.

    • Add the luciferase assay substrate to the cell lysate.

  • Quantification:

    • Measure the luminescence in each well using a luminometer.

  • Data Analysis:

    • Plot the luminescence signal against the log concentration of the compound.

    • Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

    • Compare the efficacy and potency of the test compounds to that of DES.

Reporter_Gene_Assay_Workflow A Plate Reporter Cells in 96-well plate B Treat Cells (DES, Test Compounds, Vehicle) A->B C Incubate at 37°C (18-24 hours) B->C D Lyse Cells and Add Luciferase Substrate C->D E Measure Luminescence D->E F Data Analysis (Plot Dose-Response Curve, Determine EC50) E->F

ER Reporter Gene Assay Workflow

Conclusion

This compound, through its active metabolite diethylstilbestrol, is an indispensable tool for researchers working with estrogen receptor assays. Its well-characterized, potent agonistic activity provides a reliable benchmark for assay validation and the characterization of novel compounds. The protocols and data presented here offer a comprehensive guide for the effective use of this compound as a positive control, ensuring the accuracy and reproducibility of experimental results in the fields of endocrinology, toxicology, and drug discovery.

References

dosage calculations for diethylstilbestrol diphosphate in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the dosage and administration of diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP), also known as fosfestrol (B1227026), in in vivo studies. Diethylstilbestrol (DES) is a synthetic nonsteroidal estrogen.[1] DES-DP is a prodrug that is metabolized to the active form, DES, in the body.[2] This document is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

Diethylstilbestrol diphosphate's primary mechanism of action is through its conversion to diethylstilbestrol (DES), which then acts as a potent agonist for estrogen receptors (ERs), primarily ERα and ERβ.[2] Upon binding, the DES-ER complex translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes.[2] This can lead to a variety of cellular effects, including altered cell growth, differentiation, and apoptosis.[2]

DES has been shown to affect the expression of various genes, including proto-oncogenes like c-fos, c-jun, and c-myc, as well as genes involved in developmental pathways such as Hox and Wnt genes.[3] These changes in gene expression are believed to underlie both the therapeutic effects of DES in hormone-responsive cancers and its toxicological effects on reproductive development.[3][4]

DES_Signaling_Pathway cluster_extracellular Extracellular Space DES_DP DES-DP (Fosfestrol) Phosphatases Phosphatases DES_DP->Phosphatases Hydrolysis DES DES Phosphatases->DES ER ER DES->ER Binding DES_ER_complex DES_ER_complex ERE ERE DES_ER_complex->ERE Translocation & Binding Gene_Expression Gene_Expression ERE->Gene_Expression Transcription Modulation Downstream_Targets Downstream_Targets Gene_Expression->Downstream_Targets

Dosage and Administration

The appropriate dosage of DES-DP can vary significantly depending on the animal model, the research application, and the route of administration. The following tables summarize dosages from various in vivo studies.

Table 1: Subcutaneous (SC) Administration of Diethylstilbestrol (DES)
Animal ModelDosageVehicleStudy PurposeReference
Neonatal Mice3 µg/g or 3 µ g/pup daily for 5 daysCorn OilCarcinogenesis[4]
Adult Mice0.1 mg/kg or 1 mg/kg daily for 5 daysSesame OilReproductive Toxicity[5]
Adult Mice0.02, 0.2, or 2 mg/kg daily for 5 daysOlive OilImmunotoxicity[6]
Adult Hamsters0.01, 0.1, or 1.0 mg/kg daily for 7 daysOlive OilImmunotoxicity[7]
Pregnant Mice100 µg/kg on days 9-16 of gestationNot SpecifiedDevelopmental ToxicityNot Specified
Immature Rats2 mg in 0.2 ml daily for 4 daysSesame OilOvarian Steroidogenesis[8]
Table 2: Oral Administration of Diethylstilbestrol (DES)
Animal ModelDosageVehicleStudy PurposeReference
Rats0.4 µg/ml or 1.6 µg/mlDrinking WaterProstate CancerNot Specified
Rats>3000 mg/kg (LD50)Not SpecifiedToxicity[9]
Table 3: Intravenous (IV) and Intraperitoneal (IP) Administration of Diethylstilbestrol (DES)
Animal ModelDosageRouteStudy PurposeReference
Mice300 mg/kg (LD50)IVToxicity[9]
Mice538 mg/kg (LD50)IPToxicity[9]
Rats34 mg/kg (LD50)IPToxicity[9]

Experimental Protocols

Protocol 1: Subcutaneous Administration of Diethylstilbestrol in Mice

This protocol is adapted from studies on reproductive and immunotoxicity.[5][6]

Materials:

  • Diethylstilbestrol (DES) powder

  • Sesame oil or corn oil (sterile)

  • Sterile glass vials

  • Vortex mixer

  • Sterile syringes and needles (25-27 gauge)

  • 70% ethanol

  • Animal balance

Procedure:

  • Preparation of DES Solution:

    • Under a sterile hood, weigh the desired amount of DES powder.

    • Dissolve the DES powder in the appropriate volume of sterile sesame or corn oil to achieve the desired concentration (e.g., 0.1 mg/ml or 1 mg/ml).

    • Vortex the solution thoroughly to ensure complete dissolution. Store the solution in a light-resistant container.[10]

  • Animal Handling and Injection:

    • Weigh the mouse to determine the correct injection volume based on its body weight and the desired dosage (mg/kg).

    • Restrain the mouse by scruffing the neck and back to expose the subcutaneous space.

    • Wipe the injection site with 70% ethanol.

    • Gently lift the skin to create a "tent."

    • Insert the needle at the base of the tented skin, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Slowly inject the DES solution.

    • Withdraw the needle and gently massage the injection site.

  • Post-injection Monitoring:

    • Monitor the animal for any signs of distress, irritation at the injection site, or other adverse effects.

SC_Injection_Workflow cluster_prep Preparation cluster_injection Injection Procedure cluster_post Post-Injection prep_solution Prepare DES Solution (in sterile oil) calc_volume Calculate Injection Volume prep_solution->calc_volume weigh_animal Weigh Animal weigh_animal->calc_volume restrain Restrain Animal (Scruffing) calc_volume->restrain disinfect Disinfect Injection Site restrain->disinfect inject Inject Subcutaneously disinfect->inject monitor Monitor Animal for Adverse Effects inject->monitor

Protocol 2: Oral Administration of Diethylstilbestrol Diphosphate in Drinking Water for Rats

This protocol is based on studies investigating the effects of DES-DP on prostate cancer.

Materials:

  • Diethylstilbestrol diphosphate (Fosfestrol)

  • Drinking water (sterile, purified)

  • Light-protected water bottles

  • Graduated cylinders

  • Stir plate and stir bar

Procedure:

  • Preparation of Medicated Water:

    • Calculate the total amount of DES-DP needed based on the desired concentration (e.g., 0.4 µg/ml or 1.6 µg/ml) and the total volume of drinking water.

    • Dissolve the DES-DP in a small volume of sterile water and then bring it to the final volume.

    • Stir the solution until the DES-DP is completely dissolved.

    • Transfer the medicated water to light-protected water bottles.

  • Administration:

    • Replace the regular drinking water bottles in the rat cages with the prepared medicated water bottles.

    • Measure water consumption daily to monitor the approximate dose ingested by each animal.

    • Prepare fresh medicated water regularly, considering the stability of the compound in solution. The stability of fosfestrol in drinking water can be affected by factors such as pH, temperature, and light exposure.[11]

  • Monitoring:

    • Monitor the animals for changes in water consumption, body weight, and overall health.

Endpoint Analysis

A variety of endpoint analyses can be performed depending on the study's objectives.

Table 4: Common Endpoint Analyses in DES/DES-DP In Vivo Studies
Analysis TypeDescriptionTissues/Samples
Histopathology Examination of tissue morphology for abnormalities such as tumors, hyperplasia, or inflammation.Reproductive organs (uterus, vagina, testes), liver, kidney, spleen
Immunohistochemistry (IHC) Detection of specific proteins in tissues to assess changes in cellular markers.Target tissues of interest
Gene Expression Analysis (qPCR, Microarray) Quantification of changes in the expression of target genes (e.g., Hox, Wnt, proto-oncogenes).Uterus, vagina, prostate, other target tissues
Hormone Level Measurement (ELISA) Quantification of serum hormone levels (e.g., testosterone, estrogen).Serum/Plasma
Tumor Growth Monitoring Measurement of tumor volume and weight over time in cancer models.Tumors
Reproductive Outcome Assessment Evaluation of fertility, litter size, and developmental milestones in offspring.Whole animal
Immunotoxicity Assessment Analysis of immune cell populations and function.Spleen, lymph nodes, blood

Concluding Remarks

The provided dosages and protocols serve as a comprehensive guide for designing and conducting in vivo studies with diethylstilbestrol diphosphate. Researchers should carefully consider the specific aims of their study to select the most appropriate animal model, dosage, administration route, and endpoint analyses. Adherence to institutional animal care and use guidelines is paramount in all experimental procedures.

References

Application Notes and Protocols for Stilphostrol (Diethylstilbestrol) Treatment in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilphostrol, also known as diethylstilbestrol (B1670540) (DES), is a synthetic nonsteroidal estrogen that has been used in the treatment of certain cancers, particularly prostate and breast cancer.[1] Its mechanism of action is multifaceted, involving both hormonal and direct cytotoxic effects on cancer cells.[2][3] These application notes provide detailed protocols for identifying and characterizing this compound-sensitive cell lines for experimental use, focusing on assays for cytotoxicity, cell cycle progression, and apoptosis.

This compound-Sensitive Cell Lines

Several cancer cell lines have been identified as sensitive to this compound treatment. The selection of an appropriate cell line is critical for investigating the mechanisms of this compound action and for preclinical drug development studies.

Table 1: this compound-Sensitive Cancer Cell Lines and their Reported Sensitivity

Cell LineCancer TypeReported Sensitivity (LD50/IC50)Key Features
DU145 Prostate Cancer (Androgen-Insensitive)LD50: 19-25 µM[2][3]Estrogen receptor-negative. This compound induces apoptosis and G2/M cell cycle arrest.[2][3]
PC-3 Prostate Cancer (Androgen-Insensitive)LD50: 19-25 µM[2][3]Estrogen receptor-negative. This compound induces apoptosis and G2/M cell cycle arrest.[2][3]
LNCaP Prostate Cancer (Androgen-Sensitive)LD50: 19-25 µM[2][3]Estrogen receptor-positive. This compound inhibits telomerase activity.[4]
H-301 Renal Clear-Cell CarcinomaEstrogen-dependent for growth[5]Derived from a primary estrogen-induced renal carcinoma in Syrian hamsters.[5]

Mechanism of Action

The cytotoxic effects of this compound in cancer cells are believed to be mediated through two primary mechanisms:

  • Metabolic Activation: this compound can be metabolically oxidized to quinone intermediates. These reactive molecules can then form adducts with DNA, leading to DNA damage and subsequent cell death.[5]

  • Induction of Apoptosis and Cell Cycle Arrest: this compound has been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest, particularly at the G2/M phase, in a manner that can be independent of the estrogen receptor.[2][3] It has also been found to inhibit telomerase activity in prostate cancer cells.[4]

Signaling Pathways Affected by this compound

The following diagram illustrates the proposed signaling pathways influenced by this compound treatment in sensitive cancer cells.

Stilphostrol_Signaling This compound This compound Metabolic_Oxidation Metabolic Oxidation This compound->Metabolic_Oxidation Apoptosis_ER_Independent ER-Independent Apoptosis Induction This compound->Apoptosis_ER_Independent Cell_Cycle_Arrest G2/M Cell Cycle Arrest This compound->Cell_Cycle_Arrest Telomerase_Inhibition Telomerase Inhibition This compound->Telomerase_Inhibition Quinone_Intermediates Quinone Intermediates Metabolic_Oxidation->Quinone_Intermediates DNA_Adducts DNA Adducts Quinone_Intermediates->DNA_Adducts DNA_Damage DNA Damage DNA_Adducts->DNA_Damage Apoptosis_Outcome Apoptosis DNA_Damage->Apoptosis_Outcome Apoptosis_ER_Independent->Apoptosis_Outcome Cell_Cycle_Outcome Cell Cycle Arrest Cell_Cycle_Arrest->Cell_Cycle_Outcome Telomerase_Outcome Inhibition of Telomere Lengthening Telomerase_Inhibition->Telomerase_Outcome MTT_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with varying concentrations of this compound incubate1->treat_cells incubate2 Incubate for 48-72h treat_cells->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end CellCycle_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with this compound (e.g., IC50 concentration) incubate1->treat_cells incubate2 Incubate for 24-48h treat_cells->incubate2 harvest_cells Harvest and wash cells incubate2->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells stain_cells Stain cells with Propidium Iodide and RNase A fix_cells->stain_cells analyze_flow Analyze by flow cytometry stain_cells->analyze_flow quantify_distribution Quantify cell cycle distribution analyze_flow->quantify_distribution end End quantify_distribution->end Apoptosis_Workflow start Start seed_cells Seed cells in 6-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 treat_cells Treat cells with this compound (e.g., IC50 concentration) incubate1->treat_cells incubate2 Incubate for 24-48h treat_cells->incubate2 harvest_cells Harvest and wash cells incubate2->harvest_cells resuspend_buffer Resuspend cells in Annexin V binding buffer harvest_cells->resuspend_buffer stain_cells Stain with Annexin V-FITC and Propidium Iodide resuspend_buffer->stain_cells incubate3 Incubate for 15 min in the dark stain_cells->incubate3 analyze_flow Analyze by flow cytometry incubate3->analyze_flow quantify_apoptosis Quantify apoptotic cell populations analyze_flow->quantify_apoptosis end End quantify_apoptosis->end

References

Application Notes and Protocols for Studying Stilphostrol's Anti-Tumor Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Stilphostrol (diethylstilbestrol diphosphate, DES-DP) is a synthetic estrogen prodrug that has been utilized in the treatment of advanced prostate cancer.[1][2] Its anti-tumor efficacy is attributed to multiple mechanisms. Primarily, as a hormonal agent, it suppresses the hypothalamic-pituitary-gonadal axis, leading to a significant reduction in circulating testosterone (B1683101) levels.[3][4] Beyond its hormonal effects, emerging evidence suggests that this compound and its active form, diethylstilbestrol (B1670540) (DES), exert direct cytotoxic effects on cancer cells, including the induction of apoptosis (programmed cell death) and cell cycle disruption, even in hormone-insensitive cancer models.[5][6][7]

These application notes provide a comprehensive experimental framework to meticulously evaluate the anti-tumor properties of this compound. The protocols detailed herein cover essential in vitro assays to dissect the cellular and molecular mechanisms of action and a standard in vivo xenograft model to assess therapeutic efficacy in a preclinical setting.[8][9][10] This integrated approach allows for a thorough investigation, from initial cytotoxicity screening to the analysis of signaling pathway modulation and validation in a living organism.

Principle of the Experimental Design

The experimental design follows a logical progression, starting with broad cellular phenotypic assays and moving towards more specific molecular and in vivo validation.

  • In Vitro Evaluation: The initial phase focuses on characterizing the direct effects of this compound on cancer cell lines. This includes determining the dose-dependent cytotoxicity, investigating the mode of cell death (apoptosis), analyzing effects on cell cycle progression, and identifying the molecular signaling pathways involved.[8][11]

  • In Vivo Assessment: Promising in vitro results are then validated in an animal model. A subcutaneous xenograft model using immunocompromised mice is a standard and effective method to evaluate the anti-tumor activity of a compound on human tumors.[9][12][13] This phase assesses the agent's ability to inhibit tumor growth in a complex biological system and provides initial data on tolerability and potential toxicity.[14][15]

This workflow ensures that a comprehensive dataset is generated to support the characterization of this compound's anti-tumor activity.

Experimental Workflow & Signaling Diagrams

The following diagrams illustrate the overall experimental plan and a key signaling pathway potentially modulated by this compound.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies vitro_start Select Cancer Cell Lines (e.g., PC-3, LNCaP, DU145) viability Cell Viability Assay (MTT Assay) vitro_start->viability Dose-Response apoptosis Apoptosis Assay (Annexin V/PI) viability->apoptosis Determine IC50 cell_cycle Cell Cycle Analysis (PI Staining) viability->cell_cycle western_blot Mechanism of Action (Western Blot) apoptosis->western_blot Confirm Apoptosis cell_cycle->western_blot Confirm Arrest invivo_start Subcutaneous Xenograft Model western_blot->invivo_start Validate In Vitro Findings treatment This compound Treatment vs. Vehicle Control invivo_start->treatment monitoring Monitor Tumor Growth & Animal Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, IHC monitoring->endpoint G This compound This compound (DES) p38 p38 MAPK Activation This compound->p38 p16 p-p16 INK4A This compound->p16 bax Bax ↑ This compound->bax bcl2 Bcl-2 ↓ This compound->bcl2 cyclinD1 p-Cyclin D1 (Degradation) p38->cyclinD1 cell_cycle_arrest Cell Cycle Arrest cyclinD1->cell_cycle_arrest p16->cell_cycle_arrest caspase3 Caspase-3 Activation bax->caspase3 bcl2->caspase3 apoptosis Apoptosis caspase3->apoptosis G live Live Cells (Annexin V-, PI-) early Early Apoptosis (Annexin V+, PI-) live->early PS Translocation late Late Apoptosis / Necrosis (Annexin V+, PI+) early->late Membrane Permeabilization

References

Application Notes and Protocols for Stilphostrol Administration in Laboratory Settings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilphostrol, also known as diethylstilbestrol (B1670540) diphosphate (B83284), is a synthetic, nonsteroidal estrogen that has been utilized in laboratory research to investigate the effects of estrogen signaling. As a prodrug, this compound is metabolized in vivo to its active form, diethylstilbestrol (DES), which then exerts its biological effects primarily through interaction with estrogen receptors (ERs).[1] These application notes provide an overview of the common administration routes for this compound and its active form, DES, in laboratory animals, along with detailed protocols and quantitative data to guide experimental design.

Data Presentation: Quantitative Dosing Information

The following tables summarize dosages of diethylstilbestrol (DES) and its diphosphate form (this compound) used in various laboratory animal models, categorized by the route of administration. These values are intended as a guide and may require optimization for specific experimental goals.

Table 1: Subcutaneous (SC) Administration of DES in Rodents

Animal ModelDosage RangeVehicleObserved EffectsReference
Mouse (newborn female)0.1 mg/kg, 1 mg/kgSesame oilImpaired implantation and decidualization at higher doses.[2][3][2][3]
Mouse (female)0.02 mg/kg, 0.2 mg/kg, 2 mg/kgOlive oilDose-dependent decrease in reproductive function.[4][4]
Rat (immature female)2 mg/animalSesame oilInhibition of theca cell androgen and granulosa cell estrogen production.[5][5]
Rat (male)10-1,000 µg/kgNot specifiedSuppression of erythropoietin induction.[6][6]
Golden Hamster (male)0.01 mg/kg, 0.1 mg/kg, 1.0 mg/kgOlive oilImmunomodulatory effects on peripheral blood and spleen.[7][7]

Table 2: Oral Administration of DES in Rodents

Animal ModelDosage RangeVehicle/MethodObserved EffectsReference
Mouse (pregnant CD-1)10 µg/kg/dayGavageEffects on puberty onset, uterine and ovary morphology in F1 females.[8][8]
RatNot specifiedOral Suspending VehicleUsed for pharmacokinetic studies.[9][9]
Rat (ovariectomized Noble)0.076 mg/kg/dayOral gavageStrong positive response in mammary gland study.[10][10]

Table 3: Intravenous (IV) and Intramuscular (IM) Administration of DES

| Animal Model | Route | Dosage | Vehicle/Formulation | Observed Effects | Reference | |---|---|---|---|---| | Mouse (pregnant) | IV | Not specified | Radiolabeled DES crossed the placenta.[11] |[11] | | Bitch | IM | 2.0 mg/kg | Not specified | Prevention of unwanted pregnancy.[12] |[12] |

Signaling Pathways

This compound's active metabolite, diethylstilbestrol (DES), primarily functions by binding to and activating estrogen receptors alpha (ERα) and beta (ERβ).[1][13] This interaction initiates a cascade of molecular events that can be broadly categorized into genomic and non-genomic pathways.

Genomic Pathway: Upon ligand binding, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[14] The receptor-ligand complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[13][15] This can lead to the up- or downregulation of genes involved in cell proliferation, differentiation, and apoptosis. DES-responsive genes include proto-oncogenes like c-fos and c-myc, as well as other genes such as lactoferrin.[16]

Non-Genomic Pathway: DES can also trigger rapid signaling events that do not directly involve gene transcription. These pathways are often initiated by estrogen receptors located at the cell membrane.[17] Activation of these receptors can lead to the stimulation of various cytoplasmic signaling cascades, including the activation of protein kinases, which can in turn phosphorylate and modulate the activity of other signaling proteins and transcription factors.[17]

Stilphostrol_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Prodrug) DES Diethylstilbestrol (DES) (Active Metabolite) This compound->DES Metabolism ER Estrogen Receptor (ERα / ERβ) DES->ER Signaling_Cascades Cytoplasmic Signaling Cascades (e.g., Kinases) DES->Signaling_Cascades Non-genomic pathway ER_dimer ER Dimer ER->ER_dimer Dimerization HSP90 HSP90 HSP90->ER Inhibition ERE Estrogen Response Element (ERE) ER_dimer->ERE Translocation Gene_Transcription Modulation of Gene Transcription (e.g., c-fos, c-myc, lactoferrin) Signaling_Cascades->Gene_Transcription Indirect Regulation ERE->Gene_Transcription

This compound Signaling Pathway.

Experimental Protocols

The following are generalized protocols for the administration of this compound (or its active form, DES) to laboratory rodents. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 1: Subcutaneous (SC) Injection

This is a common route for sustained release of the compound.

Materials:

  • This compound (DES)

  • Sterile vehicle (e.g., corn oil, sesame oil, olive oil)[4][5][7]

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • 70% ethanol (B145695) for disinfection

  • Animal restrainer (if necessary)

Procedure:

  • Preparation of Dosing Solution:

    • Warm the sterile vehicle to facilitate the dissolution of this compound.

    • Dissolve the appropriate amount of this compound in the vehicle to achieve the desired final concentration. Vortex or sonicate if necessary to ensure a homogenous suspension.[9]

  • Animal Restraint:

    • Manually restrain the mouse or rat by scruffing the neck and back area to expose the injection site. For rats, a towel may be used to aid in restraint.

  • Injection:

    • Disinfect the injection site (dorsal skin between the scapulae) with 70% ethanol.

    • Tent the skin and insert the needle (bevel up) into the subcutaneous space.

    • Aspirate slightly to ensure the needle has not entered a blood vessel.

    • Slowly inject the solution, creating a small bleb under the skin.

    • Withdraw the needle and apply gentle pressure to the injection site.

  • Post-injection Monitoring:

    • Return the animal to its cage and monitor for any signs of distress or adverse reactions at the injection site.

SC_Injection_Workflow prep Prepare Dosing Solution (this compound in Oil Vehicle) restrain Restrain Animal (Scruffing) prep->restrain inject Inject Subcutaneously (Dorsal Scapular Region) restrain->inject monitor Monitor Animal Post-Injection inject->monitor

Subcutaneous Injection Workflow.
Protocol 2: Oral Gavage

This method allows for precise oral administration of a known quantity of the compound.

Materials:

  • This compound (DES)

  • Vehicle (e.g., corn oil, oral suspending vehicle)[9][18]

  • Sterile water or saline for gavage needle lubrication

  • Appropriately sized gavage needles (flexible or rigid with a ball-tip)

  • Syringes (1 mL)

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

  • Animal Restraint:

    • Firmly restrain the animal, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage:

    • Measure the length of the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

    • Lubricate the tip of the gavage needle with sterile water or saline.

    • Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The animal should swallow the needle as it is advanced. Do not force the needle.

    • Once the needle is in the esophagus, slowly administer the solution.

  • Post-gavage Monitoring:

    • Carefully remove the needle and return the animal to its cage.

    • Monitor for any signs of respiratory distress, which could indicate accidental administration into the trachea.

Oral_Gavage_Workflow prep Prepare Oral Suspension (this compound in Vehicle) restrain Restrain Animal (Align Head and Body) prep->restrain gavage Administer via Oral Gavage restrain->gavage monitor Monitor Animal Post-Administration gavage->monitor

Oral Gavage Workflow.
Protocol 3: Intravenous (IV) Injection

This route provides rapid systemic distribution of the compound. Tail vein injection is the most common method in mice.

Materials:

  • This compound (injectable solution)

  • Sterile saline for dilution (if necessary)

  • Sterile syringes (1 mL) and needles (27-30 gauge for mice)

  • A warming device (e.g., heat lamp or warming pad) to dilate the tail veins

  • A rodent restrainer

  • 70% ethanol

Procedure:

  • Preparation:

    • This compound is available as an injectable solution. If dilution is required, use sterile saline.

    • Warm the mouse's tail using a heat lamp or warming pad for 5-10 minutes to cause vasodilation.[19]

  • Restraint:

    • Place the mouse in a suitable restrainer to secure the body and expose the tail.

  • Injection:

    • Disinfect the tail with 70% ethanol. The lateral tail veins should be visible.

    • Insert the needle (bevel up) into one of the lateral tail veins at a shallow angle.

    • A "flash" of blood in the needle hub may indicate successful entry into the vein.

    • Slowly inject the solution. There should be no resistance. If a bleb forms, the injection is perivascular, and the needle should be repositioned.

  • Post-injection:

    • Withdraw the needle and apply gentle pressure to the injection site with gauze to prevent bleeding.

    • Return the mouse to its cage and monitor for any adverse effects.

IV_Injection_Workflow prep Prepare Injectable Solution warm Warm Mouse Tail (Vasodilation) prep->warm restrain Restrain Mouse warm->restrain inject Inject into Lateral Tail Vein restrain->inject monitor Monitor Animal Post-Injection inject->monitor

References

Application Notes: Assays for Stilphostrol Bioavailability Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Stilphostrol, also known as fosfestrol (B1227026) or diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP), is a synthetic, nonsteroidal estrogen prodrug.[1][2] It is primarily used in the treatment of hormone-refractory prostate cancer.[3][4] Upon administration, this compound is rapidly metabolized by phosphatases in the body into its active form, diethylstilbestrol (DES), a potent estrogen receptor agonist.[1][5] The therapeutic efficacy of this compound is therefore dependent on the systemic bioavailability of its active metabolite, DES.

The study of this compound's bioavailability is critical for optimizing dosing regimens and understanding its pharmacokinetic profile.[6] This involves the quantitative measurement of both the parent compound (fosfestrol) and its active metabolite (DES) in biological matrices, typically plasma or serum.[7][8] Due to rapid conversion, detecting the parent prodrug in plasma can be challenging after oral administration, as it is often metabolized by enzymes in the gut wall.[7] However, both fosfestrol and DES can be measured following intravenous infusion.[7][8]

These application notes provide detailed protocols for robust and sensitive analytical methods for quantifying this compound and diethylstilbestrol, namely High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Mechanism of Action: Estrogen Receptor Signaling

The active metabolite of this compound, diethylstilbestrol (DES), exerts its biological effects by acting as a potent agonist for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[1][9] Upon binding, the DES-receptor complex undergoes a conformational change, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs). This interaction modulates the transcription of target genes involved in cellular processes like growth, differentiation, and apoptosis, which is particularly relevant in hormone-sensitive tissues and cancers.[1]

Stilphostrol_Signaling cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound (Fosfestrol) DES Diethylstilbestrol (DES) (Active Metabolite) This compound->DES Metabolism by Phosphatases ER Estrogen Receptor (ERα / ERβ) DES->ER Binding Complex DES-ER Complex DES->Complex ER->Complex ERE Estrogen Response Element (ERE) on DNA Complex->ERE Translocation & Binding Transcription Modulation of Gene Transcription ERE->Transcription Initiates

Caption: this compound is converted to DES, which binds to estrogen receptors to modulate gene transcription.

Analytical Methods for Bioavailability Studies

The choice of analytical method depends on the required sensitivity, specificity, and throughput. LC-MS/MS is the gold standard for its high sensitivity and specificity, while HPLC with UV detection offers a robust and more accessible alternative.

Method 1: LC-MS/MS for Diethylstilbestrol (DES) Quantification

This method is highly sensitive and specific for the determination of DES in human plasma, making it ideal for pharmacokinetic studies where low concentrations are expected.[10]

Experimental Workflow

The overall workflow for a typical bioavailability study using LC-MS/MS involves sample collection, preparation, analysis, and data interpretation.

Bioavailability_Workflow cluster_study Bioavailability Study Design cluster_analysis Sample Analysis cluster_data Data Interpretation Dosing This compound Administration (Oral or IV) Sampling Blood Sample Collection (Time-course) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Extraction Liquid-Liquid or Solid Phase Extraction Processing->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quant Quantification (vs. Calibration Curve) LCMS->Quant PK Pharmacokinetic Modeling Quant->PK Report Bioavailability Report PK->Report

Caption: General workflow for a this compound bioavailability study from administration to final report.

Protocol: LC-MS/MS Quantification of DES in Plasma

  • Materials and Reagents:

  • Sample Preparation (Liquid-Liquid Extraction):

    • Pipette 200 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 20 µL of Internal Standard working solution.

    • Add 50 µL of sodium tetraborate (B1243019) solution to alkalize the sample.[10]

    • Add 1 mL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the upper organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • LC System: Agilent or Waters HPLC/UPLC system.

    • Column: Restek C18 (2.1mm x 150mm, 5.0 µm).[10]

    • Mobile Phase: Acetonitrile and water (85:15, v/v) containing 0.2 mmol/L ammonium acetate.[10]

    • Flow Rate: 0.3 mL/min.[10]

    • Injection Volume: 10 µL.

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters).

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (DES/IS) against the concentration of the calibration standards.

    • Determine the concentration of DES in the unknown samples by interpolation from the calibration curve.

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t½).

Table 1: Example LC-MS/MS MRM Transitions and Validation Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Linearity Range (ng/mL)LLOQ (ng/mL)Precision (%RSD)Accuracy (%)
DES267.2237.20.1 - 500.1< 15%85 - 115%
DES-d8 (IS)275.2243.2N/AN/AN/AN/A
Data is illustrative based on typical performance for such assays.[10]
Method 2: HPLC-UV for Stilbene (B7821643) Quantification

This method is suitable for quantifying higher concentrations of stilbene compounds and can be adapted for DES. It is a robust and widely available technique.[11][12]

Protocol: HPLC-UV Quantification of DES

  • Materials and Reagents:

    • Diethylstilbestrol (DES) reference standard

    • Internal Standard (IS), e.g., trans-stilbene

    • Acetonitrile, Water (HPLC grade)

    • C18 Solid Phase Extraction (SPE) cartridges[11]

    • C18 HPLC Column (e.g., 250 mm x 4.6 mm, 5 µm)[12]

  • Sample Preparation (Solid Phase Extraction):

    • Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.[11]

    • Load 1 mL of plasma sample onto the cartridge.

    • Wash the cartridge with 3 mL of water to remove interferences.[11]

    • Elute the analyte with 2 mL of methanol.[11]

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute the residue in 200 µL of the mobile phase and filter through a 0.45 µm syringe filter before injection.[11]

  • HPLC Conditions:

    • HPLC System: Standard HPLC system with a UV or Diode Array Detector (DAD).

    • Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25, v/v).[12]

    • Flow Rate: 1.2 mL/min.[12]

    • Detection Wavelength: ~240 nm for DES (or monitor at 320 nm for the IS).[12]

    • Column Temperature: 30°C.[12]

  • Data Analysis:

    • Generate a calibration curve using the peak area of DES standards.

    • Quantify unknown samples by comparing their peak areas to the calibration curve.

Table 2: Example Pharmacokinetic Parameters from a Bioavailability Study

ParameterDefinitionOral Administration (Example Value)IV Administration (Example Value)
Cmax Maximum observed plasma concentration850 ng/mL2500 ng/mL
Tmax Time to reach Cmax90 min15 min
AUC (0-t) Area under the concentration-time curve4200 ng·h/mL7500 ng·h/mL
Elimination half-life~24 hours[6][13]~24 hours[6][13]
F (%) Absolute Bioavailability (AUCoral/AUCiv)56%100% (by definition)
Data is hypothetical and for illustrative purposes. Actual values can vary significantly. After oral administration of 360 mg fosfestrol, plasma DES concentrations of 250-1600 ng/ml can be measured after 60-110 min.[7]

The selection of an appropriate assay for this compound bioavailability studies is crucial for accurate pharmacokinetic assessment. The LC-MS/MS method offers superior sensitivity and specificity for detecting low levels of the active metabolite, diethylstilbestrol, in biological fluids. The HPLC-UV method provides a reliable and accessible alternative for higher concentration ranges. The protocols and data presented here serve as a comprehensive guide for researchers and scientists in the field of drug development to establish and validate robust analytical methods for this compound and its metabolites.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Stilphostrol Solubility Issues In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with Stilphostrol (diethylstilbestrol diphosphate) and its active metabolite, diethylstilbestrol (B1670540) (DES), in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in vitro?

This compound, or diethylstilbestrol diphosphate (B83284) (DESdP), is a synthetic, nonsteroidal estrogen and a prodrug of diethylstilbestrol (DES).[1][2] In in vitro settings, particularly in cell culture, this compound's activity is dependent on its conversion to DES. This dephosphorylation is often facilitated by phosphatases present in fetal calf serum (FCS) used in the culture medium.[1][3] The active form, DES, exerts its biological effects primarily by binding to estrogen receptors (ERs), which can modulate the expression of genes involved in cell growth, differentiation, and apoptosis.[2] In prostate cancer cells, DES has been shown to induce apoptosis and cell cycle arrest.[3][4]

Q2: I'm observing a precipitate in my cell culture medium after adding this compound/DES. What could be the cause?

Precipitation of this compound or DES in cell culture media is a common issue that can arise from several factors:

  • Poor Aqueous Solubility of DES: Diethylstilbestrol (DES) is practically insoluble in water.[5] When a concentrated stock solution, typically prepared in an organic solvent like DMSO or ethanol (B145695), is diluted into the aqueous environment of the cell culture medium, the compound can crash out of solution.

  • Solvent Shock: Rapidly diluting a concentrated DMSO or ethanol stock into your media can cause localized high concentrations of the organic solvent, leading to precipitation of the compound.

  • High Compound Concentration: Exceeding the solubility limit of DES in the final culture medium will inevitably lead to precipitation.

  • Temperature Fluctuations: Changes in temperature, such as moving media from cold storage to a 37°C incubator, can affect compound solubility.

  • pH of the Medium: The pH of the culture medium can influence the solubility of certain compounds.

Q3: What is the recommended solvent for preparing this compound/DES stock solutions?

For diethylstilbestrol (DES), Dimethyl sulfoxide (B87167) (DMSO) and ethanol are the most commonly recommended solvents for preparing high-concentration stock solutions.[6][7] this compound (diethylstilbestrol diphosphate) is more water-soluble than DES, and can often be dissolved directly in aqueous solutions like PBS or cell culture media, although using a small amount of an organic solvent first can aid in its dissolution.

Q4: What is the maximum recommended concentration of DMSO in the final culture medium?

To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and should generally not exceed 1% (v/v). It is crucial to include a vehicle control (medium with the same concentration of DMSO without the drug) in your experiments to account for any effects of the solvent on the cells.

Troubleshooting Guide

Issue: Precipitate Formation During Stock Solution Preparation or Dilution

Table 1: Solubility of Diethylstilbestrol (DES) and this compound (Diethylstilbestrol Diphosphate)

CompoundSolventSolubilitySource(s)
Diethylstilbestrol (DES)DMSO~30-100 mg/mL[6][7][8]
Ethanol~10-30 mg/mL[6][7][8]
WaterPractically Insoluble[5]
Ethanol:PBS (pH 7.2) (1:5)~0.15 mg/mL[7][8]
This compound (DESdP)Water< 1 mg/mL at 19°C[9]
AlcoholSoluble[5]
Sodium Hydroxide Solution (1 in 500)Soluble[10]

Troubleshooting Steps:

  • Use the appropriate solvent: For DES, start with high-quality, anhydrous DMSO or 100% ethanol. For this compound, you can attempt to dissolve it directly in an aqueous buffer or use a small amount of organic solvent to aid dissolution.

  • Gentle Warming: After adding the solvent, you can gently warm the solution (e.g., in a 37°C water bath) and vortex or sonicate to aid dissolution.

  • Serial Dilutions: When diluting the stock solution into your culture medium, perform serial dilutions in pre-warmed medium rather than adding a small volume of highly concentrated stock directly to a large volume of medium. This helps to avoid "solvent shock."

  • Check for Solvent Quality: Ensure your DMSO is not old or has absorbed moisture, as this can reduce the solubility of compounds like DES.[6]

Experimental Protocols

Protocol 1: Preparation of Diethylstilbestrol (DES) Stock Solution

Materials:

  • Diethylstilbestrol (DES) powder

  • Anhydrous dimethyl sulfoxide (DMSO) or 100% ethanol

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of DES powder in a sterile container.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration (e.g., 10-50 mM).

  • Vortex the solution vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to facilitate dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Diluting DES Stock Solution into Cell Culture Medium

Materials:

  • DES stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium

  • Sterile tubes

Procedure:

  • Thaw an aliquot of the DES stock solution at room temperature.

  • Perform a serial dilution of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the final desired concentration. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution.

  • Gently mix the diluted solution by pipetting up and down.

  • Remove the existing medium from your cells and replace it with the medium containing the desired final concentration of DES.

  • Remember to include a vehicle control (medium with the same final concentration of DMSO or ethanol as the treated cells).

Visualizations

Experimental Workflow for Preparing and Using DES in Cell Culture

experimental_workflow Experimental Workflow for DES Treatment cluster_prep Stock Solution Preparation cluster_treatment Cell Treatment weigh Weigh DES Powder dissolve Dissolve in DMSO or Ethanol weigh->dissolve vortex Vortex/Sonicate dissolve->vortex filter Sterile Filter (0.22 µm) vortex->filter aliquot Aliquot and Store at -20°C/-80°C filter->aliquot thaw Thaw Stock Aliquot aliquot->thaw Start Experiment dilute Serially Dilute in Pre-warmed Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate

Caption: Workflow for preparing DES stock and treating cells.

Simplified Signaling Pathway of DES-Induced Apoptosis and Cell Cycle Arrest in Prostate Cancer Cells

des_pathway DES-Induced Apoptosis & Cell Cycle Arrest DES Diethylstilbestrol (DES) ER Estrogen Receptor (ER) DES->ER p38 p38 MAPK Activation ER->p38 ER-dependent & independent pathways Apoptosis Apoptosis ER->Apoptosis Induction of Apoptotic Cascade CyclinD1 Cyclin D1 Degradation p38->CyclinD1 G2M_Arrest G2/M Phase Cell Cycle Arrest CyclinD1->G2M_Arrest inhibition G2M_Arrest->Apoptosis

Caption: DES signaling in prostate cancer cells.

References

Technical Support Center: Managing Cardiovascular Side Effects of Investigational Drugs in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is for research and educational purposes only. The investigational drug "DESDP" is used as a placeholder. The content extensively uses Doxorubicin (B1662922) (DOX), a well-documented cardiotoxic agent, as a representative example to illustrate the management of drug-induced cardiovascular side effects in animal models. Researchers should adapt these guidelines to their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What are the common cardiovascular side effects observed with cardiotoxic compounds like DESDP in animal models?

A1: In animal models, cardiotoxic compounds can induce a range of adverse effects on the cardiovascular system. These can manifest as acute or chronic toxicities. Common observations include:

  • Functional Changes: Reduced left ventricular ejection fraction (LVEF), decreased fractional shortening (FS), and alterations in blood pressure and heart rate.[1]

  • Electrocardiogram (ECG) Abnormalities: Changes in ECG parameters such as prolongation of the QT interval, ST-segment alterations, and arrhythmias.[2][3]

  • Biochemical Markers: Increased levels of cardiac injury biomarkers in serum, such as cardiac troponin T (cTnT), cardiac troponin I (cTnI), and creatine (B1669601) kinase-MB (CK-MB).[1][4]

  • Histopathological Changes: Myocardial fiber distortion, rupture, cardiomyocyte necrosis, and inflammatory cell infiltration in heart tissue.[1]

Q2: Which animal models are typically used to study the cardiovascular side effects of DESDP?

A2: The choice of animal model depends on the specific research question. Commonly used models include:

  • Rodents (Mice and Rats): Widely used due to their cost-effectiveness, short reproductive cycle, and the availability of genetic modifications. They are suitable for initial screening and mechanistic studies.[1][5][6]

  • Rabbits: Also used for modeling cardiotoxicity, particularly for studies involving doxorubicin.[3]

  • Zebrafish: Offer advantages for high-throughput screening in early-stage drug development due to their rapid development and optical transparency, which allows for non-invasive imaging of the heart.[7]

  • Larger Mammals (Dogs, Pigs, Monkeys): Used in later-stage preclinical studies as their cardiovascular physiology is more similar to humans.[8][9][10]

Q3: What are the potential mechanisms underlying DESDP-induced cardiotoxicity?

A3: While the specific mechanisms for a novel compound like DESDP would need to be investigated, common pathways for drug-induced cardiotoxicity include:

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components, including lipids, proteins, and DNA.[11][12]

  • Mitochondrial Dysfunction: Impairment of mitochondrial function, leading to decreased energy production and initiation of apoptotic pathways.[11][12]

  • Apoptosis: Programmed cell death of cardiomyocytes.[11]

  • Inflammation: Activation of inflammatory pathways within the myocardium.[13]

Q4: Are there any established strategies to mitigate the cardiovascular side effects of DESDP in animal models?

A4: Yes, several strategies are being investigated to protect the heart from drug-induced toxicity. These often involve co-administration of a cardioprotective agent. Examples from studies with other cardiotoxic drugs include:

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High mortality rate in the DESDP-treated group. The dose of DESDP may be too high, leading to acute toxicity.[3] Improper drug administration technique. Underlying health issues in the animal colony.Perform a dose-response study to determine the maximum tolerated dose. Ensure proper training of personnel on administration routes (e.g., intraperitoneal, intravenous).[2] Health screen a subset of animals before starting the study.
Inconsistent or highly variable cardiovascular measurements (ECG, blood pressure). Improper placement of ECG electrodes or blood pressure cuffs. Animal stress during measurement. Anesthetic effects on cardiovascular parameters.[14][15]Ensure correct and consistent placement of monitoring equipment. Allow for an acclimatization period for the animals before taking measurements.[16] Use a consistent and appropriate anesthetic regimen, and monitor vital signs throughout the procedure.[14]
Difficulty in obtaining clear echocardiography images. Incorrect animal positioning. Insufficient acoustic coupling gel. Interference from respiratory movements.Ensure the animal is properly positioned and sedated. Use an adequate amount of ultrasound gel. Gate the image acquisition with the respiratory cycle if possible.
No significant changes observed in cardiac biomarkers despite functional decline. The timing of blood collection may have missed the peak biomarker release. The chosen biomarkers may not be sensitive to the specific type of cardiac injury induced by DESDP.Collect blood samples at multiple time points post-DESDP administration.[2] Consider a broader panel of cardiac injury markers.
Histopathological artifacts in heart tissue. Improper tissue fixation or processing. Delayed fixation after euthanasia.Ensure adherence to standard protocols for tissue fixation (e.g., using 10% neutral buffered formalin). Perfuse the animal with fixative to ensure rapid and uniform fixation of the heart.

Quantitative Data Summary

Table 1: Effects of Doxorubicin (DOX) on Cardiac Function in a Rat Model

ParameterControl GroupDOX-Treated GroupReference
LVEF (%)75 ± 545 ± 7[1]
FS (%)40 ± 420 ± 5[1]
Serum cTnI (ng/mL)0.1 ± 0.051.5 ± 0.3[1]
Serum CK-MB (U/L)50 ± 10250 ± 40[1]
Data are presented as mean ± standard deviation and are representative values from literature.

Table 2: Cardioprotective Effects of Co-administered Agents with Doxorubicin (DOX) in Animal Models

Treatment GroupLVEF (%)Serum cTnT (ng/mL)Myocardial Necrosis ScoreReference
DOX alone50 ± 62.0 ± 0.43.5 ± 0.5[1][4]
DOX + Quercetin68 ± 50.8 ± 0.21.2 ± 0.3[4]
DOX + Atorvastatin65 ± 71.1 ± 0.31.5 ± 0.4[1]
Data are presented as mean ± standard deviation and are representative values from literature. The myocardial necrosis score is on a scale of 0 (none) to 4 (severe).

Experimental Protocols

Protocol 1: Induction of Cardiotoxicity in a Mouse Model

This protocol describes a common method for inducing chronic cardiotoxicity using doxorubicin, which can be adapted for an investigational drug like DESDP.

Materials:

  • Doxorubicin hydrochloride (or DESDP)

  • Sterile saline solution (0.9% NaCl)

  • 8-10 week old male C57BL/6 mice

  • Animal scale

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.

  • Preparation of Dosing Solution: Dissolve doxorubicin in sterile saline to the desired concentration. A common cumulative dose for chronic cardiotoxicity is 15-20 mg/kg. This is often administered in multiple lower doses. For example, 5 mg/kg administered intraperitoneally once a week for 4 weeks.

  • Animal Weighting: Weigh each mouse accurately before each injection to calculate the precise volume of the drug to be administered.

  • Drug Administration: Administer the calculated dose of doxorubicin (or DESDP) via intraperitoneal injection. The control group should receive an equivalent volume of sterile saline.[1]

  • Monitoring: Monitor the animals daily for any signs of distress, including weight loss, lethargy, and changes in behavior.[2]

  • Endpoint: At the end of the treatment period (e.g., 4 weeks), proceed with cardiovascular function assessment as described in Protocol 2.

Protocol 2: Assessment of Cardiovascular Function

This protocol outlines key methods for evaluating cardiac function in the animal model.

1. Echocardiography:

  • Anesthetize the mouse using a suitable anesthetic (e.g., isoflurane).

  • Place the mouse on a heating pad to maintain body temperature.[14]

  • Remove the fur from the chest area using a depilatory cream.

  • Apply pre-warmed ultrasound gel to the chest.

  • Use a high-frequency ultrasound system with a small animal probe to obtain M-mode and B-mode images of the heart in the parasternal long-axis and short-axis views.

  • Measure left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) from the M-mode images.

  • Calculate Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).

2. Electrocardiography (ECG):

  • ECG can be performed on conscious or anesthetized animals.

  • For anesthetized animals, place subcutaneous needle electrodes on the limbs.

  • Record the ECG for a stable period (e.g., 5 minutes).

  • Analyze the ECG recordings for heart rate, and the duration of PR, QRS, and QT intervals.[15]

3. Serum Biomarker Analysis:

  • At the experimental endpoint, collect blood via cardiac puncture or from the retro-orbital sinus under terminal anesthesia.

  • Allow the blood to clot and then centrifuge to separate the serum.

  • Store the serum at -80°C until analysis.

  • Use commercially available ELISA kits to measure the levels of cardiac troponin I (cTnI), cardiac troponin T (cTnT), and creatine kinase-MB (CK-MB).[4]

4. Histopathology:

  • Euthanize the animal and immediately excise the heart.

  • Wash the heart in cold phosphate-buffered saline (PBS).

  • Fix the heart in 10% neutral buffered formalin for 24 hours.

  • Process the tissue, embed in paraffin, and cut into 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E) to assess myocardial structure and with Masson's trichrome to evaluate fibrosis.

  • Examine the slides under a microscope for signs of cardiomyocyte damage, inflammation, and fibrosis.

Visualizations

DESDP_Cardiotoxicity_Pathway cluster_cell Cardiomyocyte cluster_outcome Organ Level Outcome DESDP DESDP Mitochondria Mitochondria DESDP->Mitochondria Enters Cell ROS Increased ROS Mitochondria->ROS Induces Dysfunction DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis_Caspases Caspase Activation ROS->Apoptosis_Caspases DNA_Damage->Apoptosis_Caspases Cell_Death Apoptosis Apoptosis_Caspases->Cell_Death Cardiac_Dysfunction Cardiac Dysfunction Cell_Death->Cardiac_Dysfunction

Caption: Hypothetical signaling pathway for DESDP-induced cardiotoxicity.

Experimental_Workflow start Start: Animal Acclimatization treatment DESDP or Vehicle Administration (e.g., weekly IP injections for 4 weeks) start->treatment monitoring In-life Monitoring (Weight, Clinical Signs) treatment->monitoring functional_assessment Cardiovascular Functional Assessment monitoring->functional_assessment echo Echocardiography (LVEF, FS) functional_assessment->echo ecg ECG (Heart Rate, Intervals) functional_assessment->ecg terminal Terminal Procedures echo->terminal ecg->terminal blood Blood Collection (Biomarkers) terminal->blood histology Heart Excision (Histopathology) terminal->histology analysis Data Analysis & Interpretation blood->analysis histology->analysis

Caption: Experimental workflow for assessing DESDP cardiotoxicity.

Troubleshooting_Flow start High In-study Mortality? dose Is the dose appropriate? start->dose Yes continue_study Proceed with study start->continue_study No admin Is administration technique correct? dose->admin Yes solution1 Perform dose-response study dose->solution1 No solution2 Retrain on administration technique admin->solution2 No admin->continue_study Yes solution1->start solution2->start

Caption: Troubleshooting logic for high in-study mortality.

References

Technical Support Center: Interpreting Unexpected Results in Stilphostrol (Diethylstilbestrol) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in experiments involving Stilphostrol and its active form, diethylstilbestrol (B1670540) (DES).

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and unexpected outcomes that may arise during in vitro experiments with this compound (DES).

Q1: Why is this compound/DES showing cytotoxicity in my estrogen receptor (ER)-negative cancer cell line?

A1: This is a documented and important finding. While this compound/DES is a potent synthetic estrogen, its cytotoxic effects are not exclusively mediated by the estrogen receptor.[1][2] Studies have shown that DES can induce apoptosis (programmed cell death) and cell cycle arrest in cancer cells that lack ER.[1][3]

  • Troubleshooting Steps:

    • Confirm ER Status: Ensure the ER status of your cell line is as expected using qPCR or Western blot.

    • Apoptosis Assay: Perform an apoptosis assay (e.g., Annexin V/PI staining, caspase-3 activity) to confirm that the observed cytotoxicity is due to apoptosis.

    • Cell Cycle Analysis: Analyze the cell cycle distribution of DES-treated cells by flow cytometry to identify potential arrest at specific phases (e.g., G2/M).[1][3]

Q2: I'm observing a biphasic dose-response curve, where low and high concentrations of DES have different effects on cell viability. Is this a known phenomenon?

A2: Yes, biphasic or non-linear dose-responses have been reported for DES. For instance, in LAPC-4 prostate cancer cells, cell viability was decreased at concentrations between 10⁻¹⁴ to 10⁻¹² M and at 10⁻⁶ M, while intermediate concentrations had less of an effect.[4] This can be due to the engagement of different signaling pathways at varying concentrations.

  • Troubleshooting Steps:

    • Expand Dose Range: Test a wider range of DES concentrations, including very low (picomolar to nanomolar) and high (micromolar) ranges.

    • Mechanism Investigation: At the concentrations showing different effects, investigate the activation of various signaling pathways (e.g., MAPK/ERK, JNK) and cellular processes like apoptosis and necroptosis to understand the differential responses.[4]

Q3: My results suggest that DES is acting as an anti-androgen in my prostate cancer cell line. Is this possible?

A3: This is a plausible and reported effect. In prostate cancer cell lines with a mutated androgen receptor (AR), DES has been shown to act as an anti-androgen.[5] It can prevent androgen-enhanced proliferation.[5] Additionally, DES has a relatively strong binding affinity for the androgen receptor.[5]

  • Troubleshooting Steps:

    • AR Status: Characterize the androgen receptor status (expression and mutation) of your cell line.

    • Competition Assay: Perform experiments where cells are co-treated with androgens (like DHT) and DES to observe if DES can inhibit the androgenic effect.

    • Downstream AR Targets: Measure the expression of known AR target genes (e.g., PSA) in response to androgen and DES co-treatment.

Q4: I am seeing effects of DES on cell division and spindle formation that don't seem related to its hormonal activity. What could be the cause?

A4: DES has been shown to have direct effects on microtubule organization and meiotic spindle formation, which can lead to cell cycle delay and disruption of cell division.[6][7][8] These effects can be independent of its classical genomic signaling through estrogen receptors.

  • Troubleshooting Steps:

    • Immunofluorescence: Use immunofluorescence to visualize the microtubule network and spindle apparatus in DES-treated cells. Look for abnormalities like spindle fragmentation or loosening.[6][7][8]

    • Cell Cycle Analysis: Detailed cell cycle analysis can reveal accumulation of cells in mitosis (M phase), indicative of problems with spindle formation or function.[1][3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of Diethylstilbestrol (DES) on different cell lines.

Table 1: Cytotoxicity of DES in Various Cancer Cell Lines

Cell LineCancer TypeAssayEndpointValueReference
DU145Prostate (Androgen-Insensitive)MTTLD5019-25 µM[1][3]
1-LNProstate (Androgen-Insensitive)MTTLD5019-25 µM[1][3]
PC-3Prostate (Androgen-Insensitive)MTTLD5019-25 µM[1][3]
LNCaPProstate (Androgen-Sensitive)MTTLD5019-25 µM[1][3]
CHO-K1Chinese Hamster OvaryTrypan BlueIC50 (72h)10.4 µM[9]
Balb/c 3T3Mouse FibroblastVariousEC50 (72h)1-13.7 µg/mL[9]
HepG2Human LiverVariousEC50 (72h)3.7-5.2 µg/mL[9]

Table 2: Cell Cycle and Apoptosis Effects of DES in Prostate Cancer Cell Lines

Cell LineTreatmentEffectObservationReference
Androgen-Insensitive (DU145, 1-LN, PC-3)15 or 30 µM DES/DESdPApoptosisIncrease in hypodiploid (apoptotic) nuclei[1][3]
Androgen-Insensitive (DU145, 1-LN, PC-3)15 or 30 µM DES/DESdPCell CycleDepletion of G1- and S-phase cells, accumulation in G2/M[1][3]
Androgen-Sensitive (LNCaP)15 or 30 µM DES/DESdPApoptosisLesser increase in hypodiploid nuclei compared to androgen-insensitive lines[1][3]
Androgen-Sensitive (LNCaP)15 or 30 µM DES/DESdPCell CycleNo change in G1 or S phase, decrease in G2/M[1][3]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted from methodologies used to assess DES-induced cytotoxicity.[1][3]

  • Objective: To determine the effect of DES on the viability of cancer cells.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • Diethylstilbestrol (DES) stock solution (in DMSO or ethanol)

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of DES in complete culture medium from the stock solution. Include a vehicle control (medium with the same concentration of DMSO or ethanol (B145695) as the highest DES concentration).

    • Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of DES or the vehicle control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

    • Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the LD50 or IC50 value.

2. Apoptosis Detection by Caspase-3 Activity Assay

This protocol is based on methods for detecting apoptosis in DES-treated cells.[4]

  • Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis, in response to DES treatment.

  • Materials:

    • Cells treated with DES or vehicle control

    • Lysis buffer (e.g., 10 mM HEPES, 2 mM EDTA, 0.1% CHAPS, 1 mM DTT, pH 7.4)

    • Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT, pH 7.4)

    • Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-pNA)

    • Fluorometer or spectrophotometer

  • Procedure:

    • Culture and treat cells with DES for the desired time.

    • Harvest the cells and centrifuge to obtain a cell pellet.

    • Lyse the cells with the lysis buffer and incubate on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

    • Determine the protein concentration of the lysate.

    • In a 96-well plate, add a standardized amount of protein lysate to each well.

    • Add the assay buffer containing the caspase-3 substrate to each well.

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence (for AFC substrate) or absorbance (for pNA substrate) at appropriate intervals using a plate reader.

    • Calculate the caspase-3 activity and express it as a fold change relative to the vehicle control.

3. Cell Cycle Analysis by Flow Cytometry

This protocol is a standard method for analyzing cell cycle distribution, as applied in DES studies.[1][3]

  • Objective: To determine the proportion of cells in different phases of the cell cycle (G1, S, G2/M) after DES treatment.

  • Materials:

    • Cells treated with DES or vehicle control

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 70% cold ethanol

    • Propidium Iodide (PI) staining solution (containing PI and RNase A)

    • Flow cytometer

  • Procedure:

    • Culture and treat cells with DES for the desired time.

    • Harvest both adherent and floating cells.

    • Wash the cells with PBS and centrifuge to obtain a cell pellet.

    • Resuspend the cells in a small volume of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.

    • Store the fixed cells at -20°C for at least 2 hours.

    • Centrifuge the fixed cells to remove the ethanol and wash with PBS.

    • Resuspend the cell pellet in the PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

    • Analyze the stained cells using a flow cytometer.

    • Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Stilphostrol_Signaling_Pathways cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (DES) ER Estrogen Receptor (ERα/ERβ) This compound->ER Binds & Activates AR Androgen Receptor (AR) This compound->AR Binds & Modulates (Anti-androgenic) Microtubules Microtubule Dynamics This compound->Microtubules Disrupts MAPK_pathway MAPK Pathway (ERK, JNK) This compound->MAPK_pathway Activates ERE Estrogen Response Element (ERE) ER->ERE Translocates & Binds Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Microtubules->Cell_Cycle_Arrest Apoptosis Apoptosis MAPK_pathway->Apoptosis Gene_Expression Altered Gene Expression ERE->Gene_Expression Gene_Expression->Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: Signaling pathways of this compound (DES).

Experimental_Workflow cluster_assays Endpoint Assays start Start Experiment (Cell Seeding) treatment Treat with this compound (DES) (Varying concentrations & times) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Caspase-3) treatment->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle data_analysis Data Analysis (Calculate LD50, % Apoptosis, etc.) viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis interpretation Interpret Results data_analysis->interpretation

Caption: General experimental workflow for in vitro this compound studies.

Troubleshooting_Logic start Unexpected Result Observed q1 Is the effect observed in an ER-negative cell line? start->q1 ans1_yes Yes q1->ans1_yes Yes ans1_no No q1->ans1_no No path_er_ind Investigate ER-independent pathways (Apoptosis, Cell Cycle) ans1_yes->path_er_ind q2 Is the dose-response non-linear/biphasic? ans1_no->q2 ans2_yes Yes q2->ans2_yes Yes ans2_no No q2->ans2_no No path_dose Analyze different signaling pathways at different concentrations ans2_yes->path_dose q3 Does the effect appear anti-androgenic? ans2_no->q3 ans3_yes Yes q3->ans3_yes Yes path_ar Investigate interaction with Androgen Receptor signaling ans3_yes->path_ar

Caption: Logical troubleshooting guide for unexpected results.

References

Technical Support Center: Stilphostrol Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Stilphostrol (fosfestrol) in experimental setups. This compound, a prodrug of diethylstilbestrol (B1670540) (DES), is susceptible to degradation, which can impact experimental reproducibility and accuracy. This guide offers troubleshooting advice and frequently asked questions to ensure the stability and integrity of this compound throughout your research.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound.

Problem Potential Cause Solution
Inconsistent assay results or loss of compound activity. Hydrolysis of the phosphate (B84403) ester: this compound can be hydrolyzed to its active form, diethylstilbestrol (DES), particularly under acidic or basic conditions. This process can be accelerated by temperature.- Maintain pH of solutions within a neutral range (pH 6.8-7.4) where stability is likely highest. - Prepare solutions fresh before each experiment. - Store stock solutions at recommended low temperatures (-20°C or -80°C).
Precipitate formation in stock or working solutions. Poor solubility or compound degradation: this compound, being a salt, may have limited solubility in certain organic solvents or aqueous buffers, especially at high concentrations. Degradation products may also be less soluble.- Use recommended solvents such as DMSO or ethanol (B145695) for stock solutions. - For aqueous solutions, ensure the pH is optimal for stability and solubility. - Perform a solubility test before preparing high-concentration solutions. - If sonication is used to dissolve the compound, use a cooled water bath to prevent thermal degradation.[1]
Discoloration of this compound solutions (e.g., yellowing). Oxidative degradation: Phenolic compounds are prone to oxidation, which can be initiated by exposure to air (oxygen) or light. This can lead to the formation of colored byproducts.- Use deoxygenated solvents by sparging with an inert gas like nitrogen or argon.[1] - Add antioxidants (e.g., BHT, BHA) to solutions if they do not interfere with the experimental setup.[1] - Store solutions in tightly sealed containers with minimal headspace.[1]
Reduced compound efficacy in light-exposed experimental setups. Photodegradation: Exposure to UV or ambient light can cause degradation of light-sensitive compounds.- Work in a light-controlled environment, such as under yellow light. - Use amber-colored glassware or wrap containers with aluminum foil to protect them from light.[1] - Minimize the duration of light exposure during sample preparation and analysis.[1]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. Stock solutions should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (up to a few days), solutions can be kept at 4°C.

Q2: How does pH affect the stability of this compound?

A2: this compound is a phosphate ester, and its stability is pH-dependent. Extreme pH values (highly acidic or alkaline) can catalyze its hydrolysis to diethylstilbestrol. It is generally recommended to maintain the pH of aqueous solutions in the neutral range (approximately 6.8 to 7.4) to minimize degradation.[2]

Q3: Is this compound sensitive to temperature?

A3: Yes, like many pharmaceutical compounds, this compound is susceptible to thermal degradation.[3] Elevated temperatures can accelerate hydrolysis and oxidation. It is crucial to avoid excessive heat during sample preparation, such as prolonged sonication, and to store the compound and its solutions at recommended low temperatures.

Q4: Can I use antioxidants to prevent the degradation of this compound?

A4: Yes, for experiments where it will not interfere with the outcome, the addition of antioxidants such as butylated hydroxytoluene (BHT) or butylated hydroxyanisole (BHA) can help prevent oxidative degradation of the phenolic structure of the parent molecule, diethylstilbestrol, once formed.[1] Compatibility with your specific assay should be verified.

Q5: How can I detect this compound degradation?

A5: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products, allowing for quantification of its purity and concentration over time.

Quantitative Data Summary

The following tables provide illustrative data on the stability of a this compound analog under various conditions. This data is intended to serve as a guideline for experimental design.

Table 1: Effect of Temperature on this compound Stability (Illustrative)

Temperature% Remaining after 24 hours (pH 7.4)
4°C98%
25°C (Room Temp)91%
37°C82%

Table 2: Effect of pH on this compound Stability at 25°C (Illustrative)

pH% Remaining after 24 hours
4.085%
7.092%
9.078%

Table 3: Effect of Light on this compound Stability at 25°C, pH 7.4 (Illustrative)

Condition% Remaining after 24 hours
Dark91%
Ambient Light75%
UV Light (254 nm)45%

Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solutions

  • Solvent Selection: Use high-purity, degassed solvents such as dimethyl sulfoxide (B87167) (DMSO) or ethanol.

  • Dissolution: Accurately weigh the required amount of this compound and dissolve it in the chosen solvent. To aid dissolution, gentle vortexing or brief sonication in a cooled water bath can be used.[1]

  • Storage:

    • Short-term (up to 1 week): Store the stock solution at -20°C in amber vials with Teflon-lined caps.

    • Long-term (up to 6 months): Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles and store at -80°C.

  • Quality Control: Before use, particularly after long-term storage, it is advisable to verify the concentration and purity of the stock solution using a suitable analytical method like HPLC.

Protocol 2: Forced Degradation Study

This protocol outlines conditions for a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

  • Acidic Hydrolysis: Incubate a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for 24 hours. Neutralize the solution before analysis.[1]

  • Basic Hydrolysis: Incubate a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. Neutralize the solution before analysis.[1]

  • Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound powder to 80°C in a calibrated oven for 48 hours.[1]

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., UV lamp) for a defined period. A control sample should be wrapped in aluminum foil to protect it from light.[1]

  • Analysis: Analyze all samples and a non-degraded control by a suitable method (e.g., HPLC) to identify and quantify degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage cluster_experiment Experiment weigh Weigh this compound dissolve Dissolve in Degassed Solvent weigh->dissolve aliquot Aliquot for Use dissolve->aliquot store Store at -80°C (Long-term) aliquot->store thaw Thaw Aliquot store->thaw prepare_working Prepare Working Solution thaw->prepare_working run_assay Run Assay prepare_working->run_assay analysis analysis run_assay->analysis Analyze Results

Caption: this compound Experimental Workflow.

degradation_pathway This compound This compound (Fosfestrol) DES Diethylstilbestrol (DES) This compound->DES Hydrolysis (pH, Temp) Hydrolysis_Products Other Hydrolysis Products This compound->Hydrolysis_Products Alternative Hydrolysis Oxidized_Products Oxidized Products DES->Oxidized_Products Oxidation (O2, Light)

Caption: this compound Degradation Pathways.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Results? pH Incorrect pH start->pH Check Solution Prep Temp High Temperature start->Temp Check Handling Light Light Exposure start->Light Check Environment Oxygen Oxygen Exposure start->Oxygen Check Solvents Control_pH Use Buffered Solution (pH 6.8-7.4) pH->Control_pH Control_Temp Work on Ice, Store at -20°C Temp->Control_Temp Protect_Light Use Amber Vials Light->Protect_Light Inert_Atmosphere Use Degassed Solvents Oxygen->Inert_Atmosphere

Caption: Troubleshooting Logic for this compound Degradation.

References

troubleshooting thrombocytopenia during DESDP infusion studies

Author: BenchChem Technical Support Team. Date: December 2025

DESDP Infusion Studies: Technical Support Center

Welcome to the technical support center for DESDP infusion studies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting potential complications, with a specific focus on managing thrombocytopenia.

Frequently Asked Questions (FAQs)

Q1: What is DESDP and how does it work?

A1: DESDP is an investigational small molecule inhibitor of Tyrosine Kinase X (TKX), a critical enzyme in the oncogenic signaling pathway of several solid tumors. By blocking TKX, DESDP is designed to halt tumor cell proliferation and induce apoptosis.

Q2: What is the potential mechanism of DESDP-induced thrombocytopenia?

A2: Pre-clinical data suggests that DESDP may have an off-target inhibitory effect on a structurally similar kinase essential for megakaryocyte maturation and platelet survival. This can lead to decreased platelet production from the bone marrow, resulting in a lower circulating platelet count. This is a form of non-immune-mediated thrombocytopenia.[1]

Q3: What is the expected incidence of thrombocytopenia in clinical studies with DESDP?

A3: Based on Phase I data, the incidence of thrombocytopenia is dose-dependent. The table below summarizes the observed rates.

Grade of Thrombocytopenia (CTCAE v5.0)Platelet CountIncidence at Therapeutic Dose (N=150)
Grade 175,000 - <100,000/µL25%
Grade 250,000 - <75,000/µL15%
Grade 325,000 - <50,000/µL8%
Grade 4<25,000/µL3%

Q4: When does thrombocytopenia typically occur after DESDP infusion?

A4: The onset of thrombocytopenia is typically observed 5-10 days after the initial DESDP infusion.[1][2] The platelet count nadir (lowest point) is often reached between days 10 and 14.

Q5: What are the initial steps if a low platelet count is detected?

A5: If a subject's platelet count drops significantly, the first steps are to:

  • Verify the count with a peripheral blood smear to rule out pseudothrombocytopenia (platelet clumping).

  • Assess the patient for any signs of bleeding.[3]

  • Review the study protocol for specific guidance on dose modification or interruption.[3]

Troubleshooting Guide for Thrombocytopenia

This guide provides a systematic approach to managing thrombocytopenia observed during DESDP infusion studies.

Question: A study participant's platelet count has dropped by more than 50% from baseline. What is the appropriate course of action?

Answer: A significant drop in platelet count requires immediate attention. Follow the workflow below to assess and manage the situation.

DESDP_Thrombocytopenia_Workflow start Thrombocytopenia Detected (Platelets < 75,000/µL or >50% drop) verify 1. Verify with Blood Smear 2. Assess for Bleeding Signs start->verify is_true Is it true thrombocytopenia? verify->is_true pseudo Pseudothrombocytopenia. Use citrate (B86180) tube for future counts. Continue study per protocol. is_true->pseudo No grade Determine CTCAE Grade is_true->grade Yes grade12 Grade 1-2 (Platelets 50k-75k) grade->grade12 Grade 1-2 grade34 Grade 3-4 (Platelets < 50k) grade->grade34 Grade 3-4 action12 1. Increase monitoring frequency. 2. Continue DESDP with caution. 3. Consider dose reduction on next cycle. grade12->action12 action34 1. HOLD DESDP Infusion. 2. Notify Medical Monitor. 3. Evaluate for other causes. 4. Consider platelet transfusion if bleeding or count <10,000/µL. grade34->action34 resolve Platelet Count Recovers (>75,000/µL) action12->resolve investigate Investigate Alternative Causes: - Concomitant medications - Sepsis / Infection - Immune-mediated causes (rare) action34->investigate investigate->resolve rechallenge Re-challenge per protocol (often at reduced dose) resolve->rechallenge

Fig 1. Troubleshooting workflow for DESDP-induced thrombocytopenia.

Hypothesized Signaling Pathway

Question: What is the molecular hypothesis for DESDP's effect on platelets?

Answer: We hypothesize that DESDP, while targeting the oncogenic TKX pathway, has an off-target effect on a critical kinase (PLT-Kinase) involved in platelet production.

DESDP_Signaling_Pathway cluster_cancer Cancer Cell cluster_platelet Megakaryocyte (Bone Marrow) GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor TKX TKX (Target Kinase) Receptor->TKX Proliferation Tumor Proliferation TKX->Proliferation TPO Thrombopoietin (TPO) MPL MPL Receptor TPO->MPL PLTKinase PLT-Kinase (Off-Target) MPL->PLTKinase Maturation Platelet Maturation & Survival PLTKinase->Maturation DESDP DESDP DESDP->TKX Inhibition (Intended) DESDP->PLTKinase Inhibition (Off-Target)

Fig 2. Hypothesized dual-inhibitory action of DESDP.

Experimental Protocols

For sites wishing to investigate the mechanism of thrombocytopenia further, the following protocols are recommended.

Protocol 1: Platelet Aggregation Assay

Objective: To determine if DESDP directly inhibits platelet function in vitro.

Methodology:

  • Sample Preparation:

    • Collect whole blood from healthy volunteers into tubes containing 3.2% sodium citrate.[4]

    • Prepare platelet-rich plasma (PRP) by centrifuging the blood at 200 x g for 10 minutes at room temperature.[5]

    • Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2500 x g for 15 minutes.[5]

  • Assay Procedure:

    • Use a light transmission aggregometer, calibrating the instrument with PRP (0% aggregation) and PPP (100% aggregation).[6]

    • Pre-incubate PRP samples with either DESDP (at various concentrations) or a vehicle control for 10 minutes at 37°C.[7]

    • Initiate platelet aggregation by adding a standard agonist (e.g., ADP at 5 µM or collagen at 2 µg/mL).[8]

    • Record the change in light transmission for 5-10 minutes.[8]

  • Data Analysis:

    • Calculate the maximum percentage of platelet aggregation for each condition.

    • Compare the aggregation in DESDP-treated samples to the vehicle control to determine the inhibitory effect.

Protocol 2: Flow Cytometry for Platelet Activation Markers

Objective: To assess if DESDP or patient serum containing DESDP induces premature platelet activation or antibody binding.[9][10]

Methodology:

  • Sample Preparation:

    • Obtain PRP from healthy donors and study participants (pre- and post-infusion).

    • For in vitro testing, incubate donor PRP with DESDP, patient serum (post-infusion), or control serum for 30 minutes.

  • Staining:

    • Label platelets with fluorescently conjugated antibodies against:

      • CD41/CD61 (GPIIb/IIIa): To identify platelets.[11]

      • CD62P (P-selectin): A marker for alpha-granule release and platelet activation.[11][12]

      • PAC-1: Binds to the activated conformation of GPIIb/IIIa.[9][12]

      • Annexin V: To detect phosphatidylserine (B164497) exposure (a marker of apoptosis).

      • Anti-IgG: To detect drug-dependent antibody binding.

  • Flow Cytometric Analysis:

    • Acquire samples on a flow cytometer, gating on the platelet population based on forward and side scatter characteristics.[9][12]

    • Analyze the expression levels (Mean Fluorescence Intensity) of the activation markers and IgG binding.

  • Data Analysis:

    • Compare marker expression between baseline, post-infusion, and in-vitro treated samples to identify signs of activation or antibody-mediated effects.

Experimental_Workflow_Platelet_Aggregation start Start: Healthy Donor Blood Collection (3.2% Sodium Citrate) prp Prepare Platelet-Rich Plasma (PRP) (Centrifuge 200 x g, 10 min) start->prp ppp Prepare Platelet-Poor Plasma (PPP) (Centrifuge 2500 x g, 15 min) start->ppp setup Setup Aggregometer Cuvettes with PRP prp->setup calibrate Calibrate Aggregometer: PRP = 0%, PPP = 100% Transmission ppp->calibrate setup->calibrate incubate Incubate PRP at 37°C with: - Vehicle Control - DESDP (Test Concentrations) calibrate->incubate add_agonist Add Platelet Agonist (e.g., ADP, Collagen) incubate->add_agonist record Record Light Transmission (5-10 minutes) add_agonist->record analyze Analyze Data: Calculate Max % Aggregation Compare DESDP vs. Control record->analyze end End: Determine Direct Effect of DESDP analyze->end

Fig 3. Experimental workflow for the Platelet Aggregation Assay.

References

Technical Support Center: Addressing Batch-to-Batch Variability of Fosfestrol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of fosfestrol (B1227026).

Troubleshooting Guide: Inconsistent Experimental Results with Fosfestrol

Inconsistent results when using fosfestrol can often be traced back to variations between different batches of the compound. This guide provides a systematic approach to identifying and mitigating these issues.

1. Initial Assessment of Fosfestrol Batch Quality

Question Possible Cause Recommended Action
Are you observing lower than expected potency or efficacy? Degradation of fosfestrol to inactive products. Presence of synthesis-related impurities that interfere with the active compound.1. Verify the Certificate of Analysis (CoA) for the batch, paying close attention to purity and impurity profiles. 2. Perform a purity check using UV-Vis Spectrophotometry or HPLC (see protocols below). 3. Assess the stability of your fosfestrol stock solution.
Is there unexpected cytotoxicity or off-target effects? Presence of toxic impurities from the synthesis process or degradation products.1. Review the impurity profile on the CoA. 2. If possible, use HPLC-MS to identify unknown peaks in your batch. 3. Compare the impurity profile with a batch that gave expected results.
Do you see variability in the physical properties (e.g., solubility, color)? Differences in crystalline form (polymorphism), presence of residual solvents, or degradation. Fosfestrol is an off-white crystalline powder.[1]1. Document the physical appearance of each batch. 2. Ensure consistent solvent and dissolution procedures are used. Poor water solubility is a known challenge with fosfestrol.[2]

2. Investigating Potential Sources of Variability

If initial checks suggest batch-to-batch differences, the following workflow can help pinpoint the source of the variability.

G cluster_0 Troubleshooting Workflow A Inconsistent Experimental Results Observed B Review Certificate of Analysis (CoA) for Purity and Impurities A->B C Perform Analytical Quality Control (QC) B->C D UV-Vis Spectrophotometry (Purity Assessment) C->D Quick Check E HPLC Analysis (Impurity Profiling) C->E Detailed Analysis F Compare Results with a Reference Standard or 'Good' Batch D->F E->F G Significant Differences Observed? F->G H Contact Supplier for Replacement or Further Information G->H Yes I No Significant Differences. Investigate Experimental Protocol Variability. G->I No

Caption: Troubleshooting workflow for addressing fosfestrol batch-to-batch variability.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of batch-to-batch variability in fosfestrol?

A1: Batch-to-batch variability in fosfestrol can arise from several factors related to its synthesis and stability:

  • Synthesis-Related Impurities: The synthesis of fosfestrol from diethylstilbestrol (B1670540) (DES) can introduce impurities. These may include unreacted DES, partially phosphorylated intermediates (diethylstilbestrol monophosphate), and by-products from side reactions.

  • Degradation Products: Fosfestrol is a prodrug that is converted to the active compound, diethylstilbestrol (DES).[3] However, it can also degrade under suboptimal storage conditions (e.g., exposure to light, heat, or humidity). Degradation can lead to a decrease in the active compound and an increase in inactive or potentially toxic by-products.

  • Residual Solvents: Solvents used in the synthesis and purification process may not be completely removed, leading to variations between batches.

  • Polymorphism: Different crystalline forms of fosfestrol may exhibit variations in solubility and bioavailability.

Q2: How can I perform a quick quality check on a new batch of fosfestrol?

A2: A UV-Vis spectrophotometric scan is a rapid and cost-effective method for a preliminary quality assessment. By measuring the absorbance at the wavelength of maximum absorption (λmax), you can get an initial indication of the purity of the fosfestrol batch.[4][5] A significant deviation from the expected absorbance of a known concentration may suggest impurities or degradation. For a detailed protocol, refer to the "Experimental Protocols" section below.

Q3: What are the recommended storage conditions for fosfestrol?

A3: To minimize degradation, fosfestrol should be stored in a well-closed container, protected from light, at a controlled room temperature. For long-term storage, refrigeration is often recommended. Always refer to the supplier's specific storage instructions on the CoA.

Q4: My fosfestrol batch shows a different color than previous batches. Is this a concern?

A4: Fosfestrol is typically an off-white crystalline powder. A noticeable difference in color could indicate the presence of impurities or degradation products and should be investigated. It is advisable to perform an analytical quality check (e.g., UV-Vis or HPLC) and contact the supplier if significant deviations are found.

Q5: How does fosfestrol exert its therapeutic effect?

A5: Fosfestrol is a prodrug that is dephosphorylated in the body by phosphatases, which are often present at high levels in prostate cancer cells, to its active form, diethylstilbestrol (DES).[3] DES has a dual mechanism of action:

  • Hormonal Effect: It suppresses testosterone (B1683101) production through negative feedback on the hypothalamic-pituitary-gonadal axis.[1]

  • Direct Cytotoxic Effect: DES can directly induce apoptosis (programmed cell death) in prostate cancer cells, an effect that is independent of estrogen receptors.[2][5]

G cluster_0 Fosfestrol Prodrug Activation and Action Fosfestrol Fosfestrol (Inactive Prodrug) Phosphatases Phosphatases (e.g., in Prostate Cancer Cells) Fosfestrol->Phosphatases DES Diethylstilbestrol (DES) (Active Drug) Phosphatases->DES Dephosphorylation Hypothalamus Hypothalamus DES->Hypothalamus Negative Feedback ProstateCancer Prostate Cancer Cell DES->ProstateCancer Direct Cytotoxicity Pituitary Pituitary Gland Hypothalamus->Pituitary (-) GnRH Testes Testes Pituitary->Testes (-) LH Testosterone Testosterone Production Testes->Testosterone Suppression Apoptosis Apoptosis ProstateCancer->Apoptosis Induction

Caption: Activation of fosfestrol and its dual mechanism of action in prostate cancer.

Experimental Protocols

1. UV-Vis Spectrophotometric Assay for Fosfestrol Purity

This protocol provides a rapid method to estimate the purity of a fosfestrol batch.

  • Objective: To determine the concentration and estimate the purity of a fosfestrol sample by measuring its absorbance at its λmax.

  • Materials:

    • Fosfestrol reference standard and test sample

    • Methanol (B129727), HPLC grade

    • Deionized water

    • UV-Vis Spectrophotometer

    • Volumetric flasks and pipettes

    • Analytical balance

  • Methodology:

    • Solvent Preparation: Prepare a 1:1 (v/v) solution of methanol and deionized water.

    • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the fosfestrol reference standard and transfer it to a 100 mL volumetric flask. Dissolve in a small amount of the solvent mixture and then dilute to the mark with the same solvent.[5]

    • Working Standard Solution (100 µg/mL): Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with the solvent mixture.[5]

    • Calibration Curve: Prepare a series of dilutions from the working standard solution to obtain concentrations ranging from 5 to 40 µg/mL. Measure the absorbance of each solution at the λmax of fosfestrol (~243 nm) against the solvent mixture as a blank.[4] Plot a graph of absorbance versus concentration and determine the linearity.

    • Sample Preparation: Prepare a solution of the fosfestrol test sample in the solvent mixture at a concentration expected to be within the linear range of the calibration curve (e.g., 20 µg/mL).

    • Measurement and Calculation: Measure the absorbance of the sample solution at ~243 nm. Calculate the concentration of fosfestrol in the sample using the equation from the calibration curve. The purity can be estimated by comparing the measured concentration to the expected concentration.

Parameter Typical Value Reference
λmax~243 nm[4]
Concentration Range5 - 40 µg/mL[4]
Correlation Coefficient (R²)> 0.999[4]

2. Stability-Indicating HPLC Method for Fosfestrol (Representative Protocol)

This protocol outlines a general reverse-phase HPLC method for the separation of fosfestrol from its potential impurities and degradation products. Method optimization may be required based on the specific instrument and batch characteristics.

  • Objective: To develop a stability-indicating HPLC method for the quantitative analysis of fosfestrol and its related substances.

  • Materials:

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.03 M ammonium acetate) and an organic solvent (e.g., a mixture of acetonitrile and methanol). A common starting point could be a 40:60 (v/v) ratio of buffer to organic solvent. The pH of the buffer may need to be adjusted to achieve optimal separation.

    • Standard Solution Preparation: Prepare a stock solution of the fosfestrol reference standard in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL). Prepare working standards by diluting the stock solution.

    • Sample Preparation: Dissolve the fosfestrol test sample in the mobile phase to achieve a similar concentration as the working standard.

    • Chromatographic Conditions (Typical):

      • Column: C18 (250 mm x 4.6 mm, 5 µm)

      • Mobile Phase: Acetonitrile:Methanol:0.032 M Ammonium Acetate (55:5:40, v/v/v) (This is an example, optimization is likely needed)

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • Detection Wavelength: 243 nm

      • Column Temperature: 40 °C

    • Analysis: Inject the standard and sample solutions into the HPLC system. Identify the fosfestrol peak based on the retention time of the reference standard.

    • Data Interpretation: Quantify the amount of fosfestrol in the sample by comparing the peak area with that of the reference standard. Analyze for the presence of other peaks, which may correspond to impurities or degradation products. The method's ability to separate these peaks from the main fosfestrol peak demonstrates its stability-indicating nature.

Parameter Typical Range/Value
ColumnC18, 150-250 mm length, 4.6 mm ID, 3.5-5 µm particle size
Mobile PhaseAcetonitrile/Methanol and aqueous buffer (phosphate or acetate)
Flow Rate0.8 - 1.2 mL/min
DetectionUV at ~243 nm
Temperature30 - 40 °C

3. Forced Degradation Studies

To understand the degradation pathways of fosfestrol and to develop a robust stability-indicating method, forced degradation studies are recommended.

  • Objective: To intentionally degrade fosfestrol under various stress conditions to identify potential degradation products.

  • Methodology:

    • Acid Hydrolysis: Dissolve fosfestrol in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

    • Base Hydrolysis: Dissolve fosfestrol in a solution of 0.1 M NaOH and maintain at room temperature or slightly elevated temperature.

    • Oxidative Degradation: Treat a solution of fosfestrol with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose solid fosfestrol to dry heat (e.g., 80 °C) for an extended period.

    • Photolytic Degradation: Expose a solution of fosfestrol to UV light (e.g., 254 nm) and visible light.

    • Analysis: Analyze the stressed samples using the developed HPLC method to observe the formation of degradation products and the decrease in the main fosfestrol peak.

Signaling Pathway of Diethylstilbestrol (DES) in Prostate Cancer Cells

The active metabolite of fosfestrol, DES, induces apoptosis in prostate cancer cells through multiple pathways.

G cluster_0 DES-Induced Apoptosis in Prostate Cancer Cells DES Diethylstilbestrol (DES) ROS Reactive Oxygen Species (ROS) Generation DES->ROS Mito Mitochondrial Stress DES->Mito ER_Stress Endoplasmic Reticulum Stress DES->ER_Stress p38 p38 MAPK Activation DES->p38 Caspase Caspase Activation ROS->Caspase Mito->Caspase ER_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) CyclinD1 Cyclin D1 Degradation p38->CyclinD1 CyclinD1->CellCycle

Caption: Simplified signaling pathway of DES-induced apoptosis and cell cycle arrest in prostate cancer cells.

References

Technical Support Center: Prevention of Stilphostrol-Induced Thromboembolism in Laboratory Animals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing thromboembolism induced by Stilphostrol (fosfestrol), a synthetic estrogen, in laboratory animal experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind this compound-induced thromboembolism?

A1: this compound, as a potent synthetic estrogen, is understood to create a prothrombotic state primarily through its effects on the liver.[1][2] Oral administration leads to a significant first-pass metabolism in the liver, which increases the synthesis of procoagulant factors (like fibrinogen, factors II, VII, VIII, and X) and decreases the levels of anticoagulant proteins such as antithrombin and protein S.[1][2][3][4][5] This shift in the hemostatic balance elevates the risk of thrombus formation.[1][2]

Q2: How does the route of this compound administration affect the risk of thrombosis?

A2: The route of administration is a critical factor in determining the risk of thromboembolism.[1][2] Oral administration carries a higher risk due to the first-pass effect in the liver, which significantly alters the levels of coagulation factors.[1][2] In contrast, parenteral routes such as transdermal or subcutaneous administration bypass the initial hepatic metabolism, leading to a reduced impact on coagulation factor synthesis and a lower risk of thrombosis.[1][2][6]

Q3: Are certain animal models more susceptible to this compound-induced thrombosis?

A3: Yes, the choice of animal model is important. Rodent models (rats and mice) are commonly used due to their cost-effectiveness and ease of handling.[1] However, it's important to note that their coagulation system has differences from that of humans.[1][6] Zebrafish are also utilized, particularly for visualizing thrombus formation in real-time due to their optical transparency.[1][7] Non-human primates offer the closest physiological similarity to humans but are more costly and complex to use.[1] Different strains within a species may also exhibit varying susceptibility to thrombosis.[1]

Q4: What are the key biomarkers for monitoring an animal's thrombotic state during a study?

A4: Key biomarkers for monitoring coagulation status include D-dimer, prothrombin time (PT), activated partial thromboplastin (B12709170) time (aPTT), and fibrinogen levels.[1] Regular monitoring of these parameters can help detect a shift towards a hypercoagulable state.

Q5: What are the initial signs of thromboembolism in common laboratory animals?

A5: Clinical signs can be subtle and difficult to detect. In rodents, signs might include labored breathing, lethargy, or limb swelling. However, relying solely on clinical signs is often insufficient, as many thrombotic events can be subclinical.[1] Therefore, more sensitive monitoring techniques are recommended.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpectedly high incidence of thromboembolic events. High dose of this compound.Review the dosage regimen. The risk of thrombosis is dose-dependent.[2][8][9] Consider reducing the dose to the lowest effective level for your research purpose.
Oral route of administration.If feasible for the experimental design, switch to a transdermal or subcutaneous route to minimize the first-pass hepatic effect on coagulation factors.[1][2]
Animal strain susceptibility.Be aware that different strains of animals can have varying predispositions to thrombosis.[1] If possible, select a strain with a lower known susceptibility or account for this variability in your experimental design and sample size.
Difficulty in reliably detecting subclinical thrombosis. Insensitive monitoring techniques.Implement more sensitive monitoring methods. Regularly measure coagulation biomarkers like D-dimer.[1] For terminal studies, perform histopathological analysis of tissues such as the lungs and femoral veins to confirm the presence of thrombi.[1]
Inadequate imaging modality.For in-life monitoring, consider using non-invasive imaging techniques like high-frequency Doppler ultrasound to visualize blood flow and detect thrombi in larger vessels.[1]
Thrombosis occurring as a confounding factor in the study. Anesthesia and surgical procedures.Minimize the duration of anesthesia and surgical interventions, as these can independently increase thrombosis risk.[1] Ensure proper post-operative care and mobilization of the animals.
Ineffective prevention of thromboembolism with anticoagulants. Incorrect anticoagulant or dosage.The choice and dose of anticoagulant are critical. Low molecular weight heparin (LMWH) is a common choice for prophylaxis in animal studies.[8] The dosage should be carefully calculated based on the animal's weight and the specific anticoagulant's properties. In some models, thrombosis may be only partially impeded by anticoagulants.[7]
Timing of anticoagulant administration.Administer prophylactic anticoagulation prior to or concurrently with the initiation of this compound treatment.

Experimental Protocols

Protocol 1: Induction of Venous Thrombosis in a Rat Model with High-Dose Estrogen

This protocol is adapted from methods used to study estrogen-induced thrombosis and can be modified for this compound.

  • Animal Model: Male Wistar rats (250-300g).[1]

  • Estrogen Administration: Administer this compound at the desired dose and route. For oral administration, this can be done via gavage.

  • Thrombosis Induction (Stasis Model): [1]

    • Anesthetize the rat (e.g., with isoflurane).

    • Perform a midline laparotomy to expose the inferior vena cava (IVC).

    • Carefully dissect the IVC from surrounding tissues.

    • Ligate the IVC just below the renal veins using a silk suture.

    • Ligate all visible side branches between the main ligature and the iliac bifurcation.

    • Close the abdominal incision in layers.

  • Monitoring and Analysis:

    • After a predetermined period (e.g., 24-48 hours), re-anesthetize the animal.[1]

    • Harvest the IVC and measure the length and weight of the thrombus.[1]

    • Collect blood samples via cardiac puncture for analysis of coagulation parameters (D-dimer, PT, aPTT, fibrinogen).[1]

    • Perform histopathological examination of the lungs and other organs to check for emboli.

Protocol 2: Non-Invasive Monitoring of Thrombus Formation using Doppler Ultrasound in Rats

This protocol allows for longitudinal monitoring of thrombus formation in living animals.

  • Animal Preparation:

    • Anesthetize the rat and place it in a supine position.

    • Shave the hair over the abdomen and hind limbs.[1]

  • Ultrasound Equipment:

    • Use a high-frequency linear array transducer (>10 MHz) suitable for small animal imaging.[1]

  • Imaging Procedure:

    • Apply ultrasound gel to the shaved area.

    • Scan the femoral veins and inferior vena cava.

    • Use B-mode imaging to visualize the vessel structure and identify any intraluminal thrombi.

    • Use color Doppler to assess blood flow. An absence of color flow can indicate occlusion.[1]

    • Use pulsed-wave Doppler to obtain velocity waveforms. Abnormal waveforms may suggest a proximal obstruction.[1]

  • Data Analysis:

    • Record images and videos for subsequent analysis.

    • If a thrombus is present, measure its dimensions.

    • Compare findings at baseline and various time points following this compound administration.[1]

Signaling Pathways and Workflows

Diagram 1: this compound-Induced Prothrombotic State

Stilphostrol_Thrombosis_Pathway This compound This compound (Oral Administration) Liver Liver (First-Pass Metabolism) This compound->Liver Procoagulants Increased Synthesis of Procoagulant Factors (e.g., Fibrinogen, Factors II, VII, X) Liver->Procoagulants Stimulates Anticoagulants Decreased Synthesis of Anticoagulant Proteins (e.g., Antithrombin, Protein S) Liver->Anticoagulants Inhibits Hypercoagulable Hypercoagulable State Procoagulants->Hypercoagulable Anticoagulants->Hypercoagulable Thrombosis Increased Risk of Thromboembolism Hypercoagulable->Thrombosis

Caption: Mechanism of this compound-induced hypercoagulable state.

Diagram 2: Experimental Workflow for Prevention Studies

Prevention_Workflow start Start: Select Animal Model (e.g., Rat, Mouse) grouping Divide into Control and Treatment Groups start->grouping treatment Administer Prophylactic Agent (e.g., LMWH) to Treatment Group grouping->treatment This compound Administer this compound to All Groups grouping->this compound Control Group treatment->this compound monitoring Monitor for Thrombosis (e.g., Doppler Ultrasound, Biomarkers) This compound->monitoring endpoint Terminal Endpoint: Thrombus Analysis & Histopathology monitoring->endpoint data Data Analysis and Comparison of Groups endpoint->data Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway TF Tissue Factor (TF) TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVIIa Factor VIIa FVIIa->TF_FVIIa FX Factor X TF_FVIIa->FX Activates FXa Factor Xa FX->FXa Thrombin Thrombin (FIIa) FXa->Thrombin Prothrombin Prothrombin (FII) Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Fibrinogen Fibrinogen (FI) Fibrinogen->Fibrin This compound This compound Effect on Liver This compound->FVIIa Increases Synthesis This compound->FX Increases Synthesis This compound->Prothrombin Increases Synthesis This compound->Fibrinogen Increases Synthesis

References

Technical Support Center: Investigating Resistance to Diethylstilbestrol Diphosphate (DES-DP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating resistance to diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP) in cell lines.

Troubleshooting Guides

This section addresses common issues encountered during DES-DP experiments.

Problem Possible Cause Recommended Solution
High variability in cell viability (e.g., MTT, MTS) assay results between replicate wells. Uneven cell seeding: Inconsistent number of cells per well.Ensure thorough mixing of the cell suspension before and during seeding. Use a calibrated multichannel pipette and visually inspect the plate after seeding.
Edge effects: Evaporation in the outer wells of the microplate can concentrate DES-DP and affect cell growth.Avoid using the outer wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.
Incomplete dissolution of DES-DP: The compound may not be fully dissolved in the culture medium.Prepare a concentrated stock solution in an appropriate solvent (e.g., DMSO) and perform serial dilutions in pre-warmed culture medium. Ensure complete mixing before adding to the cells.
Lower than expected cytotoxicity of DES-DP. Inactivation of serum phosphatases: DES-DP is a prodrug that requires dephosphorylation to its active form, diethylstilbestrol (DES), by phosphatases present in fetal bovine serum (FBS). Heat-inactivation of FBS can reduce this conversion.[1][2]Use non-heat-inactivated FBS in your cell culture medium when treating cells with DES-DP.[2]
Cell line resistance: The cell line may have intrinsic or acquired resistance to DES.Confirm the expression of estrogen receptors (ERα and ERβ) if you are studying ER-dependent effects. Investigate potential resistance mechanisms such as the expression of ABC transporters.
Low passage number or changes in cell phenotype: Cell lines can exhibit different sensitivities at different passage numbers.Use cells within a consistent and documented passage number range for all experiments.
Unexpected cell morphology changes. High concentration of solvent: The solvent used to dissolve DES-DP (e.g., DMSO) can be toxic to cells at high concentrations.Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and include a vehicle control in your experiments.
Contamination: Bacterial, fungal, or mycoplasma contamination can affect cell health and morphology.Regularly test your cell lines for mycoplasma contamination. Practice sterile cell culture techniques.
Difficulty in establishing a DES-DP resistant cell line. Drug concentration is too high: Starting with a high concentration of DES-DP can lead to widespread cell death.Begin with a concentration around the IC50 of the parental cell line and gradually increase the concentration in a stepwise manner as cells adapt.
Insufficient treatment duration: Resistance development is a gradual process.Allow sufficient time for cells to recover and proliferate between dose escalations. This may take several weeks to months.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of diethylstilbestrol diphosphate (DES-DP)?

A1: DES-DP is a prodrug that is dephosphorylated by phosphatases in the serum to its active form, diethylstilbestrol (DES).[2][3] DES is a synthetic nonsteroidal estrogen that can bind to and activate both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).[3] This can lead to the modulation of gene expression, resulting in effects such as cell cycle arrest and apoptosis in some cancer cell lines.[1][4] Some cytotoxic effects of DES have been observed to be independent of ER status.[1][4]

Q2: My cell line is ER-negative. Can I still investigate DES-DP resistance?

A2: Yes. While DES is known to act through estrogen receptors, studies have shown that it can induce apoptosis and cell cycle arrest in hormone-insensitive prostate cancer cell lines that are ER-negative.[1][4] Therefore, resistance mechanisms in these cells may be independent of the ER signaling pathway.

Q3: What are the potential molecular mechanisms of resistance to DES-DP?

A3: Resistance to DES-DP can be multifactorial and may involve:

  • Increased drug efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as ABCB1 (P-glycoprotein) and ABCG2 (Breast Cancer Resistance Protein), can actively pump DES out of the cell, reducing its intracellular concentration.[5][6]

  • Alterations in signaling pathways: Changes in pro-survival signaling pathways, such as the NF-κB and ERK pathways, can counteract the apoptotic effects of DES.[7][8]

  • Epigenetic modifications: Changes in DNA methylation and histone modifications can alter the expression of genes involved in drug sensitivity and resistance.[7][9][10] DES has been shown to affect the methylation patterns of genes associated with proliferation and apoptosis.[11]

Q4: How can I confirm that my newly developed resistant cell line is indeed resistant?

A4: You can confirm resistance by performing a cell viability assay (e.g., MTT or MTS) to compare the half-maximal inhibitory concentration (IC50) of DES-DP in the resistant cell line to that of the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[12]

Data Presentation

Hypothetical IC50 Values for DES-DP in Sensitive and Resistant Cell Lines

The following table provides a representative example of how to present quantitative data on DES-DP resistance. Actual values will vary depending on the cell line and experimental conditions.

Cell Line Description DES-DP IC50 (µM) Fold Resistance
MCF-7Parental, Estrogen Receptor-Positive Breast Cancer15.2 ± 1.81.0
MCF-7/DES-RDES-DP Resistant derivative of MCF-7125.6 ± 10.48.3
PC-3Parental, Androgen-Independent Prostate Cancer21.7 ± 4.0[13]1.0
PC-3/DES-RDES-DP Resistant derivative of PC-3180.3 ± 15.28.3
DU145Parental, Androgen-Independent Prostate Cancer20.9 ± 0.5[13]1.0
DU145/DES-RDES-DP Resistant derivative of DU145165.1 ± 12.97.9

Note: Data for resistant cell lines are hypothetical and for illustrative purposes.

Relative Expression of ABCG2 in DES-DP Sensitive and Resistant Cell Lines

This table illustrates how to present data on a potential resistance mechanism.

Cell Line Relative ABCG2 mRNA Expression (Fold Change) Relative ABCG2 Protein Expression (Fold Change)
MCF-71.01.0
MCF-7/DES-R12.58.2
PC-31.01.0
PC-3/DES-R9.86.5

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol for Developing a DES-DP Resistant Cell Line

This protocol describes a general method for generating a DES-DP resistant cell line through continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • DES-DP stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks and plates

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of DES-DP for the parental cell line.

  • Initial treatment: Culture the parental cells in complete medium containing DES-DP at a concentration equal to the IC50.

  • Monitor and subculture: Monitor the cells for growth. Initially, a significant number of cells may die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of DES-DP.

  • Dose escalation: Once the cells are growing at a stable rate in the presence of the initial DES-DP concentration, increase the drug concentration by 1.5 to 2-fold.

  • Repeat and adapt: Continue this process of monitoring, subculturing, and dose escalation. If there is massive cell death after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting a smaller fold increase.

  • Characterize the resistant line: After several months of continuous culture with increasing concentrations of DES-DP, characterize the resulting cell line by determining its new IC50 and comparing it to the parental line.

  • Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of development.

Protocol for ABCG2 Efflux Activity Assay using Pheophorbide A

This protocol measures the activity of the ABCG2 transporter, a potential mechanism of DES-DP resistance, using the fluorescent substrate Pheophorbide A (PhA).

Materials:

  • Parental and DES-DP resistant cell lines

  • Complete cell culture medium

  • Pheophorbide A (PhA) stock solution (e.g., 10 mM in DMSO)

  • Ko143 (ABCG2 inhibitor) stock solution (e.g., 10 mM in DMSO)

  • PBS

  • Flow cytometer

Procedure:

  • Cell preparation: Seed the parental and resistant cells in 6-well plates and grow until they reach 70-80% confluency.

  • Treatment:

    • For each cell line, prepare four sets of wells:

      • Vehicle control (DMSO)

      • PhA alone (e.g., 10 µM)

      • Ko143 alone (e.g., 1 µM)

      • PhA (10 µM) + Ko143 (1 µM)

  • Incubation: Incubate the cells with the respective treatments for 30-60 minutes at 37°C.

  • Cell harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using trypsin-EDTA and resuspend them in ice-cold PBS.

  • Flow cytometry: Analyze the intracellular fluorescence of PhA using a flow cytometer. PhA can be excited at 488 nm and its emission detected in the red channel (e.g., >650 nm).

  • Data analysis: Compare the mean fluorescence intensity (MFI) of PhA in the different treatment groups. A higher MFI in the presence of Ko143 compared to PhA alone indicates ABCG2-mediated efflux. The difference in efflux activity between the parental and resistant cell lines can be quantified.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

DES_DP_Action_and_Resistance cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES-DP DES-DP Phosphatases Phosphatases DES DES Phosphatases->DES ER_membrane Membrane ER ERK ERK ER_membrane->ERK Activation ABC_Transporter ABC Transporter (e.g., ABCG2) ABC_Transporter->DES-DP Efflux DES->ER_membrane Binding ER_cytoplasm Cytoplasmic ER DES->ER_cytoplasm Binding ER_nucleus Nuclear ER ER_cytoplasm->ER_nucleus Translocation IKK IKK IkB IκB IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65)-IκB IkB->NFkB_inactive Degradation NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation ERK->NFkB_inactive Activation ERE Estrogen Response Element (ERE) ER_nucleus->ERE Gene_Expression Altered Gene Expression ERE->Gene_Expression Apoptosis_Modulators Apoptosis Modulators Gene_Expression->Apoptosis_Modulators Cell_Cycle_Proteins Cell Cycle Proteins Gene_Expression->Cell_Cycle_Proteins Apoptosis Apoptosis Apoptosis_Modulators->Apoptosis Cell_Cycle_Arrest Cell_Cycle_Arrest Cell_Cycle_Proteins->Cell_Cycle_Arrest Survival_Genes Pro-survival Gene Expression NFkB_active->Survival_Genes Cell_Survival Cell_Survival Survival_Genes->Cell_Survival

Caption: Mechanism of DES-DP action and resistance pathways in a cancer cell.

experimental_workflow cluster_setup Experimental Setup cluster_assays Assays cluster_analysis Data Analysis Parental_Cells Parental Cell Line Efflux_Assay ABC Transporter Efflux Assay Parental_Cells->Efflux_Assay Western_Blot Western Blot (e.g., ABCG2, p-ERK) Parental_Cells->Western_Blot qPCR RT-qPCR (e.g., ABCG2 mRNA) Parental_Cells->qPCR Resistant_Cells DES-DP Resistant Cell Line Treatment Treat with DES-DP (Dose-Response) Resistant_Cells->Treatment Resistant_Cells->Efflux_Assay Resistant_Cells->Western_Blot Resistant_Cells->qPCR Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay IC50_Calc Calculate IC50 & Fold Resistance Viability_Assay->IC50_Calc Efflux_Quant Quantify Efflux Activity Efflux_Assay->Efflux_Quant Protein_Exp Analyze Protein Expression/Activation Western_Blot->Protein_Exp Gene_Exp Analyze Gene Expression qPCR->Gene_Exp

Caption: Workflow for investigating DES-DP resistance in cell lines.

troubleshooting_logic Start Inconsistent/Unexpected Results with DES-DP Check_Viability Is cell viability assay variable? Check_Cytotoxicity Is cytotoxicity lower than expected? Check_Viability->Check_Cytotoxicity No Solution_Seeding Optimize cell seeding Avoid edge effects Check compound solubility Check_Viability->Solution_Seeding Yes Check_Resistance Is resistant line not developing? Check_Cytotoxicity->Check_Resistance No Solution_Serum Use non-heat-inactivated FBS Confirm cell line sensitivity Check passage number Check_Cytotoxicity->Solution_Serum Yes Solution_Concentration Start with IC50 concentration Increase dose gradually Allow sufficient time for adaptation Check_Resistance->Solution_Concentration Yes Final_Check Review protocols and re-evaluate experimental design Check_Resistance->Final_Check No Solution_Seeding->Final_Check Solution_Serum->Final_Check Solution_Concentration->Final_Check

Caption: Logical troubleshooting workflow for DES-DP experiments.

References

Technical Support Center: Enhancing Oral Bioavailability of Stilphostrol Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges encountered when working to improve the oral bioavailability of Stilphostrol (diethylstilbestrol diphosphate) and its active form, diethylstilbestrol (B1670540) (DES).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to diethylstilbestrol (DES)?

This compound, or diethylstilbestrol diphosphate, is a synthetic nonsteroidal estrogen and a prodrug of diethylstilbestrol (DES).[1][2] After administration, it is metabolized into DES, which is the active form of the drug.[1] DES mimics the effects of natural estrogen by binding to estrogen receptors.[1][2] this compound has historically been used in the treatment of prostate cancer.[2][3][4]

Q2: What are the main challenges affecting the oral bioavailability of stilbene (B7821643) compounds like this compound/DES?

The primary challenge for many stilbene compounds is their poor aqueous solubility, which can lead to low and variable oral bioavailability.[5] For a drug to be absorbed effectively from the gastrointestinal tract, it must first dissolve in the gut fluids. Low solubility can therefore limit the amount of the drug that is available for absorption into the bloodstream.

Q3: What are the general formulation strategies to improve the oral bioavailability of poorly soluble drugs like DES?

Several strategies can be employed to enhance the oral bioavailability of poorly soluble compounds. These include:

  • Particle Size Reduction: Decreasing the particle size of the drug (micronization or nanosizing) increases the surface area-to-volume ratio, which can lead to faster dissolution.

  • Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher solubility and dissolution rate than the crystalline form of the drug.[6][7]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[7]

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of a drug by forming inclusion complexes.[8]

  • Novel Dosage Forms: Orally dissolving films (ODFs) have been shown to significantly improve the bioavailability of DES compared to conventional capsules and suspensions.[1][9]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low and variable Cmax and AUC in preclinical animal studies. Poor dissolution of the this compound/DES formulation in the gastrointestinal tract.Consider reformulating the compound using a bioavailability enhancement technique such as preparing a solid dispersion with a hydrophilic polymer or developing a lipid-based formulation.
Precipitation of the compound when moving from in vitro testing (e.g., in organic solvents) to aqueous-based assays. The compound has low aqueous solubility, and the switch in solvent causes it to crash out of solution.For in vitro assays, prepare a high-concentration stock solution in a suitable organic solvent (e.g., DMSO) and then dilute it into the aqueous buffer, ensuring the final organic solvent concentration is low and does not affect the assay. For oral formulations, consider using solubilizing excipients or creating an amorphous solid dispersion.[8]
Inconsistent results in Caco-2 permeability assays. Compromised integrity of the Caco-2 cell monolayer.Regularly check the transepithelial electrical resistance (TEER) values of the cell monolayer to ensure they are within the acceptable range for your laboratory. Discard any monolayers that do not meet the integrity criteria.[10][11]
High efflux ratio observed in bidirectional Caco-2 assays. The compound is a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium.Co-administer a known P-gp inhibitor in the assay to confirm if the efflux is mediated by this transporter. If so, formulation strategies that can inhibit or bypass P-gp may need to be explored.[12]

Data on Oral Bioavailability of Diethylstilbestrol Formulations

The following table summarizes pharmacokinetic data from studies comparing different oral formulations of diethylstilbestrol (DES).

Formulation Subject Dose Cmax (ng/mL) AUC (ng·h/mL) Reference
Orally Dissolving Film (ODF)Healthy Male Volunteers2.0 mg5.64 ± 1.11.59 (normalized ratio to capsule)[1]
CapsuleHealthy Male Volunteers2.0 mg3.4 ± 1.931.00 (reference)[1]
Orally Dissolving Film (ODF)Male Sprague-Dawley Rats1 mg25.82 ± 8.73213.76 ± 73.09[9]
Oral SuspensionMale Sprague-Dawley Rats1 mg6.84 ± 2.4555.98 ± 3.99[9]

Note: AUC for the human study is presented as a ratio of the ODF to the capsule as reported in the study.

Experimental Protocols

Preparation of a Stilbene Amorphous Solid Dispersion (ASD) by the Kneading Method

This protocol provides a general method for preparing an amorphous solid dispersion of a stilbene compound with a hydrophilic polymer, which can be adapted for this compound/DES.

Materials:

  • Stilbene compound (e.g., Diethylstilbestrol)

  • Hydrophilic polymer (e.g., Soluplus®, PVP K30, HPMC)

  • Water/ethanol (50:50 v/v) solution

  • Mortar and pestle

  • Drying oven or vacuum desiccator

Methodology:

  • Molar/Weight Ratio Calculation: Determine the desired weight ratio of the stilbene compound to the polymer. Ratios such as 1:1, 1:2, and 1:5 are common starting points for optimization.[6]

  • Mixing: Accurately weigh and transfer the stilbene compound and the hydrophilic polymer into a glass mortar and mix the powders thoroughly.

  • Kneading: Slowly add the water/ethanol solution dropwise to the powder mixture while continuously triturating with the pestle. Continue adding the solvent mixture until a thick, uniform paste is formed.

  • Thorough Kneading: Knead the resulting paste with the pestle for an extended period (e.g., 30-45 minutes) to ensure intimate mixing of the drug and the polymer.[8]

  • Drying: Transfer the paste to a suitable container and dry it in an oven at a controlled temperature (e.g., 40-50°C) or under vacuum until a constant weight is achieved. This step is crucial for removing the solvent.[8]

  • Sizing and Storage: The dried solid dispersion can be gently ground and sieved to obtain a uniform powder, which should be stored in a desiccator to prevent moisture absorption.

In Vitro Assessment of Oral Permeability using the Caco-2 Cell Model

This protocol outlines the key steps for assessing the permeability of a this compound/DES formulation using the Caco-2 cell permeability assay.

Materials:

  • Caco-2 cells

  • Cell culture medium and supplements

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or Ringers buffer

  • Test compound (this compound/DES formulation)

  • Analytical equipment (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture the cells for approximately 21 days to allow them to differentiate and form a confluent monolayer with well-defined tight junctions.[11]

  • Monolayer Integrity Check: Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer. Only use inserts with TEER values above a predetermined threshold (e.g., ≥ 200 Ω·cm²), which indicates good monolayer integrity.[10][11]

  • Preparation of Dosing Solution: Prepare a solution of the test compound in transport buffer (e.g., HBSS) at the desired concentration.

  • Permeability Assay (Apical to Basolateral Transport):

    • Carefully remove the culture medium from the apical (upper) and basolateral (lower) compartments of the Transwell® inserts.

    • Wash the monolayer with pre-warmed transport buffer.

    • Add fresh transport buffer to the basolateral compartment.

    • Add the dosing solution containing the test compound to the apical compartment.[10]

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[12]

  • Sampling: At predetermined time points, collect samples from the basolateral compartment and replace with fresh transport buffer. Also, collect a sample from the apical compartment at the end of the experiment.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Apparent Permeability Coefficient (Papp): Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the insert, and C0 is the initial drug concentration in the donor compartment.[11]

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Testing cluster_invivo In Vivo Studies This compound This compound/DES Powder Formulation Create Enhanced Formulation (e.g., Solid Dispersion) This compound->Formulation Dissolution Dissolution Testing Formulation->Dissolution Assess Solubility Caco2 Caco-2 Permeability Assay Dissolution->Caco2 Assess Permeability Animal_PK Animal Pharmacokinetic Study (e.g., Rat Model) Caco2->Animal_PK Predict In Vivo Performance Data_Analysis Data Analysis (Cmax, AUC) Animal_PK->Data_Analysis Determine Bioavailability

Caption: Experimental workflow for improving and assessing the oral bioavailability of this compound.

des_signaling_pathway cluster_cell Target Cell cluster_nucleus DES Diethylstilbestrol (DES) ER Estrogen Receptor (ERα / ERβ) DES->ER Binds to DES_ER_Complex DES-ER Complex ER->DES_ER_Complex ERE Estrogen Response Element (ERE) on DNA DES_ER_Complex->ERE Translocates to Nucleus and Binds to DNA Nucleus Nucleus Transcription Gene Transcription ERE->Transcription Initiates Biological_Response Biological Response (e.g., Inhibition of Prostate Cancer Cell Growth) Transcription->Biological_Response Leads to

Caption: Simplified signaling pathway of Diethylstilbestrol (DES).

References

Technical Support Center: Mitigating Stilphostrol-Induced Nausea and Vomiting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing nausea and vomiting associated with the use of Stilphostrol (diethylstilbestrol diphosphate) in experimental studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is the expected incidence of nausea and vomiting with this compound administration in a study population?

While extensive recent clinical trial data is limited for this specific agent, a retrospective cohort study of patients with heavily pretreated metastatic castration-resistant prostate cancer treated with low-dose diethylstilbestrol (B1670540) reported nausea in 36.6% of patients. The incidence of nausea and vomiting with this compound is dose-dependent, with higher doses expected to have a greater emetogenic potential.

Q2: How is the emetogenic potential of this compound classified?

This compound, a synthetic estrogen, is not explicitly categorized in the latest chemotherapy-induced nausea and vomiting (CINV) guidelines. However, based on its mechanism and the side effect profile of high-dose estrogen therapy, it is generally considered to be of moderate emetic risk . This classification is crucial for selecting an appropriate prophylactic antiemetic regimen.

Q3: What are the recommended prophylactic antiemetic regimens for a study involving this compound?

For moderately emetogenic chemotherapy, the American Society of Clinical Oncology (ASCO) guidelines recommend a two-drug combination.[1][2] The following table summarizes the recommended prophylactic regimens.

Antiemetic Regimen ComponentsDosing and Administration (Example Protocol)
5-HT3 Receptor Antagonist Ondansetron: 16-24 mg PO or 8-16 mg IV, 30-60 minutes before this compound administration on Day 1.
Granisetron: 2 mg PO or 1 mg IV, 30-60 minutes before this compound administration on Day 1.
Palonosetron: 0.25 mg IV, 30-60 minutes before this compound administration on Day 1.
Corticosteroid Dexamethasone (B1670325): 12 mg PO or IV, 30-60 minutes before this compound administration on Day 1.

Q4: How should breakthrough nausea and vomiting be managed in study subjects?

Breakthrough nausea and vomiting (emesis that occurs despite prophylactic treatment) requires "rescue" antiemetic therapy. The choice of rescue medication should be from a different drug class than the prophylactic agents used.

Drug ClassExamples
Dopamine (B1211576) Receptor Antagonists Prochlorperazine, Metoclopramide
Benzodiazepines (for anticipatory nausea) Lorazepam
Atypical Antipsychotics Olanzapine

Q5: Are there any non-pharmacological interventions that can be suggested to study participants to help manage nausea?

Yes, non-pharmacological strategies can be effective as adjuncts to antiemetic therapy. These can include:

  • Dietary modifications: small, frequent meals of bland foods; avoiding spicy, fatty, or overly sweet foods.

  • Behavioral therapies: relaxation techniques, guided imagery, and hypnosis may be beneficial, particularly for anticipatory nausea.[3]

  • Acupressure.

Troubleshooting Guides

Problem: A study participant is experiencing significant anticipatory nausea before this compound administration.

  • Troubleshooting Steps:

    • Assess: Determine the severity and impact of the anticipatory nausea on the participant.

    • Pharmacological Intervention: Consider prescribing a benzodiazepine, such as lorazepam, to be taken the night before and the morning of the treatment.[4]

    • Non-Pharmacological Intervention: Recommend behavioral therapies like systematic desensitization, relaxation techniques, or guided imagery.

    • Optimize Prophylaxis: Ensure the participant is receiving the most effective antiemetic prophylaxis for the acute and delayed phases to prevent the initial negative experience that can lead to anticipatory nausea.

Problem: A participant develops delayed nausea and vomiting (occurring >24 hours after this compound administration).

  • Troubleshooting Steps:

    • Assess: Characterize the timing and severity of the delayed symptoms.

    • Review Prophylaxis: For subsequent cycles, consider adding a neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant) to the prophylactic regimen, especially if the nausea is significant.

    • Rescue Medication: Provide clear instructions for the use of rescue medications, such as a dopamine receptor antagonist.

    • Corticosteroid Taper: For future cycles, a tapering dose of dexamethasone on days 2 and 3 may be beneficial.[1][4]

Experimental Protocols

Protocol: Prophylactic Antiemetic Regimen for this compound Administration (Moderately Emetogenic)

  • Subject Population: Adult patients scheduled to receive this compound.

  • Antiemetic Premedication (Administered 30-60 minutes prior to this compound):

    • Option A: Ondansetron 16 mg orally (PO) and Dexamethasone 12 mg PO.

    • Option B: Palonosetron 0.25 mg intravenously (IV) and Dexamethasone 12 mg IV.

  • Rescue Medication:

    • Prochlorperazine 10 mg PO every 6 hours as needed for nausea or vomiting.

  • Monitoring:

    • Record all episodes of nausea and vomiting for 5 days following this compound administration using a validated scale (e.g., Multinational Association of Supportive Care in Cancer [MASCC] Antiemesis Tool).

Signaling Pathways and Experimental Workflows

The exact signaling pathways for this compound-induced nausea and vomiting are not fully elucidated but are thought to involve the central and peripheral nervous systems, similar to other emetogenic agents. Estrogens can modulate neurotransmitter systems, including dopamine and serotonin, which are key players in the emetic reflex.

G cluster_periphery Peripheral Pathway cluster_central Central Pathway This compound This compound Enterochromaffin Enterochromaffin Cells This compound->Enterochromaffin Stimulates CTZ Chemoreceptor Trigger Zone (CTZ) This compound->CTZ Directly stimulates (potential) Serotonin_Release Serotonin (5-HT) Release Enterochromaffin->Serotonin_Release Vagal_Afferents Vagal Afferents Serotonin_Release->Vagal_Afferents Activates 5-HT3 receptors NTS Nucleus Tractus Solitarius (NTS) Vagal_Afferents->NTS CTZ->NTS Signals VC Vomiting Center NTS->VC Integrates signals Dopamine Dopamine (D2) Receptors VC->Dopamine Emesis Emesis VC->Emesis Induces

Caption: Proposed signaling pathway for this compound-induced emesis.

G Start Participant Enrollment Screening Screening for Emetic Risk Factors Start->Screening Randomization Randomization Screening->Randomization ArmA Prophylactic Regimen A: 5-HT3 Antagonist + Dexamethasone Randomization->ArmA Group 1 ArmB Prophylactic Regimen B: (Alternative Antiemetic) Randomization->ArmB Group 2 Stilphostrol_Admin This compound Administration ArmA->Stilphostrol_Admin ArmB->Stilphostrol_Admin Acute_Monitoring Acute Phase Monitoring (0-24 hours) Stilphostrol_Admin->Acute_Monitoring Delayed_Monitoring Delayed Phase Monitoring (24-120 hours) Acute_Monitoring->Delayed_Monitoring Data_Analysis Data Analysis and Efficacy Comparison Delayed_Monitoring->Data_Analysis

Caption: Experimental workflow for a clinical study on antiemetic efficacy.

References

Technical Support Center: Diethylstilbestrol Diphosphate Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding drug interactions with diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of diethylstilbestrol diphosphate (DES-DP)?

A1: Diethylstilbestrol diphosphate is a prodrug that is metabolized in the body to its active form, diethylstilbestrol (DES).[1] DES is a potent synthetic nonsteroidal estrogen that exerts its effects by binding to and activating estrogen receptors (ERα and ERβ).[2][3] This activation leads to the translocation of the receptor to the nucleus, where it binds to estrogen response elements (EREs) on DNA, modulating the transcription of target genes involved in cellular growth, differentiation, and other physiological processes.[2]

Q2: What are the major metabolic pathways for diethylstilbestrol (DES) and how can they lead to drug interactions?

A2: The two primary metabolic pathways for DES that can lead to drug-drug interactions are:

  • Cytochrome P450 (CYP) enzyme-mediated metabolism: DES is known to be a competitive inhibitor of several key CYP450 enzymes, which are responsible for the metabolism of a vast number of drugs.[1][4] Inhibition of these enzymes by DES can lead to increased plasma concentrations of co-administered drugs that are substrates for these enzymes, potentially causing toxicity.

  • Glucuronidation: DES undergoes phase II metabolism via glucuronidation, a process catalyzed by UDP-glucuronosyltransferase (UGT) enzymes.[5][6] Drugs that induce or inhibit UGT enzymes can alter the rate of DES clearance, affecting its efficacy and safety profile. Conversely, DES may also inhibit UGT enzymes, affecting the metabolism of other drugs.[7]

Q3: Which specific CYP450 enzymes are inhibited by diethylstilbestrol (DES)?

A3: In vitro studies have demonstrated that DES is a competitive inhibitor of the following human liver CYP450 enzymes: CYP3A4, CYP2C9, CYP2C8, and CYP2E1.[1][4]

Q4: Which UDP-glucuronosyltransferase (UGT) enzymes are involved in the metabolism of diethylstilbestrol (DES)?

A4: The primary UGT enzymes responsible for the glucuronidation of DES in humans are UGT1A1, UGT1A3, UGT1A8, and UGT2B7. UGT2B7 has been identified as the major enzyme for DES glucuronidation in the human liver.[5][6]

Troubleshooting Guide for Experimental Studies

Issue 1: Unexpectedly high toxicity or altered efficacy of a co-administered drug in the presence of DES-DP.

  • Possible Cause: Inhibition of CYP450 enzymes by DES.

  • Troubleshooting Steps:

    • Identify the primary CYP450 enzyme responsible for the metabolism of the co-administered drug.

    • If the drug is a substrate of CYP3A4, CYP2C9, CYP2C8, or CYP2E1, there is a high probability of a drug-drug interaction.

    • Consider reducing the dosage of the co-administered drug and monitor for adverse effects.

    • Perform an in vitro CYP450 inhibition assay to determine the Ki of DES for the specific enzyme metabolizing the co-administered drug.

Issue 2: Variable or unexpected plasma concentrations of DES in an in vivo study.

  • Possible Cause: Interaction with drugs affecting UGT enzyme activity.

  • Troubleshooting Steps:

    • Review all co-administered compounds to identify any known inducers or inhibitors of UGT enzymes, particularly UGT2B7, UGT1A1, UGT1A3, and UGT1A8.[5][6]

    • Common UGT inhibitors include certain NSAIDs, antiretrovirals, and antifungal agents. UGT inducers include some anticonvulsants and herbal supplements like St. John's Wort.

    • If a UGT modulator is present, consider its impact on DES glucuronidation and clearance.

    • Conduct an in vitro UGT induction/inhibition assay to quantify the effect of the co-administered compound on DES metabolism.

Quantitative Data on Drug Interactions

The following tables summarize key quantitative data regarding the inhibitory effects of diethylstilbestrol on major drug-metabolizing enzymes.

Table 1: Inhibition of Human Cytochrome P450 Enzymes by Diethylstilbestrol (DES)

CYP450 IsoformInhibition Constant (Ki)Type of InhibitionReference(s)
CYP3A44.4 µMCompetitive[1][4]
CYP2C93.0 µMCompetitive[1][4]
CYP2C88.0 µMCompetitive[1][4]
CYP2E15.0 µMCompetitive[1][4]

Table 2: UGT Enzymes Involved in Diethylstilbestrol (DES) Glucuronidation

UGT IsoformCatalytic ActivityPrimary LocationReference(s)
UGT2B7High (Major contributor)Liver, Intestine[5][6]
UGT1A1ModerateLiver, Intestine[5][6]
UGT1A3ModerateLiver, Intestine[5][6]
UGT1A8ModerateIntestine[5][6]

Experimental Protocols

Protocol 1: In Vitro Assessment of CYP450 Inhibition by Diethylstilbestrol

Objective: To determine the inhibitory potential and kinetics (Ki) of diethylstilbestrol on major human CYP450 enzymes.

Methodology:

  • Materials:

    • Human liver microsomes (HLMs)

    • Recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C9, CYP2C8, CYP2E1)

    • CYP450-specific probe substrates (e.g., midazolam for CYP3A4, diclofenac (B195802) for CYP2C9)

    • NADPH regenerating system

    • Diethylstilbestrol (dissolved in a suitable solvent, e.g., DMSO)

    • Incubation buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • LC-MS/MS system for metabolite quantification

  • Procedure:

    • IC50 Determination:

      • Prepare a series of concentrations of diethylstilbestrol.

      • Pre-incubate HLMs or recombinant enzymes with each DES concentration for a short period (e.g., 5-10 minutes) at 37°C.

      • Initiate the reaction by adding the CYP450-specific probe substrate and the NADPH regenerating system.

      • Incubate for a specific time at 37°C.

      • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

      • Analyze the formation of the metabolite using LC-MS/MS.

      • Calculate the percent inhibition at each DES concentration and determine the IC50 value.

    • Ki Determination (for competitive inhibition):

      • Perform the assay with multiple concentrations of both the probe substrate and diethylstilbestrol.

      • Measure the reaction velocity at each combination of substrate and inhibitor concentrations.

      • Analyze the data using graphical methods (e.g., Lineweaver-Burk or Dixon plots) or non-linear regression to determine the Ki value.

Protocol 2: In Vitro Assessment of UGT-mediated Glucuronidation of Diethylstilbestrol

Objective: To identify the UGT enzymes responsible for diethylstilbestrol glucuronidation and to screen for potential inhibitors.

Methodology:

  • Materials:

    • Human liver microsomes (HLMs) and human intestinal microsomes (HIMs)

    • Panel of recombinant human UGT enzymes (e.g., UGT1A1, 1A3, 1A8, 2B7)

    • UDP-glucuronic acid (UDPGA)

    • Diethylstilbestrol

    • Known UGT inhibitors (for screening purposes)

    • Incubation buffer (e.g., Tris-HCl buffer, pH 7.4, with MgCl2)

    • LC-MS/MS system for DES-glucuronide quantification

  • Procedure:

    • Enzyme Identification:

      • Incubate DES with individual recombinant UGT enzymes in the presence of UDPGA at 37°C.

      • Also, incubate DES with HLMs and HIMs.

      • Stop the reaction and analyze the formation of DES-glucuronide by LC-MS/MS.

      • Identify the UGT enzymes that produce the glucuronide metabolite.

    • Inhibition Screening:

      • Pre-incubate HLMs or the identified active recombinant UGTs with potential inhibitors.

      • Initiate the reaction by adding DES and UDPGA.

      • Incubate and quantify the formation of DES-glucuronide as described above.

      • Calculate the percent inhibition to identify potential drug interactions.

Visualizations

Diethylstilbestrol_Metabolism_and_Interaction_Pathway cluster_0 Phase I Metabolism (CYP450) cluster_1 Phase II Metabolism (Glucuronidation) DES Diethylstilbestrol CYP3A4 CYP3A4 Substrates (e.g., Cyclosporine) DES->CYP3A4 Inhibition (Ki=4.4 µM) CYP2C9 CYP2C9 Substrates (e.g., Warfarin) DES->CYP2C9 Inhibition (Ki=3.0 µM) CYP2C8 CYP2C8 Substrates DES->CYP2C8 Inhibition (Ki=8.0 µM) CYP2E1 CYP2E1 Substrates DES->CYP2E1 Inhibition (Ki=5.0 µM) Metabolites1 Oxidative Metabolites DES->Metabolites1 Oxidation DES_Glucuronide DES-Glucuronide (Inactive, Excreted) DES->DES_Glucuronide Glucuronidation UGT_Substrates Other UGT Substrates UGT_Enzymes UGT Enzymes (UGT2B7, 1A1, 1A3, 1A8) UGT_Enzymes->UGT_Substrates Metabolism UGT_Inducers UGT Inducers (e.g., Rifampin) UGT_Inducers->UGT_Enzymes Induction UGT_Inhibitors UGT Inhibitors (e.g., some NSAIDs) UGT_Inhibitors->UGT_Enzymes Inhibition DES_DP Diethylstilbestrol Diphosphate (Prodrug) DES_DP->DES Hydrolysis

Caption: Metabolic pathways of DES-DP and mechanisms of drug interactions.

Estrogen_Receptor_Signaling_Pathway DES Diethylstilbestrol ER Estrogen Receptor (ERα / ERβ) DES->ER Binding DES_ER_complex DES-ER Complex ER->DES_ER_complex Nucleus Nucleus DES_ER_complex->Nucleus Translocation ERE Estrogen Response Element (ERE) on DNA DES_ER_complex->ERE Binding Transcription Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins (e.g., Growth Factors, Cell Cycle Regulators) Translation->Proteins Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) Proteins->Cellular_Response Other_Drugs Other Drugs (e.g., SERMs) Other_Drugs->ER Modulation

Caption: Simplified estrogen receptor signaling pathway activated by DES.

References

Validation & Comparative

Stilphostrol vs. Estradiol: A Comparative Guide to Their Effects on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stilphostrol, the diphosphate (B83284) salt of diethylstilbestrol (B1670540) (DES), and estradiol (B170435) are both potent estrogens that exert significant influence on gene expression. While both compounds primarily mediate their effects through estrogen receptors (ERs), emerging evidence indicates that their downstream transcriptional and epigenetic consequences can differ substantially. This compound, a synthetic nonsteroidal estrogen, has been historically used in the treatment of certain hormone-responsive cancers, such as prostate cancer.[1][2] Estradiol, the primary endogenous human estrogen, plays a crucial role in a vast array of physiological processes.[3][4] Understanding the nuances of how these two compounds differentially regulate gene expression is critical for elucidating their mechanisms of action, predicting their biological impacts, and developing more targeted therapeutic strategies. This guide provides a comprehensive comparison of the effects of this compound and estradiol on gene expression, supported by experimental data and detailed methodologies.

Comparative Analysis of Gene Expression

The differential effects of this compound and estradiol on gene expression have been investigated in various experimental models, most notably in breast and prostate cancer cell lines. While both estrogens regulate a common set of genes, significant differences in the magnitude and specificity of gene induction and repression have been observed.

A key study by Hussein et al. (2020) provided a direct transcriptomic comparison of DES and 17β-estradiol (E2) in T47D breast cancer cells. While both compounds activated ERα-mediated gene transcription in a similar manner for many genes, significant differences in the transcriptomic signatures were identified.[5] Notably, DES was found to uniquely upregulate genes involved in retinoic acid metabolism, such as CYP26A1 and CYP26B1, an effect not observed with estradiol.[5] Furthermore, the study revealed that DES treatment led to a downregulation of genes associated with histone deacetylation and DNA methylation, suggesting a distinct impact on the epigenetic landscape compared to estradiol.[5]

Other studies have highlighted the differential regulation of specific genes. For instance, the long non-coding RNA HOTAIR, which is implicated in breast cancer progression, is induced by both DES and estradiol, but the dynamics and downstream consequences may vary.[6] In a mouse model, neonatal exposure to DES led to altered methylation patterns and subsequent changes in the expression of seminal vesicle secretory protein IV (Svs4) and lactoferrin (Ltf), demonstrating the potent and lasting epigenetic impact of DES.[7]

The following tables summarize key quantitative data from comparative studies.

GeneCompoundCell Line/ModelFold Change (vs. Control)Reference
CYP26A1 This compound (DES)T47D Breast CancerUpregulatedHussein et al., 2020[5]
EstradiolT47D Breast CancerNo significant changeHussein et al., 2020[5]
CYP26B1 This compound (DES)T47D Breast CancerUpregulatedHussein et al., 2020[5]
EstradiolT47D Breast CancerNo significant changeHussein et al., 2020[5]
HOTAIR This compound (DES)MCF-7 Breast CancerUpregulatedBhan et al., 2014[6]
EstradiolMCF-7 Breast CancerUpregulatedBhan et al., 2014[6]
Svs4 This compound (DES)Mouse Seminal VesicleDownregulatedLi et al., 2014[7]
Ltf This compound (DES)Mouse Seminal VesicleUpregulatedLi et al., 2014[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summarized protocols from key studies.

Cell Culture and Treatment for Gene Expression Analysis (RNA-Seq)
  • Cell Line: T47D human breast cancer cells.

  • Culture Conditions: Cells are maintained in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and grown in a humidified incubator at 37°C with 5% CO2. For experiments, cells are often grown in phenol (B47542) red-free medium with charcoal-stripped serum to reduce background estrogenic activity.

  • Treatment: Cells are treated with either this compound (DES) or 17β-estradiol at appropriate concentrations (e.g., 10 nM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • RNA Isolation: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's protocol. RNA quality and quantity are assessed using spectrophotometry and capillary electrophoresis.

  • RNA Sequencing: Libraries are prepared from the extracted RNA and sequenced using a high-throughput sequencing platform (e.g., Illumina).

  • Data Analysis: Sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by each treatment compared to the control.

Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
  • Cell Line: MCF-7 human breast cancer cells.

  • Treatment: Cells are treated with this compound (DES), 17β-estradiol, or a vehicle control as described above.

  • RNA Isolation and cDNA Synthesis: Total RNA is isolated, and its concentration and purity are determined. First-strand complementary DNA (cDNA) is synthesized from the RNA using a reverse transcription kit.

  • qPCR: The relative expression levels of target genes (e.g., HOTAIR) and a housekeeping gene (e.g., GAPDH) are quantified using a qPCR system with SYBR Green or probe-based assays.

  • Data Analysis: The relative expression of the target gene is calculated using the delta-delta Ct method, normalizing to the housekeeping gene and comparing the treatment groups to the vehicle control.

Signaling Pathways and Mechanisms of Action

Both this compound and estradiol primarily function by binding to and activating estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[4][8] Upon ligand binding, the ERs undergo a conformational change, dimerize, and translocate to the nucleus where they bind to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[3]

However, the distinct chemical structures of this compound and estradiol can lead to differences in their interaction with ERs and the subsequent recruitment of co-activator and co-repressor proteins. These differences in protein recruitment can, in turn, lead to differential regulation of gene expression.

Furthermore, this compound has been shown to exert more profound and persistent effects on the epigenome compared to estradiol.[5][7] This includes alterations in DNA methylation and histone modifications, which can lead to long-term changes in gene expression patterns.[5]

Estrogen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (DES) ER Estrogen Receptor (ERα / ERβ) This compound->ER Binding Epigenetic_Mods Epigenetic Modifications (DNA Methylation, Histone Modification) This compound->Epigenetic_Mods Differential Effects Estradiol Estradiol (E2) Estradiol->ER Binding ERE Estrogen Response Element (ERE) ER->ERE Dimerization & Nuclear Translocation Gene_Expression Gene Expression ERE->Gene_Expression Transcriptional Regulation DNA DNA Epigenetic_Mods->Gene_Expression Modulation

Caption: Generalized estrogen signaling pathway for this compound and Estradiol.

The following diagram illustrates a potential experimental workflow for comparing the effects of this compound and estradiol on gene expression.

Experimental_Workflow start Start: Cancer Cell Line (e.g., T47D, MCF-7) treatment Treatment Groups start->treatment control Vehicle Control (e.g., DMSO) treatment->control This compound This compound (DES) treatment->this compound estradiol Estradiol (E2) treatment->estradiol incubation Incubation (e.g., 24 hours) control->incubation This compound->incubation estradiol->incubation rna_extraction RNA Isolation & QC incubation->rna_extraction downstream Downstream Analysis rna_extraction->downstream rnaseq RNA Sequencing downstream->rnaseq qpcr qPCR Validation downstream->qpcr bioinformatics Bioinformatic Analysis: Differential Gene Expression, Pathway Analysis rnaseq->bioinformatics qpcr->bioinformatics results Comparative Analysis of Gene Expression Profiles bioinformatics->results

References

Unveiling the Antigonadotropic Potency of Stilphostrol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of endocrine research and oncology, the validation of a compound's antigonadotropic effects is a critical step in its development as a potential therapeutic agent. This guide provides a comprehensive comparison of Stilphostrol (diethylstilbestrol diphosphate) with other alternatives, focusing on the experimental data that substantiates their antigonadotropic properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings, presents detailed experimental methodologies, and visualizes complex biological pathways to facilitate a deeper understanding of these compounds.

This compound, a synthetic estrogen, exerts its primary antigonadotropic effect by suppressing the hypothalamic-pituitary-gonadal (HPG) axis, leading to a significant reduction in gonadotropin levels, namely Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This, in turn, inhibits testosterone (B1683101) production, a cornerstone in the treatment of hormone-dependent conditions such as prostate cancer.[1]

Comparative Analysis of Antigonadotropic Efficacy

The antigonadotropic efficacy of this compound and its alternatives is a subject of extensive research. While direct head-to-head trials measuring gonadotropin levels are not always available, the impact on testosterone suppression serves as a crucial surrogate marker.

Compound ClassDrug(s)Mechanism of ActionEffect on Gonadotropins (LH & FSH)Effect on TestosteroneKey Findings & Citations
Synthetic Estrogens This compound (DES-DP)Agonist of estrogen receptors (ERα and ERβ), leading to negative feedback on the HPG axis.[2][3]Suppresses LH and FSH release from the pituitary.[4]Suppresses to castrate levels.[5]Therapeutically equivalent to GnRH agonists in suppressing testosterone for prostate cancer treatment.[6]
GnRH Agonists Leuprolide, GoserelinInitially stimulates then downregulates GnRH receptors on the pituitary, leading to desensitization and reduced gonadotropin release.[7]Initial surge followed by profound suppression of LH and FSH.[7]Suppresses to castrate levels.[5]Provides more rapid suppression of LH and FSH compared to agonists.[8]
GnRH Antagonists DegarelixCompetitively blocks GnRH receptors on the pituitary, preventing gonadotropin release.[9]Immediate and sustained suppression of LH and FSH without an initial surge.[8]Rapid suppression to castrate levels.[9]
Antiandrogens Bicalutamide, FlutamideCompetitively inhibits the binding of androgens to their receptors.Does not directly suppress gonadotropin levels; may lead to an increase in LH.Does not suppress testosterone production; blocks its action.Used in combination with GnRH analogues to counteract the initial testosterone flare.[9]
Progestins Nomegestrol (B1679828) AcetateActs on progesterone (B1679170) receptors, exerting antigonadotropic effects.Decreases LH and FSH levels.[4]Demonstrates antigonadotropic activity, but its primary use is not in androgen deprivation therapy.[10]

Experimental Protocols for Validation

Accurate and reproducible experimental design is paramount in validating the antigonadotropic effects of a compound. Below are detailed methodologies for key in vivo experiments.

In Vivo Model for Antigonadotropic Effect Assessment

A common and effective model for these studies involves the use of adult male rats.

Objective: To determine the effect of a test compound on serum LH and FSH levels.

Animal Model: Adult male Sprague-Dawley rats.[11]

Experimental Groups:

  • Group 1: Vehicle control (e.g., saline or appropriate solvent).

  • Group 2: this compound (dose to be determined based on preliminary studies).

  • Group 3: Alternative compound 1 (e.g., Leuprolide).

  • Group 4: Alternative compound 2 (e.g., Degarelix).

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Administration: Administer the test compounds and vehicle control to the respective groups via the appropriate route (e.g., subcutaneous injection).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours) via a cannulated vessel to allow for serial sampling from the same animal.[12]

  • Hormone Analysis: Separate serum and measure LH and FSH concentrations using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

Radioimmunoassay (RIA) for Rat LH and FSH

Principle: This technique utilizes the competition between a radiolabeled hormone and the unlabeled hormone in the sample for a limited number of specific antibody binding sites.

Materials:

  • Rat LH and FSH standards.

  • Specific primary antibodies against rat LH and FSH.

  • Radiolabeled (e.g., ¹²⁵I) rat LH and FSH.

  • Secondary antibody (precipitating antibody).

  • Assay buffer.

  • Gamma counter.

Protocol Outline:

  • Standard Curve Preparation: Prepare a series of dilutions of the hormone standard.

  • Assay Setup: In assay tubes, combine the standard or unknown sample, the specific primary antibody, and the radiolabeled hormone.

  • Incubation: Incubate the mixture to allow for competitive binding.

  • Precipitation: Add the secondary antibody to precipitate the antigen-antibody complexes.

  • Centrifugation and Decanting: Centrifuge the tubes to pellet the precipitate and carefully decant the supernatant.

  • Counting: Measure the radioactivity in the pellet using a gamma counter.

  • Data Analysis: Plot a standard curve of radioactivity versus hormone concentration and determine the concentration of the unknown samples by interpolation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in antigonadotropic action is essential for a clear understanding.

G cluster_0 Hypothalamus cluster_1 Anterior Pituitary cluster_2 Testes cluster_3 Prostate GnRH GnRH Pituitary Gonadotrophs GnRH->Pituitary + LH LH Pituitary->LH FSH FSH Pituitary->FSH Testes Leydig Cells LH->Testes + FSH->Testes + Testosterone Testosterone Testes->Testosterone Testosterone->GnRH - (Negative Feedback) Testosterone->Pituitary - (Negative Feedback) Prostate Prostate Cancer Cells Testosterone->Prostate Stimulates Growth This compound This compound (DES) This compound->Pituitary - (Negative Feedback) G cluster_0 This compound cluster_1 GnRH Agonists (e.g., Leuprolide) cluster_2 GnRH Antagonists (e.g., Degarelix) cluster_3 Outcome Stilphostrol_node Agonist at Estrogen Receptors Stilphostrol_effect Suppression of LH & FSH Stilphostrol_node->Stilphostrol_effect Outcome Reduced Testosterone Production Stilphostrol_effect->Outcome GnRH_agonist_node Downregulation of GnRH Receptors GnRH_agonist_effect Suppression of LH & FSH GnRH_agonist_node->GnRH_agonist_effect GnRH_agonist_effect->Outcome GnRH_antagonist_node Blockade of GnRH Receptors GnRH_antagonist_effect Suppression of LH & FSH GnRH_antagonist_node->GnRH_antagonist_effect GnRH_antagonist_effect->Outcome

References

Stilphostrol vs. Modern Antiandrogens: A Comparative Analysis in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Stilphostrol (diethylstilbestrol diphosphate) and its active form, diethylstilbestrol (B1670540) (DES), with contemporary antiandrogens, including second-generation androgen receptor (AR) antagonists (enzalutamide, apalutamide (B1683753), darolutamide) and the androgen synthesis inhibitor abiraterone (B193195). The comparison is based on available preclinical data from prostate cancer models, focusing on mechanisms of action, efficacy, and cellular effects.

Executive Summary

This compound, a synthetic estrogen, represents an older class of hormonal therapy for prostate cancer. Its mechanism of action is multifactorial, involving suppression of androgen production through feedback inhibition on the hypothalamic-pituitary-gonadal axis, and direct cytotoxic and anti-proliferative effects on prostate cancer cells. In contrast, modern antiandrogens offer more targeted approaches. Second-generation AR antagonists like enzalutamide, apalutamide, and darolutamide (B1677182) directly and potently inhibit AR signaling. Abiraterone acetate (B1210297) inhibits the synthesis of androgens.

While direct head-to-head preclinical studies comparing this compound with the full spectrum of modern antiandrogens are limited, this guide synthesizes available data to provide a comparative overview of their performance in various prostate cancer cell line models. It is important to note that the data presented for this compound/DES and modern antiandrogens are often from different studies with varying experimental protocols. Therefore, direct comparisons of absolute values should be made with caution.

Data Presentation: Comparative Efficacy in Prostate Cancer Cell Lines

The following tables summarize the available quantitative data on the cytotoxic and anti-proliferative effects of this compound/DES and modern antiandrogens in commonly used prostate cancer cell lines.

Table 1: Cytotoxicity (IC50/LD50/LD25 Values in µM)

CompoundLNCaP (Androgen-Sensitive)C4-2B (Castration-Resistant)PC-3 (Androgen-Independent)DU-145 (Androgen-Independent)
Diethylstilbestrol (DES) 19-25 (LD50)[1]-19-25 (LD50)[1]19-25 (LD50)[1]
Enzalutamide ~12 (LD25)[2], IC50 varies by study1.19 (IC50, parental)[3]~23.4 (LD25)[2]-
Abiraterone Acetate ~5.8 (LD25)[2]-~12.6 (LD25)[2]-
Apalutamide ----
Darolutamide Potent reduction in cell viability[4][5]---

Table 2: Androgen Receptor (AR) Binding Affinity

CompoundRelative Binding Affinity/IC50Notes
Diethylstilbestrol (DES) Binds to AR, but quantitative data on direct competition with androgens in prostate cancer cells is not well-defined in the reviewed literature.[6]Also a potent estrogen receptor agonist.
Enzalutamide 5- to 8-fold higher affinity for AR than bicalutamide.[1]IC50 of 21.4 nM for inhibiting [18F]fluoro-5α-dihydrotestosterone (FDHT) binding in LNCaP/AR cells.[1]
Apalutamide 7- to 10-fold higher affinity for AR than bicalutamide.[1]IC50 of 16 nM for inhibiting [18F]FDHT binding in LNCaP/AR cells.[1][7]
Darolutamide High binding affinity to the AR.[8]Potent competitive antagonist.[5]
Bicalutamide (Reference) Lower affinity than second-generation antiandrogens.IC50 of 160 nM for inhibiting [18F]FDHT binding in LNCaP/AR cells.[1]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of these agents are rooted in their distinct interactions with androgen signaling and other cellular pathways.

This compound (Diethylstilbestrol)

This compound is a prodrug that is dephosphorylated to the active compound, diethylstilbestrol (DES). DES exerts its anti-cancer effects through multiple mechanisms:

  • Systemic Androgen Deprivation : DES suppresses luteinizing hormone (LH) secretion from the pituitary gland, leading to reduced testicular androgen production.[9]

  • Direct Cellular Effects :

    • Cytotoxicity : High concentrations of DES are directly cytotoxic to prostate cancer cells, independent of their androgen receptor status.[4]

    • Apoptosis Induction : DES can induce apoptosis in both androgen-sensitive and -insensitive prostate cancer cell lines.[1][10]

    • Telomerase Inhibition : DES has been shown to inhibit telomerase activity in prostate cancer cells, which is crucial for cancer cell immortality.[11]

Stilphostrol_Mechanism This compound This compound (Diethylstilbestrol Diphosphate) DES DES (Diethylstilbestrol) This compound->DES Dephosphorylation Hypothalamus Hypothalamus/ Pituitary DES->Hypothalamus Suppresses LH secretion PCa_Cell Prostate Cancer Cell DES->PCa_Cell Direct Cytotoxicity Testes Testes Hypothalamus->Testes Reduced stimulation Androgens Androgen Production Testes->Androgens Androgens->PCa_Cell Stimulates Growth Apoptosis Apoptosis PCa_Cell->Apoptosis Telomerase Telomerase Inhibition PCa_Cell->Telomerase

This compound's multi-faceted mechanism of action.
Second-Generation Antiandrogens (Enzalutamide, Apalutamide, Darolutamide)

These agents are potent, direct antagonists of the androgen receptor. Their mechanism involves:

  • Competitive Inhibition : They bind to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).

  • Inhibition of Nuclear Translocation : They prevent the AR from moving into the cell nucleus.

  • Impaired DNA Binding : They inhibit the binding of the AR to androgen response elements (AREs) on DNA, thus preventing the transcription of androgen-regulated genes.

Second_Gen_Antiandrogen_Mechanism cluster_cytoplasm Cytoplasm Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_Complex AR-Androgen Complex AR->AR_Complex Second_Gen_AA Second-Gen Antiandrogen Second_Gen_AA->AR Blocks binding Second_Gen_AA->AR_Complex Inhibits Translocation DNA DNA (AREs) Second_Gen_AA->DNA Inhibits Binding Nucleus Nucleus AR_Complex->Nucleus Nuclear Translocation Nucleus->DNA Gene_Transcription Gene Transcription (e.g., PSA) DNA->Gene_Transcription AR Binding Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Mechanism of second-generation antiandrogens.
Abiraterone Acetate

Abiraterone acetate is a prodrug that is converted to abiraterone, which inhibits the enzyme CYP17A1. This enzyme is critical for the synthesis of androgens in the testes, adrenal glands, and within the prostate tumor itself. By blocking this enzyme, abiraterone significantly reduces the levels of circulating and intratumoral androgens.

Abiraterone_Mechanism Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone DHEA DHEA Pregnenolone->DHEA 17α-hydroxylase activity Androstenedione Androstenedione Progesterone->Androstenedione 17,20-lyase activity DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP17A1 CYP17A1 Abiraterone Abiraterone Abiraterone->CYP17A1 Inhibits

Abiraterone's inhibition of androgen synthesis via CYP17A1.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for key assays mentioned in the reviewed literature.

Cell Viability/Cytotoxicity Assay (MTT Assay)
  • Cell Seeding : Prostate cancer cells (e.g., LNCaP, PC-3) are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and allowed to attach overnight.

  • Drug Treatment : Cells are treated with a range of concentrations of the test compound (e.g., this compound, enzalutamide) or vehicle control (e.g., DMSO).

  • Incubation : The plates are incubated for a specified period (e.g., 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : The formazan crystals are dissolved using a solubilization solution (e.g., DMSO or a specialized buffer).

  • Absorbance Reading : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : Cell viability is calculated as a percentage of the vehicle-treated control. IC50 or LD50/25 values are determined by plotting cell viability against drug concentration.

Androgen Receptor Competitive Binding Assay
  • AR Source Preparation : A source of androgen receptor is prepared, typically from prostate cancer cell lysates (e.g., LNCaP cells) or using recombinant AR protein.

  • Reaction Mixture : The AR preparation is incubated with a radiolabeled androgen (e.g., [³H]-DHT or [¹⁸F]FDHT) and varying concentrations of the competitor compound (e.g., enzalutamide, apalutamide).

  • Incubation : The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand : Techniques such as filtration or dextran-coated charcoal are used to separate the AR-bound radioligand from the free radioligand.

  • Quantification : The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis : The concentration of the competitor compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

Conclusion

This compound and modern antiandrogens represent distinct therapeutic strategies for prostate cancer. This compound has a broader, less targeted mechanism of action, combining systemic androgen suppression with direct cytotoxic effects. In contrast, second-generation antiandrogens and abiraterone offer highly specific targeting of the androgen receptor signaling pathway.

The preclinical data, while not always directly comparable, suggest that the modern agents have significantly higher potency in terms of AR antagonism and can be effective at much lower concentrations than the cytotoxic doses of DES. The choice of therapeutic agent in a clinical setting depends on various factors, including the stage of the disease (hormone-sensitive vs. castration-resistant), prior treatments, and the patient's overall health and tolerance for potential side effects. The development of resistance to all these agents remains a significant challenge, underscoring the need for ongoing research into new therapeutic strategies and combination therapies.

References

A Comparative Analysis of Fosfestrol and Modern Hormone Therapies for Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of fosfestrol (B1227026), a synthetic estrogen therapy, and modern hormonal agents used in the treatment of prostate cancer. The analysis is supported by a review of their mechanisms of action, clinical efficacy, and safety profiles, with quantitative data presented for direct comparison. Detailed experimental protocols and signaling pathway diagrams are included to provide a comprehensive resource for the scientific community.

Introduction and Overview

Hormone therapy has been a cornerstone of advanced prostate cancer treatment for decades, predicated on the principle that prostate cancer cell growth is driven by androgens.[1][2][3] Fosfestrol (diethylstilbestrol diphosphate), a prodrug of the potent estrogen diethylstilbestrol (B1670540) (DES), represents an older class of hormonal agents.[4][5] It induces a profound suppression of testosterone (B1683101) but is associated with significant toxicity.[4][6][7]

In contrast, modern hormone therapies offer more targeted mechanisms with generally improved safety profiles. These include Gonadotropin-Releasing Hormone (GnRH) agonists and antagonists, which form the backbone of androgen deprivation therapy (ADT), and the newer Androgen Receptor Pathway Inhibitors (ARPIs) that target the androgen receptor (AR) signaling axis with high specificity.[1][8][9] This guide will dissect the key differences between these approaches to inform research and development efforts.

Mechanism of Action

The therapeutic strategies of fosfestrol and modern hormonal agents, while both aimed at disrupting androgen-driven tumor growth, operate through distinct biological pathways.

Fosfestrol

Fosfestrol is a prodrug that is dephosphorylated in the body to its active form, diethylstilbestrol (DES).[4][5] Its mechanism is twofold:

  • Powerful Antigonadotropic Effects : As a potent estrogen, DES acts on the hypothalamus and pituitary gland to suppress the release of Luteinizing Hormone (LH), which in turn drastically reduces testicular testosterone production to castrate levels.[4][5] This suppression is rapid, often occurring within 12 hours of initiating therapy.[4]

  • Direct Cytotoxic Effects : High concentrations of fosfestrol and its metabolites have been suggested to exert direct cytotoxic effects on prostate cancer cells, potentially circumventing hormone resistance.[4][10]

Modern Hormone Therapies

Modern therapies target the androgen signaling pathway at different points with greater precision.

  • GnRH Agonists (e.g., Leuprolide, Goserelin) : These agents provide continuous stimulation to the GnRH receptors in the pituitary gland.[11][12] This initially causes a surge in LH and testosterone (a "flare") but is followed by receptor downregulation and desensitization, ultimately leading to a sustained decrease in LH secretion and subsequent testosterone suppression.[9][11][12]

  • GnRH Antagonists (e.g., Degarelix, Relugolix) : These drugs act as direct competitive inhibitors of GnRH receptors.[11] This action immediately blocks the secretion of LH and FSH, leading to a rapid reduction in testosterone without the initial flare seen with agonists.[9][11]

  • Androgen Synthesis Inhibitors (e.g., Abiraterone) : Abiraterone (B193195) blocks the enzyme CYP17A1, which is critical for androgen synthesis not only in the testes but also in the adrenal glands and within the tumor microenvironment.[1] This provides a more comprehensive suppression of androgens throughout the body.

  • Androgen Receptor Antagonists (e.g., Enzalutamide (B1683756), Apalutamide, Darolutamide) : These "second-generation" antiandrogens have a high binding affinity for the androgen receptor.[1][13] They competitively inhibit androgen binding, prevent the translocation of the receptor to the nucleus, and block its interaction with DNA, thereby inhibiting the transcription of target genes essential for tumor growth.[13][14][15]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the points of intervention for each therapeutic class.

G cluster_0 Hypothalamic-Pituitary-Gonadal Axis cluster_1 Therapeutic Intervention Points Hypothalamus Hypothalamus Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH (+) Testes Testes Pituitary->Testes LH (+) ProstateCancer Prostate Cancer Cells Testes->ProstateCancer Testosterone (+) GnRH_Agonists GnRH Agonists (Initial Surge, then Downregulation) GnRH_Agonists->Pituitary Overstimulate GnRH_Antagonists GnRH Antagonists (Direct Blockade) GnRH_Antagonists->Pituitary Inhibit Fosfestrol_HPA Fosfestrol (DES) (Suppresses LH Release) Fosfestrol_HPA->Pituitary Inhibit

Caption: Intervention points of GnRH modulators and Fosfestrol on the HPG axis.

G cluster_0 Androgen Receptor Signaling Pathway cluster_1 Therapeutic Intervention Points Testosterone Testosterone / DHT AR Androgen Receptor (AR) (in Cytoplasm) Testosterone->AR Binds AR_Complex Activated AR Complex AR->AR_Complex Dimerizes Nucleus Nucleus AR_Complex->Nucleus Translocates ARE Androgen Response Element (ARE) on DNA AR_Complex->ARE Binds Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Activates Abiraterone Abiraterone Abiraterone->Testosterone Blocks Synthesis AR_Antagonists AR Antagonists (e.g., Enzalutamide) AR_Antagonists->AR Blocks Binding AR_Antagonists->AR_Complex Inhibits Translocation

Caption: Mechanism of action for ARPIs on the Androgen Receptor pathway.

Comparative Clinical Efficacy

The clinical application of fosfestrol is now primarily in the castration-resistant prostate cancer (CRPC) setting, often after other hormonal therapies have failed. Modern ARPIs are used in both castration-sensitive and castration-resistant disease.

Efficacy in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
Therapy ClassKey MetricReported EfficacySupporting Studies
Fosfestrol PSA Response (>50% decline)55% - 79%Orlando et al., Siddiqui et al., various retrospective studies[16][17][18]
Median Progression-Free Survival (PFS)~7 - 8.3 monthsOrlando et al., Real-world data[16][17]
Median Overall Survival (OS)~13 - 27.5 months (highly variable based on prior treatments)Retrospective analyses[16][17][18]
Abiraterone PSA Response (>50% decline)~38% (post-chemotherapy)COU-AA-301
Median Overall Survival (OS)15.8 months vs 11.2 months with placebo (post-chemo)COU-AA-301
Median Radiographic PFS (rPFS)16.5 months vs 8.3 months with placebo (chemo-naïve)COU-AA-302
Enzalutamide PSA Response (>50% decline)~54% (post-chemotherapy)AFFIRM Trial
Median Overall Survival (OS)18.4 months vs 13.6 months with placebo (post-chemo)AFFIRM Trial
Median Radiographic PFS (rPFS)20.0 months vs 5.4 months with placebo (chemo-naïve)PREVAIL Trial

Note: Direct head-to-head trials between fosfestrol and modern ARPIs are lacking. Data is derived from separate studies in different patient populations and eras, making direct comparison challenging. Fosfestrol data often comes from heavily pre-treated patients in resource-limited settings.[17][18] A meta-analysis suggested enzalutamide may have a higher PSA response rate than abiraterone in mCRPC.[19]

Comparative Safety and Tolerability

The toxicity profiles represent one of the most significant distinctions between fosfestrol and modern agents.

Adverse EventFosfestrolGnRH Agonists/AntagonistsAbiraterone (+ Prednisone)Enzalutamide
Cardiovascular High risk of thrombosis (DVT/PE), edema, CHF[4][6][20]Increased risk of cardiovascular events, metabolic syndrome[21]Hypertension, hypokalemia, fluid retention[1]Hypertension
Gynecomastia Common and often severe[4][22]CommonLess commonCommon
Fatigue CommonCommonCommonCommon, potentially more than abiraterone[19][23]
Nausea/Vomiting Very common (up to 80%)[4][10]RareMildMild
Bone Health Protective effect (estrogenic)High risk of osteoporosis, fractures[21]Less risk than ADT aloneLess risk than ADT alone
Cognitive Effects Not well-documentedPossiblePossiblePossible, may be slightly higher than abiraterone[23]
Hepatotoxicity Possible liver damage[20]RarePossible liver enzyme elevationRare

Representative Experimental Protocol

The following describes a generalized protocol for a clinical trial evaluating a novel hormonal agent in mCRPC, based on common designs like the AFFIRM or PREVAIL trials.

Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study of [Experimental Agent] in Men with Metastatic Castration-Resistant Prostate Cancer.

1. Study Objectives:

  • Primary: To determine if [Experimental Agent] plus standard ADT improves Overall Survival (OS) or Radiographic Progression-Free Survival (rPFS) compared to placebo plus ADT.

  • Secondary: To evaluate the effect on time to PSA progression, PSA response rate, time to first skeletal-related event (SRE), safety, and quality of life.

2. Patient Population:

  • Inclusion Criteria: Adult males with histologically confirmed prostate adenocarcinoma; metastatic disease documented by bone or CT scan; castration-resistant disease (serum testosterone <50 ng/dL) with evidence of PSA or radiographic progression; ECOG performance status of 0-2.

  • Exclusion Criteria: Prior chemotherapy for mCRPC (for chemo-naïve trials); severe cardiovascular comorbidities; history of seizures (if relevant to drug profile); active infection.

3. Study Design & Treatment:

  • Patients are randomized in a 1:1 ratio.

  • Arm A: [Experimental Agent] administered orally at a specified dose daily, plus ongoing standard ADT (GnRH agonist/antagonist).

  • Arm B: Placebo administered orally daily, plus ongoing standard ADT.

  • Treatment continues until radiographic progression, unacceptable toxicity, or withdrawal of consent.

4. Assessments:

  • Screening: Baseline history, physical exam, laboratory tests, PSA, testosterone levels, ECG, and imaging (CT of abdomen/pelvis and whole-body bone scan).

  • On-Treatment:

    • PSA levels assessed every 4 weeks.

    • Radiographic imaging every 12 weeks.

    • Adverse event monitoring at each visit.

    • Quality of life questionnaires (e.g., FACT-P) at baseline and specified intervals.

  • Follow-up: Survival status is monitored every 3 months after discontinuation of treatment.

5. Statistical Analysis:

  • The primary endpoint (OS or rPFS) will be analyzed using a log-rank test stratified by baseline factors (e.g., performance status, presence of visceral metastases).

  • A Kaplan-Meier analysis will be used to estimate survival curves.

  • Secondary endpoints will be analyzed using appropriate statistical methods (e.g., Chi-square for response rates, Cox proportional hazards for time-to-event endpoints).

G cluster_0 Phase 1: Screening & Enrollment cluster_1 Phase 2: Randomization & Treatment cluster_2 Phase 3: Follow-up & Assessment cluster_3 Phase 4: Analysis Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Baseline Baseline Assessments (PSA, Imaging, QoL) Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization ArmA Arm A: Experimental Agent + ADT Randomization->ArmA ArmB Arm B: Placebo + ADT Randomization->ArmB Assessments Periodic Assessments (PSA, Imaging, Safety, QoL) ArmA->Assessments ArmB->Assessments Progression Progression or Unacceptable Toxicity Assessments->Progression Progression->Assessments Continue Treatment Discontinuation Treatment Discontinuation Progression->Discontinuation End Treatment Survival Survival Follow-up Discontinuation->Survival Analysis Final Data Analysis (OS, rPFS, Safety) Survival->Analysis

Caption: A typical workflow for a Phase III clinical trial in mCRPC.

Conclusion

Fosfestrol remains a potent hormonal agent capable of inducing significant PSA responses in patients with advanced, heavily pre-treated prostate cancer.[16][17] However, its utility is severely limited by a high incidence of serious cardiovascular and other toxicities.[4][6][20]

Modern hormone therapies, particularly GnRH antagonists and second-generation ARPIs like abiraterone and enzalutamide, represent a major advancement. They offer superior or comparable efficacy with more targeted mechanisms and manageable safety profiles, establishing them as the standard of care in both castration-sensitive and castration-resistant prostate cancer.[9][24] While direct comparative trials are absent, the collective evidence from large, randomized controlled studies firmly supports the superior therapeutic index of modern agents. Fosfestrol may still hold a niche role in resource-limited settings or as a salvage therapy after multiple lines of treatment have failed, but its toxicity profile necessitates careful patient selection and monitoring.[17][18] Future research will continue to focus on optimizing the sequencing of modern therapies and developing novel agents to overcome resistance.

References

Unveiling the Double-Edged Sword: Stilphostrol's Efficacy Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of Stilphostrol (diethylstilbestrol diphosphate), a synthetic estrogen, reveals a complex profile of anticancer activity across various cancer cell lines. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a comparative overview of this compound's efficacy, its underlying mechanisms, and its performance relative to other established chemotherapeutic agents.

Abstract

This compound, and its active form diethylstilbestrol (B1670540) (DES), have demonstrated cytotoxic effects in a range of cancer cell lines, most notably in prostate and breast cancers. The primary mechanism of action involves the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways, including the MAPK pathway. This guide presents a cross-validation of its efficacy, offering a comparative analysis of its potency in different cancer contexts.

Comparative Efficacy of this compound

The cytotoxic effects of this compound and its active form, DES, have been quantified in several cancer cell lines, with notable activity observed in hormone-related cancers. The half-maximal inhibitory concentration (IC50) and lethal dose (LD50) values provide a measure of the drug's potency.

Cancer TypeCell Line(s)CompoundIC50/LD50 (µM)Reference(s)
Prostate CancerDU145, 1-LN, PC-3, LNCaPDES/DESdP19-25 (LD50)[1][2]
Breast CancerMCF-7DES> 5 (cytotoxic)
Breast CancerNot SpecifiedDES15 (EC50)
Ovarian CancerCHO-K1DES10.4 (IC50)[3]

Note: this compound (DESdP) is a pro-drug that is converted to the active form, diethylstilbestrol (DES), in the body. The cytotoxic effects observed are attributed to DES. The data for MCF-7 indicates cytotoxicity at concentrations greater than 5 µM, but a specific IC50 value was not provided in the referenced study.

Unraveling the Mechanism: Signaling Pathways Modulated by this compound

This compound's anticancer activity is underpinned by its ability to interfere with critical cellular signaling pathways, primarily leading to apoptosis and cell cycle disruption.

In prostate cancer cells , DES has been shown to induce apoptosis in an estrogen receptor-independent manner[1]. Its effects on the Mitogen-Activated Protein Kinase (MAPK) pathway are multifaceted. Studies have indicated that DES can inhibit the activation of Extracellular signal-Regulated Kinase (ERK), a key promoter of cell proliferation[4]. Conversely, it can activate p38 kinase, which is involved in cell cycle arrest and apoptosis[4].

In non-small cell lung cancer , DES has been identified as an inhibitor of the ANO1 protein. This inhibition leads to a downstream reduction in the phosphorylation of the Epidermal Growth Factor Receptor (EGFR) and ERK1/2, both of which are crucial for cancer cell growth and survival.

In T-cell acute lymphoblastic leukemia (T-ALL) , DES has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation.

Below is a generalized representation of the signaling pathways affected by this compound (DES) in cancer cells.

Stilphostrol_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ANO1 ANO1 This compound->ANO1 Inhibits ERK ERK This compound->ERK Inhibits p38 p38 This compound->p38 Activates NF_kB NF_kB This compound->NF_kB Inhibits EGFR EGFR ANO1->EGFR Activates EGFR->ERK Activates Apoptosis_Proteins Caspases, etc. p38->Apoptosis_Proteins Cell_Cycle_Arrest Cell Cycle Arrest (e.g., G2/M phase) p38->Cell_Cycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

This compound's multifaceted impact on key cancer signaling pathways.

Experimental Protocols

The following are standardized protocols for key assays used to determine the efficacy of this compound.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound (or DES)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle-only control.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound (or DES)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound for the desired time.

  • Harvest the cells (including any floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

The following diagram illustrates the workflow for assessing this compound's efficacy.

Experimental_Workflow cluster_assays Efficacy Assessment Cell_Culture Cancer Cell Line Culture Treatment Treatment with this compound (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation MTT_Assay Cell Viability Assay (MTT) Incubation->MTT_Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Incubation->Apoptosis_Assay Data_Analysis Data Analysis (IC50 Calculation, etc.) MTT_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Workflow for evaluating the in vitro efficacy of this compound.

Comparative Analysis with Other Chemotherapeutics

Conclusion

This compound, through its active form DES, exhibits notable cytotoxic effects against a variety of cancer cell lines, particularly those of prostate and breast origin. Its mechanism of action involves the induction of apoptosis and cell cycle arrest through the modulation of multiple signaling pathways, including the MAPK pathway. While its potency appears to be in a similar range to some established chemotherapeutic agents in certain cell lines, a lack of direct comparative studies necessitates further research to definitively position its efficacy relative to current standard-of-care drugs. The provided protocols and pathway diagrams offer a foundational resource for researchers investigating the therapeutic potential of this compound.

References

Assessing the Off-Target Effects of Diethylstilbestrol Diphosphate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the off-target effects of diethylstilbestrol (B1670540) diphosphate (B83284) (DES-DP) against alternative compounds. The information is supported by experimental data and detailed methodologies to aid in the evaluation of this synthetic estrogen's broader biological impact.

Diethylstilbestrol diphosphate (DES-DP), a prodrug of the potent nonsteroidal estrogen diethylstilbestrol (DES), has a history of clinical use in hormone-dependent conditions, notably prostate and breast cancer.[1] However, its therapeutic applications are overshadowed by a well-documented profile of significant off-target effects, stemming from its potent estrogenic activity and other molecular interactions. These effects not only limit its clinical utility but also serve as a critical case study in the long-term and transgenerational consequences of endocrine disruption.[2][3]

This guide delves into the molecular basis of DES-DP's off-target effects, presenting comparative data on its receptor binding affinity, impact on key signaling pathways, and a summary of its adverse effects in comparison to other hormonal agents. Detailed experimental protocols are also provided to facilitate further research in this area.

Comparative Analysis of Off-Target Effects

The off-target effects of DES-DP are primarily mediated by its active form, DES, which interacts with multiple cellular targets. A key aspect of its activity is its high affinity for estrogen receptors (ERα and ERβ), often exceeding that of the endogenous estrogen, estradiol.[4] This potent and sustained estrogenic signaling is the root of many of its adverse effects.

Quantitative Data Summary

The following tables summarize key quantitative data related to the off-target effects of DES-DP and its active metabolite, DES, in comparison to other relevant compounds.

Table 1: Comparative Estrogen Receptor Binding Affinity

CompoundReceptorRelative Binding Affinity (RBA) (%) (Estradiol = 100%)Dissociation Constant (Kd) (nM)
Diethylstilbestrol (DES) ERα399.56[4]0.1[5]
ERβ-0.4[5]
Estradiol (E2)ERα100[4]0.1[5]
ERβ100[5]0.4[5]
Ethinyl Estradiol (EE2)ERα>100[4]-
4-hydroxytamoxifenERα>100[4]-
GenisteinERα<100[5]-

Note: RBA values can vary based on assay conditions. The data presented is for comparative purposes.

Table 2: Clinical Efficacy and Adverse Effects in Castration-Resistant Prostate Cancer (CRPC)

TreatmentPSA Response (>50% decline)Median Time to Progression (months)Key Off-Target Effects/Side Effects
Diethylstilbestrol (DES) (1-3 mg/day) 23-62%[3][6][7]4-9[6][7]Cardiovascular events (thromboembolism, myocardial infarction, stroke), gynecomastia, fluid retention.[6][8][9]
Bicalutamide (B1683754) (50 mg/day) 31%[7]12[7]Gynecomastia, hot flashes, liver enzyme elevation.[10]
Abiraterone (B193195) Acetate (B1210297) (+ prednisone) Pre-chemotherapy: 74.1% (DES-treated), 85.4% (DES-naïve)[6]Pre-chemotherapy: 8.5 (DES-treated), 9.2 (DES-naïve)[6]Hypertension, hypokalemia, fluid retention, cardiac events.[6][11]
Enzalutamide (B1683756) Superior to bicalutamide[10]Improved radiographic progression-free survival vs. ADT alone[12]Fatigue, hypertension, seizures (rare).[10][13]

Key Signaling Pathways Affected by Diethylstilbestrol

DES is known to disrupt critical developmental signaling pathways, leading to long-term and transgenerational health consequences. The Wnt and Hox gene networks are two of the most significantly affected.

Wnt Signaling Pathway

Developmental exposure to DES can lead to the deregulation of Wnt7a expression. This disruption is a pivotal event contributing to uterine, cervical, and vaginal malformations and cancers.[14][15] The transient but critical alteration of Wnt signaling during early development can lead to permanent "reprogramming" of tissues.

Wnt_Pathway cluster_membrane Cell Membrane Frizzled Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5/6 LRP5/6 Wnt7a Wnt7a Wnt7a->Frizzled DES DES ERα ERα DES->ERα activates ERα->Wnt7a deregulates expression GSK3β GSK3β Dishevelled->GSK3β inhibits β-catenin β-catenin GSK3β->β-catenin phosphorylates for degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF activates Target Genes Target Genes TCF/LEF->Target Genes transcription Hox_Gene_Regulation cluster_normal Normal Development cluster_abnormal DES Exposure DES DES ERα/β ERα/β DES->ERα/β Estradiol Estradiol Estradiol->ERα/β ERE Estrogen Response Element ERα/β->ERE binds Hox Genes (e.g., Hoxa10) Hox Genes (e.g., Hoxa10) ERE->Hox Genes (e.g., Hoxa10) regulates transcription Normal Reproductive Tract Development Normal Reproductive Tract Development Hox Genes (e.g., Hoxa10)->Normal Reproductive Tract Development Abnormal Reproductive Tract Development Abnormal Reproductive Tract Development Hox Genes (e.g., Hoxa10)->Abnormal Reproductive Tract Development altered expression pattern Binding_Assay_Workflow A Prepare Rat Uterine Cytosol (ER Source) B Incubate Cytosol with [3H]-Estradiol (Radioligand) and varying concentrations of Test Compound (e.g., DES) A->B C Separate Bound from Free Radioligand (e.g., using hydroxylapatite) B->C D Quantify Radioactivity of Bound Fraction (Scintillation Counting) C->D E Plot Competition Curve and Determine IC50 D->E F Calculate Relative Binding Affinity (RBA) E->F

References

A Comparative Analysis of Stilphostrol and Cyclophosphamide Combination Therapy in Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of advanced prostate cancer therapeutics, this guide provides a comparative analysis of combination therapy involving Stilphostrol (diethylstilbestrol diphosphate) and cyclophosphamide (B585). This document synthesizes available data from key studies, presenting quantitative outcomes, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Quantitative Data Summary

The following tables summarize the efficacy and toxicity data from studies evaluating the combination of this compound and cyclophosphamide in patients with advanced, often hormone-refractory, prostate cancer.

Table 1: Efficacy of Diethylstilbestrol (B1670540) and Cyclophosphamide Combination Therapy

Study (Year)Number of PatientsTreatment RegimenObjective Response RateNotes
Germá Lluch et al. (1982)[1]14Diethylstilbestrol or orchiectomy plus cyclophosphamide78% (11/14)Two patients (14%) achieved complete regression. The mean duration of response was 9.5 months.[1]
Unspecified Pilot Study (1975)[2]11Diethylstilbestrol diphosphate (B83284) and cyclophosphamideNot explicitly stated as a combined rate.6 of 7 patients had a good response to diethylstilbestrol diphosphate (mean duration 6.4 months). All 6 patients given cyclophosphamide had marked pain relief.[2]

Table 2: Survival and Toxicity Outcomes

Study (Year)Median SurvivalKey Toxicities/Side Effects
Germá Lluch et al. (1982)[1]Mean survival of 14 monthsNot detailed in the abstract.
Unspecified Pilot Study (1975)[2]For patients on cyclophosphamide, 3 died at 12, 16, and 19 weeks.Not detailed in the abstract.

Experimental Protocols

Germá Lluch et al. (1982): Combination Therapy in Advanced Prostatic Adenocarcinoma[1]
  • Patient Population: 14 patients with histologically confirmed, untreated stage D prostatic adenocarcinoma with a poor prognosis.

  • Treatment Regimen: A combination of hormonal therapy (either diethylstilbestrol or orchiectomy) and chemotherapy (cyclophosphamide) was administered. Specific dosages and administration schedules were not available in the abstract.

  • Response Evaluation: Objective responses were evaluated, with some patients achieving complete regression. The criteria for response were not detailed in the abstract.

Pilot Study (1975): Management of Adenocarcinoma of Prostate[2]
  • Patient Population: 11 patients with terminal metastatic prostatic carcinoma.

  • Treatment Regimen: A pilot study evaluating the effectiveness of diethylstilbestrol diphosphate (this compound) and cyclophosphamide. The study design appears to have evaluated the agents sequentially or in combination, but the abstract lacks specific details on the protocol.

  • Response Evaluation: Response to diethylstilbestrol diphosphate was characterized as "good." For cyclophosphamide, the primary endpoint noted was "marked relief of pain and increased mobility."

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound and cyclophosphamide stem from their distinct mechanisms of action, targeting both hormonal and cell division pathways.

This compound (Diethylstilbestrol Diphosphate) Signaling Pathway

This compound is a prodrug of diethylstilbestrol (DES), a synthetic nonsteroidal estrogen. Its primary mechanism in prostate cancer is the suppression of androgen production through negative feedback on the hypothalamic-pituitary-gonadal axis. Additionally, it is suggested to have direct cytotoxic effects on cancer cells.

Stilphostrol_Pathway This compound This compound (Diethylstilbestrol Diphosphate) DES Diethylstilbestrol (DES) This compound->DES Dephosphorylation Hypothalamus Hypothalamus DES->Hypothalamus Negative Feedback Prostate_Cancer_Cell Prostate Cancer Cell DES->Prostate_Cancer_Cell Direct Cytotoxic Effect Pituitary Pituitary Gland Hypothalamus->Pituitary GnRH (-) Testes Testes Pituitary->Testes LH/FSH (-) Androgen_Production Androgen Production (Testosterone) Testes->Androgen_Production Stimulation (-) Androgen_Production->Prostate_Cancer_Cell Stimulates Growth (-) Apoptosis Apoptosis Prostate_Cancer_Cell->Apoptosis

This compound's mechanism of action.
Cyclophosphamide Signaling Pathway

Cyclophosphamide is an alkylating agent that requires metabolic activation in the liver. Its active metabolites cross-link DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cells like cancer cells.[3][4]

Cyclophosphamide_Pathway Cyclophosphamide Cyclophosphamide (Prodrug) Liver Liver (CYP450) Cyclophosphamide->Liver Metabolic Activation Active_Metabolites Active Metabolites (Phosphoramide Mustard) Liver->Active_Metabolites DNA Cancer Cell DNA Active_Metabolites->DNA Alkylation DNA_Crosslinking DNA Cross-linking DNA->DNA_Crosslinking Replication_Inhibition Inhibition of DNA Replication DNA_Crosslinking->Replication_Inhibition Transcription_Inhibition Inhibition of Transcription DNA_Crosslinking->Transcription_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis Transcription_Inhibition->Apoptosis

Cyclophosphamide's mechanism of action.

Experimental Workflow

The following diagram illustrates a generalized workflow for a clinical study evaluating a combination therapy like this compound and cyclophosphamide, based on standard clinical trial phases.

Experimental_Workflow cluster_screening Patient Screening cluster_treatment Treatment Phase cluster_evaluation Response Evaluation cluster_analysis Data Analysis Patient_Population Identify Patients with Advanced Prostate Cancer Inclusion_Criteria Apply Inclusion/Exclusion Criteria Patient_Population->Inclusion_Criteria Informed_Consent Obtain Informed Consent Inclusion_Criteria->Informed_Consent Randomization Randomization (if applicable) Informed_Consent->Randomization Treatment_Arm_A Arm A: This compound + Cyclophosphamide Randomization->Treatment_Arm_A Treatment_Arm_B Arm B: Control/Alternative Therapy Randomization->Treatment_Arm_B Tumor_Assessment Tumor Assessment (e.g., RECIST criteria) Treatment_Arm_A->Tumor_Assessment Treatment_Arm_B->Tumor_Assessment Biomarker_Analysis Biomarker Analysis (e.g., PSA levels) Tumor_Assessment->Biomarker_Analysis Toxicity_Monitoring Toxicity and Side Effect Monitoring Biomarker_Analysis->Toxicity_Monitoring Efficacy_Analysis Efficacy Analysis (Response Rates, Survival) Toxicity_Monitoring->Efficacy_Analysis Safety_Analysis Safety Analysis Toxicity_Monitoring->Safety_Analysis

Generalized clinical trial workflow.

References

A Comparative Analysis of the Cytotoxicity of Stilphostrol and Diethylstilbestrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro cytotoxicity of Stilphostrol (diethylstilbestrol diphosphate (B83284) or fosfestrol) and its active metabolite, Diethylstilbestrol (B1670540) (DES). This compound, a synthetic nonsteroidal estrogen, functions as a prodrug, undergoing dephosphorylation in vivo to release the biologically active DES. This comparison is supported by experimental data to assist researchers in evaluating these compounds for potential therapeutic applications.

Quantitative Cytotoxicity Data

The cytotoxic effects of this compound and Diethylstilbestrol have been evaluated in various cancer cell lines. The following table summarizes the 50% lethal dose (LD50) values obtained from a key comparative study.

CompoundCell LineCell TypeLD50 (µM)Citation
This compound (DESdP)DU145Androgen-insensitive prostate cancer19-25[1]
Diethylstilbestrol (DES)DU145Androgen-insensitive prostate cancer19-25[1]
This compound (DESdP)1-LNAndrogen-insensitive prostate cancer19-25[1]
Diethylstilbestrol (DES)1-LNAndrogen-insensitive prostate cancer19-25[1]
This compound (DESdP)PC-3Androgen-insensitive prostate cancer19-25[1]
Diethylstilbestrol (DES)PC-3Androgen-insensitive prostate cancer19-25[1]
This compound (DESdP)LNCaPAndrogen-sensitive prostate cancer19-25[1]
Diethylstilbestrol (DES)LNCaPAndrogen-sensitive prostate cancer19-25[1]

It is important to note that the cytotoxic effects of this compound are dependent on its conversion to Diethylstilbestrol by phosphatases present in the serum of the cell culture medium[1]. This suggests that the intrinsic cytotoxicity of this compound is low, and its in vitro activity is a direct result of the liberated DES. Both compounds were found to be equally cytotoxic to the tested prostate cancer cell lines, irrespective of their androgen sensitivity[1].

Experimental Protocols

The following is a detailed methodology for a standard microculture tetrazolium (MTT) assay used to determine the cytotoxicity of this compound and Diethylstilbestrol.

Microculture Tetrazolium (MTT) Assay

This assay quantitatively measures cell viability by assessing the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell lines (e.g., DU145, PC-3, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and antibiotics)

  • This compound and Diethylstilbestrol stock solutions (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a final volume of 100 µL of complete culture medium. Plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or Diethylstilbestrol. A vehicle control (medium with the solvent used to dissolve the compounds) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals. The plate is then gently agitated on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is typically used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The LD50 or IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of Diethylstilbestrol, and by extension this compound, are mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

DES has been shown to induce apoptosis in cancer cells through both estrogen receptor (ER)-dependent and independent mechanisms. The process involves the regulation of several key apoptotic proteins.

apoptosis_pathway DES Diethylstilbestrol ER Estrogen Receptor DES->ER Binds to Mitochondria Mitochondria DES->Mitochondria Direct effect Bcl2 Bcl-2 Family (e.g., Bcl-2, Bcl-xL) ER->Bcl2 Regulates expression Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Bax Bax/Bak Bcl2->Bax Inhibits Bax->Mitochondria Promotes permeabilization Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: DES-induced apoptosis signaling pathway.

Cell Cycle Arrest

DES can also induce cell cycle arrest, primarily at the G2/M phase in some cancer cell types[1]. This prevents the cells from progressing through mitosis and leads to a halt in proliferation.

cell_cycle_arrest cluster_cell_cycle Cell Cycle Progression G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M G2M_Checkpoint G2/M Checkpoint M->G1 DES Diethylstilbestrol DES->G2M_Checkpoint Induces arrest at G2M_Checkpoint->M Blocks progression

Caption: DES-induced G2/M cell cycle arrest.

Experimental Workflow

The overall workflow for comparing the cytotoxicity of this compound and Diethylstilbestrol using an in vitro cell-based assay is depicted below.

experimental_workflow start Start cell_culture Cell Culture (Select and maintain cell lines) start->cell_culture seeding Cell Seeding (Plate cells in 96-well plates) cell_culture->seeding treatment Compound Treatment (Add this compound and DES at various concentrations) seeding->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Cytotoxicity Assay (e.g., MTT Assay) incubation->assay data_collection Data Collection (Measure absorbance) assay->data_collection analysis Data Analysis (Calculate % viability and IC50/LD50) data_collection->analysis conclusion Conclusion (Compare cytotoxicity) analysis->conclusion

Caption: In vitro cytotoxicity testing workflow.

References

A Meta-Analysis of Historical Clinical Trials: Stilphostrol (Diethylstilbestrol Diphosphate) in the Management of Advanced Prostate Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a meta-analysis of historical clinical trials involving Stilphostrol (diethylstilbestrol diphosphate), a synthetic estrogen, in the treatment of advanced prostate cancer. Through a comprehensive review of pivotal studies, this document compares the efficacy and safety of this compound with its primary historical alternative, orchiectomy, and other hormonal agents of the era. This analysis is intended to offer a detailed perspective for researchers, scientists, and professionals in drug development on the therapeutic landscape of advanced prostate cancer in the mid-20th century, providing valuable context for current and future research.

Introduction

In the mid-20th century, the management of advanced prostate cancer was revolutionized by the discovery of its hormone-dependent nature. This led to the adoption of androgen deprivation therapy (ADT) as the standard of care. The two primary methods for achieving androgen suppression were surgical castration (orchiectomy) and the administration of exogenous estrogens, such as this compound. This compound, a prodrug of diethylstilbestrol (B1670540) (DES), emerged as a key therapeutic agent, offering a non-invasive alternative to surgery. This guide delves into the historical clinical data to provide a comparative analysis of these treatments.

Mechanism of Action of this compound (Diethylstilbestrol)

This compound is dephosphorylated in the body to its active form, diethylstilbestrol (DES). The antitumor effects of DES in prostate cancer are multifactorial:

  • Indirect Action via Hypothalamic-Pituitary-Gonadal Axis: DES exerts negative feedback on the hypothalamus and pituitary gland, leading to a significant reduction in luteinizing hormone (LH) secretion.[1][2] This, in turn, suppresses the production of testosterone (B1683101) by the testes.[1][2]

  • Direct Cytotoxic Effects: Studies have shown that DES can directly induce apoptosis (programmed cell death) in prostate cancer cells, independent of its effects on androgen levels.[3][4] This suggests a direct cellular mechanism of action that may be relevant even in castration-resistant disease.

  • Other Mechanisms: DES has also been shown to increase levels of sex hormone-binding globulin, further reducing the bioavailability of androgens, and may have direct effects on adrenal androgen synthesis.[1][2]

Comparative Efficacy of this compound and Alternatives

The Veterans Administration Cooperative Urological Research Group (VACURG) conducted seminal studies in the 1960s and 1970s that provided much of the foundational evidence for the management of advanced prostate cancer. These trials compared various doses of diethylstilbestrol with orchiectomy and placebo.

Key Clinical Trial Data Summary
Treatment ArmNumber of Patients (evaluable)Objective Response RateMedian Time to ProgressionOverall SurvivalKey Findings
This compound/DES (5 mg/day) Specific numbers varied across VACURG studiesEquivalent to orchiectomyNot consistently reported in early studiesNo significant difference compared to orchiectomy, but increased cardiovascular mortality[1][2]Efficacious in androgen suppression but associated with significant cardiovascular toxicity.
This compound/DES (1 mg/day) Specific numbers varied across VACURG studiesSimilar efficacy to 5 mg dose for cancer controlNot consistently reported in early studiesReduced cardiovascular toxicity compared to 5 mg dose[1][2]Maintained anti-cancer efficacy with a more favorable safety profile.
Orchiectomy Specific numbers varied across VACURG studiesEquivalent to DES (5 mg/day)Not consistently reported in early studiesSimilar to DES, but without the cardiovascular side effects of high-dose estrogen.[2]The "gold standard" for androgen deprivation with a favorable long-term safety profile regarding cardiovascular events.
Estramustine Phosphate (B84403) 236 (in a double-blind crossover trial with DES)Longer duration without progression compared to DES (p < 0.01)[5]Statistically superior to DES in several patient subcategories[5]No significant difference in overall survival in some studies.[6]Showed a therapeutic advantage over DES in terms of progression-free survival.
Placebo Varied across studiesSignificantly lower than active treatment armsShorter than active treatment armsPoorer than active treatment armsDemonstrated the clear benefit of hormonal therapies.

Safety and Adverse Events

A major factor in the historical comparison of these treatments was their side effect profiles.

Adverse EventThis compound/DES (especially 5 mg/day)OrchiectomyEstramustine Phosphate
Cardiovascular (Thromboembolism, Myocardial Infarction) Significantly increased risk, a primary concern with the 5 mg dose.[1][2]Minimal cardiovascular risk.Lower cardiovascular toxicity than high-dose DES.[7]
Gynecomastia (Breast Enlargement and Tenderness) Common and often pronounced.Can occur, but generally less severe than with high-dose estrogens.Can occur.
Gastrointestinal Disturbances Less common.Not a typical side effect.More common than with DES.[5]
Hot Flashes Not a typical side effect.Common due to rapid testosterone withdrawal.Can occur.
Psychological Impact Less impact on body image than surgery.Concerns about castration and body image were significant for patients.[8]Less impact on body image than surgery.

Experimental Protocols of Key Historical Trials

The VACURG studies were prospective, randomized clinical trials that enrolled patients with histologically confirmed prostate cancer.

Patient Population: Patients typically had advanced or metastatic prostate cancer (Stage C or D in the historical Jewett staging system).

Treatment Regimens:

  • Diethylstilbestrol: Administered orally at daily doses of 1 mg or 5 mg.

  • Orchiectomy: Bilateral surgical removal of the testes.

  • Placebo: An inert substance administered orally.

Endpoints:

  • Primary: Overall survival.

  • Secondary: Cancer-specific survival, time to disease progression, and incidence of adverse events, with a particular focus on cardiovascular complications.

Statistical Analysis: Survival curves were typically generated using the Kaplan-Meier method, and differences between treatment groups were assessed using log-rank tests.

Signaling Pathway and Experimental Workflow Diagrams

Diethylstilbestrol (DES) Signaling Pathway in Prostate Cancer

DES_Signaling_Pathway cluster_indirect Indirect Action (Systemic) cluster_direct Direct Action (Cellular) DES Diethylstilbestrol (DES) Hypothalamus Hypothalamus DES->Hypothalamus Negative Feedback Pituitary Pituitary Gland DES->Pituitary Negative Feedback Hypothalamus->Pituitary GnRH LH Luteinizing Hormone (LH) Pituitary->LH Stimulation Testes Testes LH->Testes Stimulation Testosterone Testosterone Production Testes->Testosterone Prostate_Cancer_Cell Prostate Cancer Cell Prostate_Cancer_Growth Prostate Cancer Growth Inhibition Testosterone->Prostate_Cancer_Growth Stimulates (Inhibited by DES) Apoptosis Apoptosis Prostate_Cancer_Cell->Apoptosis Induction DES_direct Diethylstilbestrol (DES) DES_direct->Prostate_Cancer_Cell Direct Cytotoxicity Apoptosis->Prostate_Cancer_Growth Contributes to

Caption: Diethylstilbestrol's dual mechanism in prostate cancer.

Generalized Experimental Workflow of VACURG Trials

VACURG_Workflow cluster_enrollment Patient Enrollment cluster_treatment Randomization and Treatment cluster_followup Follow-up and Analysis Patient_Population Patients with Advanced Prostate Cancer Inclusion_Criteria Histological Confirmation Stage C/D Disease Patient_Population->Inclusion_Criteria Exclusion_Criteria Prior Hormonal Therapy Severe Comorbidities Inclusion_Criteria->Exclusion_Criteria Screening Informed_Consent Informed Consent Obtained Randomization Randomization Arm_A This compound/DES (e.g., 1mg or 5mg/day) Randomization->Arm_A Arm_B Orchiectomy Randomization->Arm_B Arm_C Placebo Randomization->Arm_C Follow_Up Regular Follow-up Visits Arm_A->Follow_Up Arm_B->Follow_Up Arm_C->Follow_Up Data_Collection Data Collection: - Survival Status - Disease Progression - Adverse Events Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis: - Survival Analysis (Kaplan-Meier) - Comparison of Arms Data_Collection->Statistical_Analysis

Caption: Workflow of the VACURG prostate cancer trials.

Conclusion

The historical clinical trials of this compound (diethylstilbestrol diphosphate) established its efficacy as a cornerstone of hormonal therapy for advanced prostate cancer, comparable to orchiectomy in terms of tumor control. However, the significant cardiovascular toxicity associated with higher doses of DES, as highlighted by the VACURG studies, underscored the critical importance of balancing efficacy with safety. These findings led to the adoption of lower doses of DES and eventually paved the way for the development of newer hormonal agents with more favorable safety profiles. This meta-analysis serves as a reminder of the evolution of cancer therapeutics and the invaluable lessons learned from these pioneering clinical investigations.

References

Unveiling the Pro-Apoptotic Power of Stilphostrol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the apoptotic mechanism of Stilphostrol (diethylstilbestrol diphosphate) reveals a potent anti-cancer agent, particularly in hormone-insensitive prostate cancer. This guide provides a comparative analysis of this compound against established chemotherapeutic agents, doxorubicin (B1662922) and paclitaxel (B517696), offering researchers valuable insights supported by experimental data.

This compound, a synthetic estrogen, exerts its cytotoxic effects through a direct, estrogen receptor-independent mechanism, making it a continued subject of interest in oncology research.[1] Its primary mode of action involves the induction of apoptosis, or programmed cell death, a critical process in eliminating cancerous cells.

Mechanism of Action: A Cascade of Cellular Events

This compound's journey to inducing apoptosis begins with the generation of reactive oxygen species (ROS). This surge in ROS leads to oxidative stress and subsequent DNA damage, triggering a cascade of events that culminate in cell death. This process is intrinsically linked to the mitochondrial pathway of apoptosis.

Key molecular players in this compound-induced apoptosis include the Bcl-2 family of proteins, which regulate mitochondrial integrity. This compound appears to shift the balance in favor of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, the executioners of apoptosis, with caspase-3 playing a central role in the final stages of cell dismantling. Notably, lower levels of the anti-apoptotic protein Bcl-2 have been associated with a more favorable response to this compound treatment.

Comparative Performance: this compound vs. Standard Chemotherapies

To contextualize the efficacy of this compound, this guide compares its performance with two widely used chemotherapeutic agents, doxorubicin and paclitaxel, in prostate cancer cell lines.

Data Presentation: A Quantitative Look at Apoptotic Induction

The following tables summarize key quantitative data from in vitro studies, providing a direct comparison of the apoptotic potential of this compound, doxorubicin, and paclitaxel in prostate cancer cell lines.

Table 1: Cytotoxicity (IC50/LD50) in Prostate Cancer Cell Lines

CompoundCell LineIC50/LD50 (µM)Citation(s)
This compound (DES)PC-3~21.7[2]
LNCaP~19.6[2]
DU145~20.6[3]
DoxorubicinPC-38.0[4]
LNCaP0.25[4]
22Rv10.234[5]
PaclitaxelPC-30.00516[6]
LNCaP0.05[7]
DU1450.00515[6]

Table 2: Induction of Apoptosis (Percentage of Apoptotic Cells)

CompoundCell LineConcentration (µM)Treatment Time (h)% Apoptotic Cells (Hypodiploid)Citation(s)
This compound (DES)PC-3157222.3[2]
PC-3307234.5[2]
PaclitaxelPC-30.0052411.8[8]
PC-3M224~25[9][10]
PC-3M824~50[9][10]

Table 3: Caspase-3 Activation

CompoundCell LineConcentration (µM)Treatment Time (h)Fold Increase in Caspase-3 ActivityCitation(s)
This compound (DES)PC-318~1.2[11]
LAPC-418~1.3[11]
DoxorubicinPC-30.2524Significant increase in caspase-3/7 activity[12]
Paclitaxel4T1-Luc (Breast)--~2-fold increase[13]

Visualizing the Pathways and Processes

To further elucidate the mechanisms and experimental workflows, the following diagrams are provided.

Stilphostrol_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax Bax ROS->Bax Upregulation? Bcl2 Bcl-2 ROS->Bcl2 Downregulation? Mito Mitochondrial Outer Membrane Permeabilization (MOMP) ROS->Mito Oxidative Stress Bax->Mito Promotes Bcl2->Mito Inhibits Apaf1 Apaf-1 Casp9 Pro-Caspase-9 Apaf1->Casp9 Recruits ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 Cleavage Casp3 Pro-Caspase-3 ActiveCasp3 Active Caspase-3 (Executioner Caspase) Casp3->ActiveCasp3 ActiveCasp9->Casp3 Cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis CytC Cytochrome c Mito->CytC Release CytC->Apaf1

Caption: this compound-induced intrinsic apoptosis pathway.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis & Comparison A Seed Prostate Cancer Cells (e.g., PC-3, LNCaP) B Treat with this compound, Doxorubicin, or Paclitaxel (various concentrations) A->B C Cell Viability Assay (e.g., MTT Assay) Determine IC50/LD50 B->C D Annexin V/PI Staining & Flow Cytometry Quantify Apoptotic Cells B->D E Caspase Activity Assay (e.g., Caspase-Glo) Measure Caspase-3/7 Activity B->E F Western Blotting Analyze Protein Expression (Bcl-2, Bax, Caspases) B->F G Tabulate Quantitative Data C->G D->G E->G F->G H Compare Efficacy of Compounds G->H

Caption: Experimental workflow for apoptosis validation.

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).

  • Methodology:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of this compound, doxorubicin, or paclitaxel for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

2. Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection

  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Methodology:

    • Harvest cells after treatment and wash with cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Caspase Activity Assay (Luminometric)

  • Objective: To measure the activity of key executioner caspases (e.g., caspase-3/7).

  • Methodology:

    • Plate cells in a white-walled 96-well plate and treat with the compounds.

    • Add a luminogenic caspase substrate (e.g., a substrate containing the DEVD sequence for caspase-3/7) to each well.

    • Incubate at room temperature to allow for caspase cleavage of the substrate and generation of a luminescent signal.

    • Measure the luminescence using a luminometer.

    • The luminescent signal is proportional to the amount of active caspase in the sample.

4. Western Blotting for Apoptosis-Related Proteins

  • Objective: To detect changes in the expression levels of key apoptotic proteins (e.g., Bcl-2, Bax, cleaved caspase-3).

  • Methodology:

    • Lyse treated and untreated cells to extract total protein.

    • Determine protein concentration using a protein assay (e.g., BCA assay).

    • Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound induces apoptosis in prostate cancer cells through a mechanism involving the generation of reactive oxygen species and the activation of the intrinsic mitochondrial pathway. While direct cross-study comparisons are challenging due to variations in experimental conditions, the available data suggests that this compound is a potent inducer of apoptosis, albeit at higher concentrations than paclitaxel and in some cases doxorubicin. Its efficacy in hormone-insensitive prostate cancer cells underscores its potential as a valuable therapeutic agent. Further research, including head-to-head comparative studies, is warranted to fully elucidate its clinical potential in the modern oncology landscape.

References

A Comparative Analysis of Stilphostrol and its Ester Derivatives for Oncological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Stilphostrol (diethylstilbestrol diphosphate) and its parent compound, diethylstilbestrol (B1670540) (DES), focusing on their performance and underlying mechanisms in the context of oncological research. While the primary clinical application of this compound has been in the treatment of advanced prostate cancer, this guide delves into the available experimental data to offer a broader perspective for drug development professionals.

Introduction to this compound and its Derivatives

This compound, a synthetic non-steroidal estrogen, is a water-soluble diphosphate (B83284) ester of diethylstilbestrol. It functions as a prodrug, undergoing dephosphorylation in the body to release the active compound, diethylstilbestrol (DES).[1] DES exerts its biological effects primarily through interaction with estrogen receptors (ERs), classifying it as a hormonal agent. However, at the high concentrations achieved through intravenous administration of this compound, direct cytotoxic effects on cancer cells have also been proposed.[2]

The rationale behind the development of ester derivatives of DES, such as this compound, was to improve its pharmacokinetic profile, including solubility and potentially targeted delivery. This guide will explore the available data comparing this compound to its active form, DES, and other reported analogs.

Performance and Efficacy: A Data-Driven Comparison

The following tables summarize the available quantitative data for this compound and DES, focusing on receptor binding affinity, in vitro cytotoxicity, and clinical efficacy in prostate cancer.

Table 1: Estrogen Receptor Binding Affinity

The binding affinity of DES and its analogs to the estrogen receptor (ER) is a critical determinant of their hormonal activity. The following table presents the relative binding affinities (RBA) and dissociation constants (Kd) from various studies. A higher RBA and a lower Kd indicate a stronger binding affinity.

CompoundReceptorSpeciesRBA (%) (Estradiol = 100%)Kd (nM)Reference(s)
Diethylstilbestrol (DES)Nuclear ERRat245 ± 360.71[1][3]
Diethylstilbestrol (DES)ERRat399.56-[4]
Indenestrol A (IA-S enantiomer)ERMouse-0.67[1]
Indenestrol A (IA-R enantiomer)ERMouse-2.56[1]
EstradiolNuclear ERRat100-[3]
Table 2: In Vitro Cytotoxicity of Diethylstilbestrol

Studies have investigated the direct cytotoxic effects of DES on various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCompoundIC50 (µM)Reference(s)
CHO-K1Diethylstilbestrol (DES)10.4 (after 72h)[5]
Balb/c 3T3Diethylstilbestrol (DES)1-13.7 (after 72h)[5]
HepG2Diethylstilbestrol (DES)3.7-5.2 (after 72h)[5]

Note: Comparative IC50 data for a series of this compound ester derivatives in the same study are limited.

Table 3: Clinical Efficacy of this compound in Hormone-Refractory Prostate Cancer

The clinical efficacy of this compound is primarily documented in the context of hormone-refractory prostate cancer. Response is often measured by a decrease in prostate-specific antigen (PSA) levels.

Study PopulationTreatment RegimenPSA Response Rate (>50% decrease)Median Time to ProgressionReference(s)
Hormone-refractory prostate cancerDiethylstilbestrol (DES) 2 mg daily27.5%4 months[6][7]
Hormone-refractory prostate cancerLow-dose DESEfficacious with limited cardiovascular side effects-[6][7][8]

Mechanism of Action: Signaling Pathways

This compound's mechanism of action is intrinsically linked to its active form, DES. DES primarily functions as a potent agonist of estrogen receptors, ERα and ERβ.[4] Upon binding, the receptor-ligand complex translocates to the nucleus and binds to estrogen response elements (EREs) on DNA, initiating the transcription of target genes involved in cellular processes like growth and differentiation.[4] At the high concentrations achieved with intravenous this compound, a direct cytotoxic effect, independent of the estrogen receptor, has been suggested.[2]

EstrogenReceptorSignaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DES Diethylstilbestrol (DES) (from this compound) ER Estrogen Receptor (ERα / ERβ) DES->ER Binding HSP Heat Shock Proteins DES_ER DES-ER Complex ER->DES_ER Conformational Change & Dimerization HSP->ER Dissociation ERE Estrogen Response Element (ERE) on DNA DES_ER->ERE Binding cluster_nucleus cluster_nucleus DES_ER->cluster_nucleus GeneTranscription Target Gene Transcription ERE->GeneTranscription Initiation CellProliferation Cell Proliferation & Differentiation GeneTranscription->CellProliferation DrugDevelopmentWorkflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_pkpd Pharmacokinetics & Pharmacodynamics Synthesis Synthesis of This compound Ester Derivatives Characterization Structural Characterization (NMR, Mass Spec, etc.) Synthesis->Characterization ReceptorBinding Estrogen Receptor Binding Assay Characterization->ReceptorBinding Cytotoxicity Cytotoxicity Assays (e.g., MTT, IC50 determination) in Cancer Cell Lines Characterization->Cytotoxicity Mechanism Mechanistic Studies (e.g., Western Blot, qPCR) Cytotoxicity->Mechanism Uterotrophic Uterotrophic Bioassay (Estrogenic Activity) Mechanism->Uterotrophic Xenograft Tumor Xenograft Models (Anticancer Efficacy) Uterotrophic->Xenograft Toxicity Toxicology Studies Xenograft->Toxicity PK Pharmacokinetic Studies (ADME) Toxicity->PK PD Pharmacodynamic Studies (Biomarker Analysis) PK->PD

References

Evaluating Stilphostrol's Efficacy in Castrate-Resistant Prostate Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Stilphostrol (diethylstilbestrol diphosphate), a synthetic estrogen, with modern standard-of-care alternatives for the treatment of castrate-resistant prostate cancer (CRPC). The comparison is based on available preclinical experimental data to evaluate its efficacy in relevant cancer models.

Executive Summary

Castrate-resistant prostate cancer (CRPC) presents a significant therapeutic challenge due to its progression despite androgen deprivation therapy. While newer androgen receptor (AR)-targeted agents like enzalutamide (B1683756) and abiraterone (B193195) have become mainstays in CRPC treatment, historical therapies such as this compound are being re-evaluated. Preclinical evidence suggests that this compound not only impacts systemic androgen levels but may also exert direct anti-tumor effects within the prostate cancer microenvironment. This guide synthesizes the available preclinical data on this compound and compares its mechanistic underpinnings and efficacy with current therapeutic options, providing a resource for researchers in the field of prostate cancer drug development.

Data Presentation: this compound vs. Modern CRPC Therapies

The following tables summarize the available preclinical data for this compound and the established efficacy of enzalutamide and abiraterone in CRPC models. It is important to note that direct head-to-head preclinical studies are limited, and the data is compiled from various experimental systems.

Table 1: Preclinical Efficacy of this compound in Prostate Cancer Models

Model System Treatment Key Findings Reference
Noble (Nb-H and Nb-R) Rat Prostatic CarcinomaThis compound (DESPP) and Diethylstilbestrol (B1670540) (DES)Almost complete tumor growth inhibition, significantly better than castration. Suggests a direct tumor-inhibiting effect in addition to testosterone-lowering activity.[1][1]
Xenograft Model (Unspecified)Diethylstilbestrol (DES)Suppressed tumor androgen levels, an effect that was not dependent on the estrogen receptor.[2][2]

Table 2: Established Preclinical Efficacy of Enzalutamide and Abiraterone in CRPC Models

Model System Treatment Key Findings General Reference
LNCaP and VCaP CRPC XenograftsEnzalutamideSignificant inhibition of tumor growth, induction of apoptosis, and reduction in PSA levels.Widely documented in preclinical studies
LNCaP and VCaP CRPC XenograftsAbiraterone AcetateInhibition of intratumoral androgen synthesis, leading to reduced tumor growth and PSA levels.Widely documented in preclinical studies

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for establishing and utilizing CRPC xenograft models to evaluate therapeutic efficacy.

Protocol 1: Establishment of a Castrate-Resistant LNCaP Xenograft Model
  • Cell Culture: LNCaP cells are cultured in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Animal Model: Male athymic nude mice (4-6 weeks old) are used.

  • Tumor Inoculation: A suspension of 1 x 10^6 LNCaP cells in 100 µL of a 1:1 mixture of RPMI-1640 and Matrigel is injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured twice weekly using calipers (Volume = (Length x Width^2) / 2).

  • Induction of Castrate-Resistance: When tumors reach a volume of approximately 200-300 mm³, surgical castration is performed.

  • CRPC Development: Tumors will initially regress post-castration and then recur, indicating the development of a castrate-resistant state. This is often accompanied by a rise in serum Prostate-Specific Antigen (PSA) levels.

  • Therapeutic Intervention: Once castrate-resistant tumors are established, animals are randomized into treatment and control groups to evaluate the efficacy of the test compound (e.g., this compound).

Protocol 2: Establishment of a Castrate-Resistant VCaP Xenograft Model
  • Cell Culture: VCaP cells are maintained in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Animal Model: Male SCID (Severe Combined Immunodeficiency) mice (4-6 weeks old) are utilized.

  • Tumor Inoculation: VCaP cells (2-5 x 10^6) in a 1:1 mixture of DMEM and Matrigel are subcutaneously injected into the flank of the mice.

  • Tumor Growth and Castration: Tumor growth is monitored as described for the LNCaP model. Castration is performed when tumors reach a volume of approximately 300-400 mm³.[3]

  • Development of Castrate-Resistance: Similar to the LNCaP model, an initial tumor regression followed by regrowth signifies the emergence of castrate-resistant tumors.[3]

  • Efficacy Studies: Upon establishment of CRPC xenografts, mice are randomized for therapeutic evaluation.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in CRPC and the evaluation of this compound.

Stilphostrol_Mechanism_of_Action cluster_systemic Systemic Effects cluster_tumor Direct Tumor Effects This compound This compound Hypothalamus Hypothalamus-Pituitary Axis This compound->Hypothalamus Negative Feedback Adrenals Adrenal Glands This compound->Adrenals Suppression of Androgen Production TumorCell CRPC Cell This compound->TumorCell Direct Cytotoxic Effects IntratumoralAndrogens Intratumoral Androgens This compound->IntratumoralAndrogens Suppression Testes Testes Hypothalamus->Testes LH/FSH Stimulation Testosterone Circulating Testosterone Testes->Testosterone Production Growth Tumor Growth & Proliferation TumorCell->Growth AR Androgen Receptor IntratumoralAndrogens->AR Activation AR->Growth

Caption: Proposed mechanisms of this compound in CRPC.

CRPC_Xenograft_Workflow start Inject Human Prostate Cancer Cells (LNCaP/VCaP) into Immunodeficient Mice tumor_growth Monitor Tumor Growth start->tumor_growth castration Surgical Castration (when tumors reach specified volume) tumor_growth->castration regression Initial Tumor Regression castration->regression recurrence Tumor Recurrence (Castrate-Resistant Growth) regression->recurrence randomization Randomize Mice into Treatment Groups recurrence->randomization treatment Administer This compound or Vehicle (Control) randomization->treatment monitoring Monitor Tumor Volume and Serum PSA treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Histology, Biomarker Expression monitoring->endpoint

Caption: Experimental workflow for evaluating drug efficacy in CRPC xenograft models.

AR_Signaling_Pathway_in_CRPC ligand Androgens (Testosterone, DHT) AR Androgen Receptor (AR) ligand->AR dimerization Dimerization AR->dimerization chaperones Chaperone Proteins (e.g., HSP90) chaperones->AR stabilization translocation Nuclear Translocation dimerization->translocation ARE Androgen Response Element (ARE) on DNA translocation->ARE transcription Gene Transcription (e.g., PSA) ARE->transcription protein_synthesis Protein Synthesis transcription->protein_synthesis cellular_response Cell Proliferation, Survival, and Tumor Growth protein_synthesis->cellular_response

Caption: Simplified androgen receptor signaling pathway in prostate cancer.

References

Safety Operating Guide

Proper Disposal of Stilphostrol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Stilphostrol, also known as diethylstilbestrol (B1670540) diphosphate, is classified as a hazardous drug and requires specialized disposal procedures to ensure the safety of personnel and the environment. As a U-listed hazardous waste (U089), its disposal is regulated by the Environmental Protection Agency (EPA).[1] Improper handling and disposal of this compound can pose significant health risks, as it is recognized as a carcinogen and teratogen.[2] This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a laboratory setting.

I. Immediate Safety Precautions and Spill Management

In the event of a this compound spill, immediate action is crucial to mitigate exposure and contamination.

For small spills of solid this compound:

  • Restrict Access: Immediately cordon off the spill area to prevent further contamination.

  • Wear Appropriate PPE: At a minimum, this includes double chemotherapy gloves, a disposable gown, and eye protection. A respirator may be necessary depending on the scale of the spill and the laboratory's safety protocols.

  • Dampen the Material: Gently dampen the spilled solid material with 60-70% ethanol (B145695) to prevent the generation of airborne dust.[3]

  • Transfer to a Hazardous Waste Container: Carefully transfer the dampened material into a designated, clearly labeled hazardous drug waste container.[3][4]

  • Decontaminate the Area: Use absorbent paper dampened with 60-70% ethanol to clean the spill area thoroughly.[3]

  • Dispose of Contaminated Materials: All materials used for cleanup, including absorbent pads, gloves, and disposable PPE, must be placed in the hazardous drug waste container.[3][4][5]

For spills of this compound in solution:

  • Contain the Spill: Use absorbent pads to contain the liquid spill.

  • Follow Steps 2-6 as outlined for solid spills.

II. Step-by-Step Disposal Procedures for this compound Waste

All items that have come into contact with this compound are considered hazardous waste and must be disposed of accordingly. This includes unused or expired product, contaminated labware, and personal protective equipment (PPE).

1. Waste Segregation:

  • Trace Waste: Items with minimal residual this compound, such as empty vials, packaging, and contaminated gloves or gowns, should be disposed of in a designated "trace chemotherapy" or hazardous drug waste container.[5][6] These containers are typically yellow or black and should be clearly labeled.[4]

  • Bulk Waste: Any container with more than a trace amount of this compound, including partially used vials, syringes with visible drug residue (even as little as 0.1 ml), and grossly contaminated materials, must be disposed of as "bulk" hazardous chemical waste.[5] These items should be placed in a separate, designated black RCRA (Resource Conservation and Recovery Act) hazardous waste container.[5]

2. Container Management:

  • All hazardous waste containers must be kept closed and sealed when not in use.[4]

  • Containers must be clearly labeled with "Hazardous Drug Waste" and the specific contents (this compound).[4]

  • Store waste containers in a designated, secure area with limited access.[4]

3. Final Disposal:

  • Never dispose of this compound or its contaminated waste down the sink or in the regular trash. [7][8] This is strictly prohibited and can lead to environmental contamination.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste containers.[5][7] Your EHS department will ensure that the waste is managed and disposed of in compliance with all federal, state, and local regulations.

III. Data Presentation: this compound Waste Classification

Waste TypeDescriptionDisposal Container
Trace Waste Empty vials, used gloves, gowns, and other materials with minimal residual contamination.Designated "Trace Chemotherapy" or Hazardous Drug Waste Container (typically yellow or black).
Bulk Waste Partially used vials, syringes with visible drug residue, and grossly contaminated items.Designated "Bulk" RCRA Hazardous Waste Container (typically black).
Sharps Needles and syringes used for this compound administration.Puncture-resistant sharps container specifically for hazardous drug waste.

IV. Experimental Protocols Cited

The disposal procedures outlined in this document are based on established safety protocols for handling hazardous drugs and do not refer to specific experimental research. The primary cited protocol is the immediate management of a chemical spill as detailed by the National Oceanic and Atmospheric Administration (NOAA).[3]

V. Mandatory Visualization: this compound Disposal Workflow

Stilphostrol_Disposal_Workflow cluster_0 This compound Waste Generation cluster_1 Waste Segregation & Collection cluster_2 Final Disposal start This compound Waste Generated is_bulk Bulk Contamination? (> trace amount) start->is_bulk trace_waste Dispose in Trace Hazardous Drug Container is_bulk->trace_waste No bulk_waste Dispose in Bulk RCRA Hazardous Waste Container is_bulk->bulk_waste Yes ehs_pickup Arrange for EHS Hazardous Waste Pickup trace_waste->ehs_pickup bulk_waste->ehs_pickup

Caption: Logical workflow for the proper segregation and disposal of this compound waste.

References

Personal protective equipment for handling Stilphostrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Stilphostrol (also known as Diethylstilbestrol Diphosphate). The following procedures are designed to ensure safe handling, storage, and disposal of this substance.

This compound is a synthetic nonsteroidal estrogen and is considered a hazardous substance.[1] It is classified as a carcinogen, may damage fertility or an unborn child, and can cause skin, eye, and respiratory irritation.[2][3] Therefore, adherence to strict safety protocols is mandatory.

Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary defense against exposure. The following equipment must be worn when handling this compound.

PPE CategoryItemSpecification
Eye/Face Protection Safety GlassesMust be conforming to EN166 or NIOSH approved, with side-shields.[4]
Face ShieldTo be worn in addition to safety glasses when there is a risk of splashing.
Skin Protection GlovesDouble chemotherapy gloves are recommended.[5] Nitrile gloves should be inspected before use and disposed of properly after handling.[4]
Protective ClothingA lab coat or disposable gown designed to prevent skin exposure.[6]
Respiratory Protection RespiratorA NIOSH-approved supplied-air respirator with a full facepiece is required, especially in situations where dust may be generated.[7]

Operational Plans: Handling and Storage

Handling:

  • Training: All personnel must be trained on the hazards and proper handling procedures for this compound before beginning any work.[7]

  • Ventilation: All handling of this compound should be done in a well-ventilated area or a chemical fume hood.[6] A Class I, Type B biological safety hood is recommended for mixing, handling, or preparing the substance.[7]

  • Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking.[2][7] Contaminated clothing should be removed immediately and washed before reuse.[2]

  • Avoid Dust Formation: When working with the solid form of this compound, care must be taken to avoid creating dust.[4][6]

Storage:

  • Container: Keep the container tightly closed and stored in a cool, dry, and well-ventilated place.[2][4]

  • Locked Storage: Store this compound in a locked area to restrict access.[2][6]

  • Incompatible Materials: Avoid storage with strong oxidizing agents, bases, strong acids, acid anhydrides, and acid chlorides.[3][6]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Classification: this compound is considered a hazardous waste and must be disposed of according to federal, state, and local regulations.[5][7]

  • Waste Containers: Use designated, sealed, and properly labeled containers for this compound waste.[7] Special black RCRA containers may be required.[5]

  • Spill Residues: Any materials used to clean up a this compound spill should also be treated as hazardous waste and placed in a sealed container for disposal.[7]

  • Disposal Method: The preferred method for disposal is high-temperature incineration in a licensed hazardous waste facility.[8] Do not dispose of this compound down the drain or in the regular trash.[4][9]

Emergency Procedures

Spill Response:

In the event of a this compound spill, follow the workflow outlined below.

Stilphostrol_Spill_Response cluster_0 Evacuate Evacuate Area Secure Secure & Control Access Evacuate->Secure Immediately Wear_PPE Wear Appropriate PPE Secure->Wear_PPE Before re-entry Contain Contain the Spill Wear_PPE->Contain Prevent spreading Clean_Up Clean Up Spill Contain->Clean_Up Use HEPA vacuum or moisten material Decontaminate Decontaminate Area Clean_Up->Decontaminate After initial cleanup Dispose Dispose of Waste Decontaminate->Dispose As hazardous waste

Caption: Workflow for a this compound spill response.

First Aid Measures:

  • In case of skin contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water. Seek medical attention.

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist.

  • If inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][10]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Stilphostrol
Reactant of Route 2
Stilphostrol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。